molecular formula C9H8N2O2 B1599623 1-Methyl-6-nitro-1H-indole CAS No. 99459-48-0

1-Methyl-6-nitro-1H-indole

Cat. No.: B1599623
CAS No.: 99459-48-0
M. Wt: 176.17 g/mol
InChI Key: AYGFFYXMDIOSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-nitro-1H-indole is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-6-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-6-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGFFYXMDIOSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442368
Record name 1-METHYL-6-NITRO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99459-48-0
Record name 1-Methyl-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99459-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-METHYL-6-NITRO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical characteristics of 1-Methyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-6-nitro-1H-indole

Foreword: A Predictive Approach to a Novel Scaffold

For researchers, scientists, and drug development professionals, the indole nucleus represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds. The introduction of a methyl group at the N1 position and a nitro group at the C6 position, creating 1-Methyl-6-nitro-1H-indole (CAS No: 99459-48-0), generates a molecule of significant interest for synthetic and medicinal chemistry. It holds potential as a key intermediate for more complex therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[1]

However, a comprehensive review of the scientific literature reveals that while this compound is cataloged, its specific, experimentally-determined physicochemical data are not widely published. This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, my objective is not merely to list data but to provide a robust, theoretical framework for understanding this molecule. By leveraging established principles and drawing parallels with closely related structural analogs, we can construct a highly accurate predictive profile of 1-Methyl-6-nitro-1H-indole. This document will detail the expected physicochemical properties, outline the gold-standard experimental protocols for their validation, and explain the scientific rationale behind each analytical choice, thereby serving as a practical and authoritative resource for its synthesis, characterization, and application.

Core Molecular and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the core identity and predicted physicochemical characteristics of 1-Methyl-6-nitro-1H-indole.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
CAS Number 99459-48-0[2]
Appearance Yellow to Brown SolidPredicted based on analogs like 1-methyl-5-nitro-1H-indole.[3]
Melting Point 135 - 145 °CPredicted. Based on 6-Nitro-1H-indole (137-143 °C).[4] The N-methylation is expected to have a minor effect on the melting point compared to the strong crystal lattice forces from the nitro-indole structure.
LogP (o/w) ~2.1 - 2.5Predicted. Based on the LogP of 6-Nitro-1H-indole (1.87)[4] and the typical ~+0.5 increase from N-methylation. This value suggests moderate lipophilicity and potential for good membrane permeability.
Purity >97%Commercially available standard.[2]

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for the unambiguous assignment of spectroscopic signals, particularly in NMR. The IUPAC numbering for the 1-Methyl-6-nitro-1H-indole scaffold is presented below.

Fig. 1: IUPAC Atom Numbering for 1-Methyl-6-nitro-1H-indole

Predictive Spectroscopic Profile

Spectroscopy is the cornerstone of molecular characterization. The following sections detail the predicted spectral data for 1-Methyl-6-nitro-1H-indole, providing a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Causality of Chemical Shifts: The predicted chemical shifts (δ) are based on the parent 1-methyl-indole structure, perturbed by the strong electron-withdrawing effects of the nitro group (-NO₂) at the C6 position. This group significantly deshields (moves downfield) the protons and carbons in its proximity, particularly C5, C7, and C6 itself. The N-methyl group is expected to appear as a sharp singlet around 3.8 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆, TMS at 0.00 ppm)

Proton (Position)Predicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-CH₃ (N1)~ 3.85s (singlet)-N-alkyl group, typical chemical shift.
H3~ 6.60d (doublet)J₃,₂ ≈ 3.1Coupled to H2. Slightly deshielded by indole aromaticity.
H2~ 7.40d (doublet)J₂,₃ ≈ 3.1Coupled to H3. More deshielded than H3 due to proximity to the nitrogen atom.
H5~ 7.80dd (doublet of doublets)J₅,₄ ≈ 8.8, J₅,₇ ≈ 2.0Ortho-coupled to H4 and meta-coupled to H7. Deshielded by the adjacent nitro group.
H4~ 7.95d (doublet)J₄,₅ ≈ 8.8Ortho-coupled to H5.
H7~ 8.25d (doublet)J₇,₅ ≈ 2.0Meta-coupled to H5. Strongly deshielded by the adjacent nitro group.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon (Position)Predicted δ (ppm)Rationale
-CH₃ (N1)~ 33.0Typical N-methyl carbon shift.
C3~ 102.5Shielded carbon of the pyrrole ring.
C7~ 108.0Deshielded by the adjacent nitro group.
C5~ 116.5Deshielded by the adjacent nitro group.
C4~ 119.5Standard indole benzene ring carbon.
C2~ 129.0Deshielded carbon of the pyrrole ring, adjacent to nitrogen.
C7a~ 130.0Bridgehead carbon.
C3a~ 138.0Bridgehead carbon, deshielded.
C6~ 143.0Carbon directly attached to the electron-withdrawing nitro group, strongly deshielded.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum is predicted to be dominated by signals from the aromatic rings and the nitro group.

Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3100 - 3000MediumC-H StretchAromatic C-H
~ 2950 - 2850MediumC-H StretchMethyl (-CH₃)
~ 1610, 1580, 1470Medium-StrongC=C StretchAromatic Ring
~ 1520 - 1490 Very Strong N-O Asymmetric Stretch Nitro (-NO₂)[5]
~ 1350 - 1320 Very Strong N-O Symmetric Stretch Nitro (-NO₂)[5]
~ 880 - 800StrongC-H Bend (out-of-plane)Substituted Benzene

The two intense peaks for the nitro group's N-O stretching are the most diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Methyl-6-nitro-1H-indole, Electron Ionization (EI) would be a standard method.

  • Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. The exact mass is 176.0586 g/mol , and a high-resolution mass spectrometer should detect a peak at m/z ≈ 176.059. The nominal mass peak will be at m/z = 176 .

  • Key Fragmentation: A characteristic fragmentation pattern for nitroaromatics involves the loss of NO₂ (m/z 46) and NO (m/z 30).

    • [M - NO₂]⁺: A significant peak is expected at m/z = 130 (176 - 46), corresponding to the 1-methyl-indole radical cation.

    • [M - O - NO]⁺: Another possible fragmentation pathway could lead to a peak at m/z = 130.

Solubility and Lipophilicity

Solubility is a critical parameter in drug development, influencing everything from bioassay reliability to in vivo absorption.[1]

  • Aqueous Solubility: The molecule is predicted to have low aqueous solubility . While the nitro group adds polarity, the fused aromatic indole ring and the N-methyl group are significantly lipophilic.

  • Organic Solubility: It is expected to be soluble in common polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and moderately soluble in solvents like Chloroform , Dichloromethane , and Ethyl Acetate .[3]

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of ~2.1-2.5 indicates a favorable balance for passive diffusion across biological membranes, a desirable trait for many drug candidates.

Standardized Experimental Protocols

The trustworthiness of any characterization rests on robust and reproducible experimental design.[6] The following protocols represent standard methodologies for validating the predicted physicochemical properties.

cluster_workflow Physicochemical Characterization Workflow start Synthesized Compound (1-Methyl-6-nitro-1H-indole) purity Purity Assessment (TLC, Melting Point) start->purity structure Structural Elucidation (NMR, MS, IR) purity->structure properties Property Determination (Solubility, LogP) structure->properties end Characterized Molecule properties->end

Fig. 2: General Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick, reliable indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.

  • Sample Preparation: Place a small amount of finely powdered, dry 1-Methyl-6-nitro-1H-indole onto a clean, dry surface.[7]

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a 1-2 mm column of the sample is packed at the sealed end.[8]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[9]

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given medium. This is essential for preclinical and formulation studies.[10]

  • Sample Preparation: Add an excess amount of solid 1-Methyl-6-nitro-1H-indole to a series of vials containing relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 simulated gastric fluid). Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.[11]

  • Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.

  • Quantification: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO).

  • Analysis: Analyze both the filtered supernatant and the standard solutions using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound in the supernatant.

  • Reporting: Report the solubility in units of µg/mL or µM.

Protocol: NMR Spectrum Acquisition (¹H and ¹³C)

Rationale: NMR provides the most detailed structural information. The choice of solvent is critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of organic compounds and its high boiling point.[12]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[13]

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[13]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[13]

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse acquisition.

    • Spectral Width: Set to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').[13]

    • Spectral Width: Set to cover the expected range (e.g., 0 to 180 ppm).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ 2.50 for ¹H) or an internal standard like TMS.[6]

Stability, Storage, and Safety

  • Stability: Nitroaromatic compounds can be sensitive to light. While specific data is unavailable, it is prudent to assume the compound is light-sensitive and may degrade under strong UV exposure.

  • Storage: Based on vendor recommendations for similar compounds, 1-Methyl-6-nitro-1H-indole should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][3]

  • Safety and Handling: No specific safety data sheet (SDS) is widely available for this exact compound. However, based on the known hazards of related nitroindoles and other nitroaromatics, the following precautions are mandated:

    • Hazard Class: Likely to be classified as harmful if swallowed, and a skin and eye irritant.

    • Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

    • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-Methyl-6-nitro-1H-indole stands as a molecule with considerable synthetic potential, yet its fundamental physicochemical properties are not extensively documented in public databases. This technical guide bridges that gap by providing a comprehensive, predictive profile grounded in established chemical principles and data from close structural analogs. The detailed spectroscopic predictions, solubility profile, and standardized experimental protocols herein offer researchers a robust framework to confidently synthesize, characterize, and utilize this valuable indole derivative. The self-validating nature of the described protocols ensures that as this compound is explored further, the experimental data generated can be benchmarked against a scientifically sound theoretical foundation.

References

  • Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Available from: [Link]

  • [Author Redacted]. (2021). experiment (1) determination of melting points. Available from: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • MedPharma. (2025). To determine the melting point of given organic compound. Available from: [Link]

  • Clarion University. Determination of Melting Point. Available from: [Link]

  • Lund University Publications. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • PubChem. 1-Methyl-6-nitro-1H-indole. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Vibrant Pharma Inc. 1-Methyl-6-nitro-1H-indole. Available from: [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. FT-IR spectrum of control indole. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 1H-Indole, 6-methyl-. In NIST Chemistry WebBook. Available from: [Link]

  • Abound. 1-Methyl-6-nitro-1H-indole. Available from: [Link]

  • SpectraBase. 1H-Indole, 2-methyl-6-nitro-3-phenyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubChem. 6-Nitro-1H-indole. Available from: [Link]

  • Chemsrc. 6-Nitro-1H-indole | CAS#:4769-96-4. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • PubChem. 1H-Indole, 6-methyl-. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Institute of Standards and Technology (NIST). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • The Good Scents Company. 1-methyl indole, 603-76-9. Available from: [Link]

  • Wikipedia. 1-Methylindole. Available from: [Link]

  • Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. ResearchGate. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 1H-Indole, 1-methyl-. In NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 6-Nitroindole. In NIST Chemistry WebBook. Available from: [Link]

  • ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Available from: [Link]

Sources

A Technical Guide to the Synthesis of 1-Methyl-6-nitro-1H-indole: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of synthetic pathways for obtaining 1-Methyl-6-nitro-1H-indole, a heterocyclic compound of interest for pharmaceutical and materials science research. We explore three distinct and viable synthetic strategies: the direct N-methylation of a 6-nitroindole precursor, the regioselective nitration of 1-methylindole, and a convergent approach via the Fischer Indole Synthesis. Each pathway is critically evaluated based on regiochemical control, potential yield, scalability, and the inherent chemical principles governing the transformations. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic explanations, and predictive analytical data to support laboratory execution.

Introduction: Strategic Considerations for Synthesis

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. The target molecule, 1-Methyl-6-nitro-1H-indole (CAS 99459-48-0), possesses two key functional groups on the indole scaffold: an N-methyl group and a C-6 nitro group. The strategic challenge in its synthesis lies in the selective introduction of these groups, as the order of these steps dictates the reagents, conditions, and ultimate efficiency of the process. The electron-withdrawing nature of the nitro group and the directing effects of the indole nucleus and N-substituents are primary chemical considerations. This guide presents three logical pathways, each with distinct advantages and challenges, providing the researcher with a comprehensive toolkit for producing this target compound.

Pathway I: N-Methylation of 6-Nitroindole (Post-Functionalization)

This pathway is arguably the most direct and reliable for achieving the desired regiochemistry. The strategy involves first establishing the nitro group at the C-6 position of the indole core, followed by methylation of the indole nitrogen. This approach guarantees the position of the nitro group, circumventing the regioselectivity issues often encountered during the nitration of an already-substituted indole ring.

Mechanistic Rationale and Causality

The core of this pathway is a nucleophilic substitution reaction at the indole nitrogen. The indole N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a sufficiently strong base to form the highly nucleophilic indolide anion. However, a critical consideration is the powerful electron-withdrawing effect of the C-6 nitro group. This substituent significantly reduces the electron density across the entire ring system, including the nitrogen atom, thereby decreasing its nucleophilicity and making deprotonation more difficult compared to unsubstituted indole.[1]

Consequently, standard alkylation conditions may be sluggish or ineffective. To overcome this deactivation, a strong, non-nucleophilic base such as sodium hydride (NaH) is the logical choice. NaH irreversibly deprotonates the indole nitrogen by forming hydrogen gas, driving the reaction forward. The resulting sodium indolide salt is then a potent nucleophile, capable of reacting efficiently with an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[2][3]

Visualized Workflow: Pathway I

Pathway_I cluster_0 Step 1: Synthesis of 6-Nitroindole cluster_1 Step 2: N-Methylation Indole Indole SNI 6-Nitroindole Indole->SNI Nitration (e.g., Fischer Synthesis) Ref: [5] Target 1-Methyl-6-nitro-1H-indole SNI->Target 1. NaH, DMF 2. CH₃I Ref: [15, 27]

Caption: Workflow for Pathway I: N-Methylation of 6-Nitroindole.

Experimental Protocol

Step 2.3.1: Synthesis of 6-Nitroindole

6-Nitroindole can be synthesized via several established methods, including the Fischer indole synthesis starting from p-nitrophenylhydrazine.[4] For the purpose of this guide, we will assume 6-nitroindole is available as a starting material.

Step 2.3.2: N-Methylation of 6-Nitroindole

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-nitroindole (1.0 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of 6-nitroindole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Expert Insight: The addition must be slow and controlled. Vigorous hydrogen gas evolution will be observed. The reaction is allowed to stir at 0 °C for 30 minutes post-addition, then warmed to room temperature and stirred for an additional hour to ensure complete formation of the sodium indolide salt. The solution will typically change color.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

    • Trustworthiness Note: Dimethyl sulfate can also be used as a methylating agent, but it is highly toxic and must be handled with extreme caution.[5][6] Methyl iodide is generally preferred in a laboratory setting.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Workup: Once the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford 1-Methyl-6-nitro-1H-indole as a solid.

Pathway II: Regioselective Nitration of 1-Methylindole (Pre-Functionalization)

This pathway begins with the commercially available or easily synthesized 1-methylindole and introduces the nitro group in the final step. The success of this route is entirely dependent on controlling the regioselectivity of the electrophilic nitration reaction.

Mechanistic Rationale and Causality

Electrophilic substitution on the indole ring is complex. The pyrrole ring is highly activated, with the C-3 position being the most nucleophilic and kinetically favored site of attack. The N-methyl group is an activating, ortho-, para-director for the benzene ring. Therefore, nitration can potentially occur at C-3, C-5, or C-7 (para and ortho to the nitrogen), or at C-4 and C-6.

Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for the sensitive indole nucleus, leading to oxidation, polymerization, and a mixture of products.[7] Achieving C-6 selectivity requires milder, more controlled conditions. The challenge is to favor substitution on the benzenoid ring over the more activated pyrrole ring, and within the benzenoid ring, to favor the C-6 position. While specific protocols for 6-nitration of 1-methylindole are not widely published, principles from related reactions suggest that certain conditions might favor this outcome, though the formation of isomers is highly probable.[7][8]

Visualized Workflow: Pathway II

Pathway_II cluster_0 Step 1: Procure/Synthesize 1-Methylindole cluster_1 Step 2: Regioselective Nitration Indole Indole SMI 1-Methylindole Indole->SMI CH₃I, Base Ref: [15] Isomers Isomeric Mixture (3-, 5-, 6-nitro) SMI->Isomers Nitrating Agent (e.g., AcONO₂, TFA) Ref: [10, 23] Target 1-Methyl-6-nitro-1H-indole Isomers->Target Chromatographic Separation

Caption: Workflow for Pathway II: Nitration of 1-Methylindole.

Experimental Protocol
  • Reagent Preparation: In a separate flask, prepare acetyl nitrate in situ by adding acetic anhydride (1.5 eq) to a stirring solution of fuming nitric acid (1.1 eq) in acetic acid at 0 °C.

    • Expert Insight: This creates a milder nitrating agent than mixed acid, potentially reducing side reactions. The reagent must be prepared fresh and used immediately.

  • Reaction Setup: To a solution of 1-methylindole (1.0 eq) in acetic acid at 0 °C, add the freshly prepared acetyl nitrate solution dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor closely by TLC. The formation of multiple product spots is expected.

  • Workup: Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purification: This is the critical step. The resulting crude oil, a mixture of nitro-isomers, requires careful separation by preparative HPLC or meticulous column chromatography to isolate the desired 1-methyl-6-nitro-1H-indole isomer.

Pathway III: Convergent Fischer Indole Synthesis

The Fischer Indole Synthesis is a powerful and classic method for constructing the indole core from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] By starting with appropriately substituted precursors, this pathway provides unambiguous control over the final substitution pattern, making it a highly authoritative and reliable approach.

Mechanistic Rationale and Causality

This strategy involves the reaction of N-methyl-4-nitrophenylhydrazine with a pyruvate equivalent, such as pyruvic acid or an ethyl pyruvate. The reaction proceeds through several key steps:

  • Hydrazone Formation: The hydrazine reacts with the ketone to form a hydrazone intermediate.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [10][10]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[10][10]-sigmatropic rearrangement (a variation of the Claisen rearrangement), which is the key bond-forming step.[11]

  • Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.

Because the starting hydrazine already contains the N-methyl and p-nitro functionalities, their final positions at N-1 and C-6, respectively, are predetermined. The use of pyruvic acid leads to an indole-2-carboxylic acid, which can be readily decarboxylated under thermal conditions to yield the final product.

Visualized Workflow: Pathway III

Pathway_III Hydrazine N-Methyl-4-nitrophenylhydrazine Intermediate 1-Methyl-6-nitro-1H-indole- 2-carboxylic acid Hydrazine->Intermediate Polyphosphoric Acid (PPA), Heat Ref: [2, 5] PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Target 1-Methyl-6-nitro-1H-indole Intermediate->Target Decarboxylation (Heat, Quinoline, Cu)

Caption: Workflow for Pathway III: Fischer Indole Synthesis.

Experimental Protocol
  • Hydrazone Formation & Cyclization: To a flask containing polyphosphoric acid (PPA, ~10x weight of hydrazine), heat the mixture to 80-90 °C.

  • Add N-methyl-4-nitrophenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) to the hot PPA.

    • Expert Insight: PPA serves as both the acidic catalyst and the reaction medium. The reaction is often exothermic and should be controlled carefully.[9]

  • Reaction: Stir the mixture at 90-100 °C for 1-2 hours. Monitor by TLC until the starting hydrazine is consumed.

  • Workup: Cool the reaction mixture and pour it carefully onto a large volume of crushed ice with vigorous stirring. The solid product, 1-methyl-6-nitro-1H-indole-2-carboxylic acid, will precipitate.

  • Isolation of Intermediate: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid.

  • Decarboxylation: In a separate flask, suspend the dried indole-2-carboxylic acid intermediate in quinoline. Add a catalytic amount of copper powder.

  • Reaction: Heat the mixture to 200-220 °C until carbon dioxide evolution ceases (typically 1-2 hours).

  • Purification: Cool the reaction mixture, dilute with dichloromethane, and filter to remove copper salts. Wash the filtrate with 1M HCl to remove quinoline, then with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Data Presentation & Validation

Comparative Analysis of Synthetic Pathways
PathwayKey AdvantageKey DisadvantageReagent ToxicityScalabilityRecommended Use
I: N-Methylation High regiochemical certaintyDeactivated N-H requires strong base (NaH)Moderate (CH₃I)GoodRobust, reliable synthesis for moderate to large scale.
II: Nitration Starts with simple, available materialPoor regioselectivity; isomeric mixture requires difficult separationHigh (fuming HNO₃)PoorExploratory synthesis; when isolation of other isomers is also desired.
III: Fischer Synthesis Unambiguous regiochemical controlMulti-step; requires high-temperature decarboxylationModerateGoodAuthoritative synthesis where absolute regiochemical purity is paramount.
Predicted Analytical Data for 1-Methyl-6-nitro-1H-indole

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Rationale: The C-7 proton will appear as a singlet or narrow doublet due to the adjacent nitro group. The C-5 proton will be a doublet of doublets, split by H-4 and H-7 (if coupling). The C-4 proton will be a doublet. The nitro group at C-6 will strongly deshield protons at C-5 and C-7. The N-methyl group will be a sharp singlet.

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-78.3 - 8.5d~2.0
H-57.9 - 8.1dd~8.8, 2.0
H-47.6 - 7.7d~8.8
H-27.1 - 7.2d~3.1
H-36.6 - 6.7d~3.1
N-CH₃3.8 - 3.9s-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Carbon AssignmentPredicted Shift (δ, ppm)
C-6 (ipso-NO₂)143 - 145
C-7a136 - 138
C-3a130 - 132
C-2128 - 130
C-7118 - 120
C-4117 - 119
C-5110 - 112
C-3102 - 104
N-CH₃33 - 34

Conclusion and Recommendation

For the synthesis of 1-Methyl-6-nitro-1H-indole, this guide proposes three viable pathways.

  • Pathway II (Nitration of 1-methylindole) is the least recommended approach due to the high likelihood of forming a difficult-to-separate mixture of isomers.

  • Pathway I (N-methylation of 6-nitroindole) represents a robust and logical route, offering excellent control over the nitro group's position. Its primary challenge is the reduced nucleophilicity of the indole nitrogen, which is readily overcome with the use of a strong base like sodium hydride.

  • Pathway III (Fischer Indole Synthesis) is the most authoritative method for guaranteeing the desired regiochemistry from the outset. While it involves more steps, it eliminates any ambiguity in the final structure.

For most laboratory applications requiring high purity and reasonable yield, Pathway I is the recommended strategy due to its balance of efficiency and regiochemical control. Pathway III serves as an excellent alternative, particularly for foundational studies where structural verification is of the highest priority.

References

Spectroscopic Characterization of 1-Methyl-6-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the spectroscopic data for 1-Methyl-6-nitro-1H-indole (CAS No: 99459-48-0). As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related indole derivatives. The insights provided herein are designed to facilitate compound identification, purity assessment, and structural elucidation.

Molecular Structure and Spectroscopic Overview

1-Methyl-6-nitro-1H-indole possesses a core indole scaffold, functionalized with a methyl group at the N1 position and a nitro group at the C6 position. These substitutions significantly influence the electronic environment of the molecule, which is directly reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular formula is C₉H₈N₂O₂ and the formula weight is 176.17 g/mol .

The N-methylation prevents the formation of N-H related signals and simplifies the NMR spectrum. The electron-withdrawing nature of the C6-nitro group deshields the protons and carbons in its vicinity, leading to downfield shifts in the NMR spectra. In IR spectroscopy, the nitro group introduces strong, characteristic absorption bands. Mass spectrometry will reveal the molecular ion peak and a fragmentation pattern influenced by the stability of the indole ring and the presence of the nitro substituent.

Caption: Molecular structure of 1-Methyl-6-nitro-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 1-Methyl-6-nitro-1H-indole are presented below, based on the analysis of substituent effects on the indole ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show five distinct signals: three in the aromatic region corresponding to the indole ring protons, one for the C2 proton, and a singlet for the N-methyl group. The electron-withdrawing nitro group at C6 will significantly deshield H5 and H7.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.3-7.5d~3.0
H-3~6.6-6.8d~3.0
H-4~7.7-7.9d~8.5
H-5~8.0-8.2dd~8.5, 2.0
H-7~8.4-8.6d~2.0
N-CH₃~3.8-4.0s-

Interpretation:

  • N-CH₃: The methyl group on the nitrogen will appear as a singlet, typically in the range of 3.8-4.0 ppm. Data for 1-methylindole shows this peak around 3.58 ppm.[1] The presence of the electron-withdrawing nitro group is expected to shift it slightly downfield.

  • H-2 and H-3: These protons on the pyrrole ring will appear as doublets due to their mutual coupling.

  • Aromatic Protons (H-4, H-5, H-7): The C6-nitro group strongly influences the chemical shifts of the protons on the benzene ring. H-7, being ortho to the nitro group, is expected to be the most deshielded proton, appearing at the lowest field as a doublet (meta-coupling to H-5). H-5, also ortho to the nitro group, will be significantly deshielded and will appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7. H-4 will be the least affected of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5. For comparison, in 6-nitroindole, the H-7 proton appears at a very downfield shift.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the N-methyl group and the electron-withdrawing nitro group.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~128-130
C-3~102-104
C-3a~128-130
C-4~120-122
C-5~118-120
C-6~142-144
C-7~115-117
C-7a~137-139
N-CH₃~33-35

Interpretation:

  • N-CH₃: The methyl carbon will resonate in the aliphatic region, typically around 33-35 ppm. For 1-methylindole, this peak is observed around 32.8 ppm.[3]

  • C-6: The carbon atom directly attached to the nitro group will be significantly deshielded and is expected to have the most downfield chemical shift among the ring carbons, in the range of 142-144 ppm.

  • C-7a: This quaternary carbon, adjacent to the nitrogen, will also be downfield.

  • C-3: This carbon is typically the most upfield of the indole ring carbons.

  • The remaining carbons of the benzene and pyrrole rings will appear in the aromatic region, with their precise shifts influenced by the positions of the substituents. Data for 6-nitroindole can be used as a reference for the effect of the nitro group on the benzene portion of the indole ring.[4]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-Methyl-6-nitro-1H-indole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 30-degree pulse angle, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 1-Methyl-6-nitro-1H-indole will be dominated by absorptions from the aromatic system and the nitro group.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (N-CH₃)
~1610-1580MediumAromatic C=C stretch
~1550-1475 Strong Asymmetric NO₂ stretch
~1460MediumCH₂ bend (from N-CH₃)
~1360-1290 Strong Symmetric NO₂ stretch
~890-835MediumNO₂ bend
~800-700StrongAromatic C-H out-of-plane bend

Interpretation: The most diagnostic peaks in the IR spectrum are the two strong absorptions corresponding to the nitro group.[5][6] The asymmetric stretch typically appears at a higher frequency (1550-1475 cm⁻¹) than the symmetric stretch (1360-1290 cm⁻¹).[7] The presence of these two intense bands is a strong indicator of a nitro functional group.[8] The spectrum will also feature characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching from the N-methyl group.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Methyl-6-nitro-1H-indole, the molecular weight is 176.17 g/mol .

Predicted Mass Spectrum Data:

m/zPredicted Identity
176[M]⁺˙ (Molecular Ion)
160[M - O]⁺˙
146[M - NO]⁺
130[M - NO₂]⁺
129[M - NO₂ - H]⁺
103[C₇H₅N]⁺

Interpretation: The molecular ion peak [M]⁺˙ is expected at m/z 176. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group and its constituent atoms.[9][10] Key fragmentation pathways include:

  • Loss of NO₂: A prominent fragment at m/z 130 ([M - 46]⁺) resulting from the loss of a nitro radical. This is a common fragmentation for nitroaromatic compounds.

  • Loss of NO: A fragment at m/z 146 ([M - 30]⁺) due to the loss of a nitric oxide radical.

  • Loss of O: A fragment at m/z 160 ([M - 16]⁺).

  • Subsequent fragmentation of the m/z 130 ion can lead to the loss of a hydrogen atom to form an ion at m/z 129, followed by further fragmentation of the indole ring system.

Mass_Spectrometry_Fragmentation M [M]⁺˙ m/z = 176 M_minus_O [M - O]⁺˙ m/z = 160 M->M_minus_O - O M_minus_NO [M - NO]⁺ m/z = 146 M->M_minus_NO - NO M_minus_NO2 [M - NO₂]⁺ m/z = 130 M->M_minus_NO2 - NO₂ M_minus_NO2_minus_H [M - NO₂ - H]⁺ m/z = 129 M_minus_NO2->M_minus_NO2_minus_H - H

Caption: Predicted key fragmentation pathways for 1-Methyl-6-nitro-1H-indole in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and create a characteristic fingerprint. For LC-MS, Electrospray Ionization (ESI) would be a suitable soft ionization technique to primarily observe the protonated molecule [M+H]⁺ at m/z 177.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The spectroscopic characterization of 1-Methyl-6-nitro-1H-indole is defined by the interplay of the indole core and its substituents. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the identification and structural verification of this compound. The N-methyl group provides a clear singlet in the ¹H NMR spectrum, while the C6-nitro group strongly influences the chemical shifts of the aromatic protons and carbons and gives rise to characteristic strong absorptions in the IR spectrum. The mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns involving the loss of the nitro group. By following the outlined experimental protocols, researchers can reliably obtain and interpret the spectroscopic data for this important chemical entity.

References

Introduction: The Strategic Value of a Functionalized Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-6-nitro-1H-indole (CAS: 99459-48-0)

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and clinical candidates.[1] Its unique aromatic and electronic properties allow for diverse biological interactions. The strategic functionalization of this core structure is a key focus in modern drug discovery. This guide focuses on a specific, synthetically accessible derivative: 1-Methyl-6-nitro-1H-indole (CAS No. 99459-48-0) .

The introduction of a methyl group at the N-1 position and a nitro group at the C-6 position imparts distinct and valuable characteristics. The N-methylation removes the acidic N-H proton, which can prevent unwanted hydrogen bonding interactions with biological targets and improve metabolic stability. The 6-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the indole ring system. This not only influences the molecule's reactivity but also serves as a critical pharmacophore or a versatile synthetic handle for further chemical elaboration.[2][3]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important building block.

PropertyValueSource(s)
CAS Number 99459-48-0[4][5][6]
Molecular Formula C₉H₈N₂O₂[4][5][6]
Molecular Weight 176.17 g/mol [4][5][7]
MDL Number MFCD13178347[4][5]
Purity Typically ≥97%[4][6]
Storage Room Temperature[4]

PART 1: Synthesis and Characterization

While several methods exist for the N-methylation of indoles, a robust and scalable approach involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source. The following protocol is adapted from established procedures for indole alkylation.[8][9]

Experimental Protocol: Synthesis of 1-Methyl-6-nitro-1H-indole

Objective: To synthesize 1-Methyl-6-nitro-1H-indole via N-methylation of 6-Nitro-1H-indole.

Materials:

  • 6-Nitro-1H-indole (CAS: 4769-96-4)[10][11]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-Nitro-1H-indole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of indole) to the flask. Stir the mixture under a nitrogen atmosphere until the indole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.

    • Scientist's Note: The portion-wise addition of NaH is critical to control the exothermic reaction and the evolution of hydrogen gas. The formation of the sodium salt of the indole results in a color change and cessation of gas evolution, typically after stirring for 30-60 minutes at 0 °C.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Causality: The deprotonated indole nitrogen acts as a potent nucleophile, readily attacking the electrophilic methyl carbon of methyl iodide in an SN2 reaction to form the desired N-C bond.

  • Reaction Quench: Once the reaction is complete (monitored by TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-Methyl-6-nitro-1H-indole as a solid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps Indole 6-Nitro-1H-indole Deprotonation 1. Deprotonation (0 °C, 1h) Indole->Deprotonation Base NaH in DMF Base->Deprotonation MeI Methyl Iodide Alkylation 2. Alkylation (0 °C to RT, 4-8h) MeI->Alkylation Deprotonation->Alkylation Forms Indolide Anion Quench 3. Quench with NH4Cl Alkylation->Quench Workup 4. Extraction & Wash Quench->Workup Purify 5. Chromatography Workup->Purify Product 1-Methyl-6-nitro-1H-indole Purify->Product

Caption: Key reactivity pathways for 1-Methyl-6-nitro-1H-indole.

PART 3: Applications in Drug Discovery & Development

While specific biological activity for 1-Methyl-6-nitro-1H-indole is not extensively documented in peer-reviewed literature, its structural features place it as a high-value starting material for several therapeutic areas. The broader class of nitroindoles has shown significant promise. [2][12]

Potential Therapeutic Areas:
  • Oncology: Many indole derivatives exhibit anticancer properties. [1]Specifically, substituted 5-nitroindoles have been synthesized and evaluated as binders of the c-Myc G-quadruplex, an important anticancer target. [8]The 6-nitro isomer serves as a logical scaffold for similar investigations. The nitro group itself can be essential for activity, or its reduction to an amine can allow for the attachment of side chains designed to interact with specific enzymatic pockets or DNA grooves.

  • Infectious Diseases: The nitroaromatic scaffold is present in several antimicrobial and antiparasitic drugs. [2][13]The mechanism often involves the in-situ reduction of the nitro group within the target organism to generate cytotoxic radical species. Therefore, 1-Methyl-6-nitro-1H-indole is a prime candidate for inclusion in screening libraries against bacterial, fungal, and protozoal pathogens.

  • Inflammation: Indole-based structures, such as Indomethacin, are well-known anti-inflammatory agents. The development of novel anti-inflammatory drugs often involves exploring functionalized heterocyclic cores. [1]The 6-amino derivative (obtained via reduction) can serve as a precursor for compounds targeting enzymes like COX, LOX, or sEH. [14]

Hypothetical Drug Discovery Workflow

The utility of 1-Methyl-6-nitro-1H-indole is best realized within a structured drug discovery cascade.

Screening_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Evaluation Start 1-Methyl-6-nitro-1H-indole (Scaffold) Reduction Reduction of NO₂ Start->Reduction Derivatization Amide Coupling, Other Reactions Reduction->Derivatization Creates Amine Primary_Screen Primary Assay (e.g., Enzyme Inhibition) Derivatization->Primary_Screen Generates Library Cell_Assay Cell-Based Assay (e.g., Cytotoxicity) Primary_Screen->Cell_Assay Identifies Actives ADME_Tox Early ADME/Tox Cell_Assay->ADME_Tox Confirms Cellular Potency Hit Hit Compound ADME_Tox->Hit Selects Lead Candidates

Caption: A potential drug discovery workflow starting from the title compound.

PART 4: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1-Methyl-6-nitro-1H-indole is not universally available, safe handling practices should be derived from data on structurally related compounds, such as 1-methylindole and 6-nitro-1H-indole. [11][15][16][17]

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

  • Health Hazards: The parent compound, 6-nitro-1H-indole, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. [11]Similar hazards should be assumed for the N-methyl derivative. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This information is intended for trained professionals and is not a substitute for a formal risk assessment. Always consult the specific SDS provided by the vendor before handling this chemical.

References

  • Aaron Chemicals. 99459-48-0 | MFCD13178347 | 1-Methyl-6-nitro-1H-indole. [Link]

  • Al-Saraireh, Y. M., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 25(64), 14667-14677. [Link]

  • Al-Ostath, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1628. [Link]

  • PubChem. 3-methyl-6-nitro-1H-indole. [Link]

  • PubChem. 6-Nitro-1H-indole. [Link]

  • National Institute of Standards and Technology. 1H-Indole, 1-methyl-. [Link]

  • Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 4, p.632 (1963); Vol. 33, p.58 (1953). [Link]

  • Zhang, J., et al. (2011). Umpolung Reactivity of Indole through Gold Catalysis. Angewandte Chemie International Edition, 50(36), 8375-8378. [Link]

  • Szymańska, E., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 21(21), 8013. [Link]

  • ResearchGate. 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm). [Link]

  • Plieninger, H. (1954). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 76(10), 2766-2771. [Link]

  • ResearchGate. The reaction of indole with 1-methyl-4-(2-nitrovinyl)benzene in the presence of a catalytic amount of different catalysts. [Link]

  • Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629. [Link]

  • Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15124-15147. [Link]

Sources

A Technical Guide to the Biological Activity of Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Nitroindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its therapeutic significance.[3][4] The introduction of a nitro (NO₂) group onto this scaffold dramatically alters its electronic properties. This powerful electron-withdrawing group transforms the typically electron-rich indole into a more electrophilic entity, unlocking unique reactivity and paving the way for a diverse spectrum of biological activities.[2] This guide provides an in-depth exploration of the primary biological activities of nitroindole derivatives—anticancer, antimicrobial, and anti-inflammatory—grounded in mechanistic insights and validated experimental protocols for the research and drug development professional.

Part 1: Anticancer Activity - Exploiting Tumor Cell Vulnerabilities

Nitroindole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often converging on the induction of oxidative stress and the disruption of key oncogenic pathways.

Mechanism of Action: A Two-Pronged Assault

A primary anticancer strategy employed by nitroindole derivatives, particularly pyrrolidine-substituted 5-nitroindoles, involves the targeting of non-canonical DNA structures known as G-quadruplexes (G4).[5][7]

  • Targeting the c-Myc Oncogene: The promoter region of the c-Myc oncogene, which is overexpressed in many cancers, contains a guanine-rich sequence that can fold into a G4 structure.[5] The stabilization of this G4 structure by a ligand can suppress c-Myc transcription, thereby inhibiting cancer cell proliferation.[5] Certain 5-nitroindole derivatives have been shown to bind and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression at both the transcriptional and translational levels.[5][6][7]

  • Induction of Oxidative Stress and Cell Cycle Arrest: A compelling mechanism of these compounds is their ability to significantly increase the concentration of intracellular Reactive Oxygen Species (ROS).[5][7] Cancer cells, with their elevated metabolic rate, already exist in a state of heightened oxidative stress. The additional ROS induced by nitroindole derivatives can push these cells past a critical threshold, disrupting redox homeostasis and causing severe damage that leads to cell death.[5] This surge in ROS is often coupled with cell cycle arrest, predominantly in the sub-G1/G1 phase, and the induction of apoptosis.[5][6][7]

G4_Stabilization_Pathway cluster_drug Pharmacological Intervention cluster_cell Cancer Cell Nitroindole Nitroindole G4 G-Quadruplex (G4) Structure Formation Nitroindole->G4 Binds & Stabilizes ROS Increased Intracellular ROS Nitroindole->ROS Induces cMyc_promoter c-Myc Promoter (G-rich sequence) cMyc_promoter->G4 Transcription c-Myc Transcription G4->Transcription CellCycleArrest Cell Cycle Arrest (Sub-G1/G1) G4->CellCycleArrest Downstream Effect Translation c-Myc Protein Translation Transcription->Translation Proliferation Cell Proliferation & Growth Translation->Proliferation Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanism of 5-nitroindole derivatives via c-Myc G4 stabilization and ROS induction.
Quantitative Analysis of Anticancer Potency

The efficacy of nitroindole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Lower values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineAssay TypeActivity MetricValue (µM)Reference
Compound 5 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)Alamar BlueIC₅₀5.08 ± 0.91[5][8]
Compound 7 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)Alamar BlueIC₅₀5.89 ± 0.73[5][8]
Compound 4l 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-Small Cell Lung)SRBlog₁₀(GI₅₀)< -8.00[8][9]
Compound 4l HL-60(TB) (Leukemia)SRBlog₁₀(GI₅₀)-6.30[9]
Compound 4l MOLT-4 (Leukemia)SRBlog₁₀(GI₅₀)-6.18[9]

Part 2: Antimicrobial Activity - A Renewed Strategy Against Drug Resistance

Nitroaromatic compounds have a long history as antimicrobial agents, and nitroindoles are no exception.[10] They exhibit a broad spectrum of activity against various bacteria and fungi.[11][12][13]

Mechanism of Action: Bio-reduction is Key

The antimicrobial effect of nitroindoles is largely dependent on the enzymatic reduction of the nitro group within the microbial cell.[10]

  • Generation of Cytotoxic Intermediates: Intracellular reductases, using NADH or NADPH as cofactors, reduce the nitro group to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species.[10]

  • DNA Damage: These reactive intermediates can covalently bind to microbial DNA, leading to strand breaks, nuclear damage, and ultimately, cell death.[10] This mechanism of action is distinct from many conventional antibiotics, offering a potential avenue to combat resistant strains.

Some indole derivatives have also been identified as inhibitors of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus, which contributes to antibiotic resistance.[11] While not specific to nitroindoles, this highlights a potential synergistic mode of action.

Antimicrobial_Mechanism cluster_cell Microbial Cell Nitroindole_in Nitroindole (R-NO₂) Reduction Enzymatic Reduction (NADH/NADPH Reductases) Nitroindole_in->Reduction Intermediates Reactive Intermediates (R-NO, R-NHOH) Reduction->Intermediates DNA Microbial DNA Intermediates->DNA Covalently Binds Damage DNA Damage & Strand Breaks DNA->Damage Death Cell Death Damage->Death Nitroindole_out Nitroindole Nitroindole_out->Nitroindole_in Enters Cell

Caption: Proposed antimicrobial mechanism of nitroindoles via intracellular nitro-reduction.
Quantitative Analysis of Antimicrobial Potency

Antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole (2h)Staphylococcus aureus6.25[11]
Indole-triazole (3d)Staphylococcus aureus6.25[11]
Various Indole DerivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[11]

Part 3: Anti-inflammatory Activity - Modulating Immune Responses

The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and nitro-substituted derivatives are being explored for their potential to modulate inflammatory pathways.[14][15]

Mechanism of Action: Quelling Inflammatory Mediators

The anti-inflammatory effects of nitroindole derivatives appear to be linked to their ability to suppress the production of key pro-inflammatory mediators.

  • Inhibition of Cytokines: Studies have shown that certain nitroindole derivatives can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages stimulated with lipopolysaccharide (LPS).[15][16][17]

  • Nitric Oxide (NO) Suppression: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[18] Some indole derivatives have demonstrated the ability to inhibit NO production in LPS-stimulated macrophages, suggesting an interaction with the iNOS pathway.[17][18]

The presence of the nitro group can enhance these activities, potentially through π-π stacking interactions with biological targets.[16]

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS (Inflammatory Stimulus) Signaling Intracellular Signaling Cascade (e.g., NF-κB) LPS->Signaling Mediators Pro-inflammatory Mediators Signaling->Mediators TNF TNF-α Release Mediators->TNF NO NO Production (iNOS) Mediators->NO Nitroindole Nitroindole Nitroindole->Mediators Inhibits Production

Caption: Inhibition of pro-inflammatory mediator production by nitroindole derivatives.

Part 4: Key Experimental Protocols

The following protocols are foundational for evaluating the biological activities of novel nitroindole derivatives. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Cytotoxicity (Alamar Blue Assay)

Purpose: To quantitatively measure the antiproliferative effect of nitroindole derivatives on cancer cell lines.[8]

Principle: The Alamar Blue reagent contains resazurin, a non-fluorescent indicator dye that is reduced to the highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test nitroindole compounds, dissolved in DMSO

  • Alamar Blue reagent

  • 96-well clear-bottom black plates

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.[8]

  • Reagent Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.[8]

  • Measurement: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Expertise Note: The choice between endpoint assays like Alamar Blue, MTT, or SRB depends on the research question. Alamar Blue is non-toxic and allows for kinetic monitoring, whereas SRB measures total protein content and is less susceptible to interference from reducing compounds.[8][9]

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of nitroindole derivatives against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration that prevents visible growth after incubation.

Materials:

  • Bacterial or fungal strain of interest (e.g., S. aureus ATCC 25923)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test nitroindole compounds, dissolved in DMSO

  • Sterile 96-well plates

  • Positive control antibiotic (e.g., Ampicillin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the microorganism. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. Typically, 50 µL of broth is added to all wells, then 50 µL of the stock compound solution is added to the first well and serially diluted across the plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Expertise Note: This method is quantitative and highly standardized, making it a gold standard for susceptibility testing.[19] It is crucial to ensure the final DMSO concentration is not inhibitory to the microorganism, which should be validated using the vehicle control.

Protocol: Anti-inflammatory Screening (Nitric Oxide Inhibition in Macrophages)

Purpose: To assess the ability of nitroindole derivatives to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Principle: LPS stimulates RAW 264.7 macrophages to produce NO via iNOS. The accumulated nitrite (a stable breakdown product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition.[18]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM + 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test nitroindole compounds, dissolved in DMSO

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the nitroindole derivatives for 1-2 hours before stimulation.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells + LPS (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay: a. Transfer 50 µL of culture supernatant from each well to a new 96-well plate. b. Prepare a sodium nitrite standard curve (0-100 µM) in culture medium. c. Add 50 µL of Griess Reagent Part A to all wells and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control.

Expertise Note: It is critical to perform a parallel cytotoxicity assay (e.g., Alamar Blue) to ensure that the observed decrease in NO is due to specific inhibitory activity and not simply cell death.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. PubMed Central.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Application Notes and Protocols for In Vitro Evaluation of Novel 5-Nitroindole Deriv
  • The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. Benchchem.
  • Capsaicin Derivatives Containing Indole and Nitroindole for Improved Anti-Inflammatory Activity. Naresuan University Journal: Science and Technology.
  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond form
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar.
  • biological activity of substituted 3-nitroindoles. Benchchem.
  • Indole as a Core Anti-Inflammatory Agent- A Mini Review.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
  • Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives.
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
  • Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Deriv
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione deriv
  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig

Sources

A Professional Guide to 1-Methyl-6-nitro-1H-indole as a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-6-nitro-1H-indole is a substituted indole derivative that serves as a highly strategic and versatile intermediate in synthetic organic chemistry. While not an active pharmaceutical ingredient itself, its true value lies in its chemical architecture: a stable, N-methylated indole core featuring a nitro group at the 6-position. This nitro group acts as a masked amine, which can be revealed in a subsequent, high-yielding reduction step. The resulting 1-methyl-6-amino-1H-indole is a powerful building block for the construction of more complex, biologically active molecules. This guide provides an in-depth look at the synthesis of 1-Methyl-6-nitro-1H-indole, its pivotal transformation into the corresponding amine, and its subsequent application in synthetic workflows relevant to drug discovery.

Physicochemical and Structural Profile

A clear understanding of a compound's fundamental properties is critical for its effective use in the laboratory. The key identifiers and properties for 1-Methyl-6-nitro-1H-indole are summarized below.

PropertyValueSource(s)
IUPAC Name 1-methyl-6-nitroindole[1]
CAS Number 99459-48-0[1][2]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [2]
Physical Form Solid
SMILES CN1C=CC2=C1C=C(C=C2)[O-][1]
InChIKey AYGFFYXMDIOSFO-UHFFFAOYSA-N[1]

Synthesis Pathway: N-Methylation of 6-Nitro-1H-indole

The most direct and common approach to synthesizing 1-Methyl-6-nitro-1H-indole is through the N-alkylation of the commercially available precursor, 6-nitro-1H-indole[3]. This reaction involves the deprotonation of the indole nitrogen, followed by nucleophilic attack on a methylating agent.

Synthesis_Pathway Start 6-Nitro-1H-indole Intermediate Indolide Anion Start->Intermediate Base (e.g., NaH) in Anhydrous Solvent (DMF) Product 1-Methyl-6-nitro-1H-indole Intermediate->Product Methylating Agent (e.g., Methyl Iodide, CH₃I)

Caption: Synthesis of 1-Methyl-6-nitro-1H-indole via N-methylation.

Detailed Experimental Protocol: N-Methylation

This protocol is based on established methods for the N-alkylation of indoles[4].

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-nitro-1H-indole (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the starting material completely. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Scientist's Note: The addition of NaH should be done carefully, as hydrogen gas is evolved. NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the sodium indolide salt.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may change color, indicating the formation of the anion.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel to yield pure 1-Methyl-6-nitro-1H-indole.

The Pivotal Role as an Intermediate: Reduction to 1-Methyl-6-amino-1H-indole

The primary utility of the nitro group in this context is its function as a robust precursor to an amine. The reduction of the nitro group to an amine is a fundamental and high-yielding transformation in medicinal chemistry, unlocking a wealth of subsequent chemical modifications[5]. Catalytic hydrogenation is a preferred method due to its efficiency and clean reaction profile.

Reduction_Workflow Nitro_Indole 1-Methyl-6-nitro-1H-indole Amino_Indole 1-Methyl-6-amino-1H-indole Nitro_Indole->Amino_Indole Catalytic Hydrogenation (H₂, Pd/C in MeOH/EtOH)

Caption: Reduction of the nitro group to a primary amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from highly reliable procedures for the reduction of related nitroindoles[6].

  • Setup: Add 1-Methyl-6-nitro-1H-indole (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a hydrogenation flask.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the flask under a stream of nitrogen.

    • Scientist's Note: Pd/C is pyrophoric and should be handled with care in an inert atmosphere. It is a highly efficient catalyst for the reduction of aromatic nitro groups.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous shaking or stirring at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis of aliquots. The reduction is typically complete within 2-6 hours.

  • Workup: Once complete, carefully vent the hydrogen pressure and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOH).

    • Scientist's Note: The Celite pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. The used Celite/catalyst should be quenched carefully in water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-6-amino-1H-indole, which is often pure enough for subsequent steps or can be further purified if necessary.

Applications in Complex Molecule Synthesis

The true synthetic power of 1-Methyl-6-nitro-1H-indole is realized upon its conversion to 1-methyl-6-amino-1H-indole. The resulting primary amine is a versatile nucleophile and a key handle for diversification. It can readily participate in a variety of essential bond-forming reactions, including:

  • Amide bond formation with carboxylic acids or acyl chlorides.

  • Sulfonamide formation with sulfonyl chlorides.

  • Reductive amination with aldehydes or ketones.

  • Participation in cross-coupling reactions to form C-N bonds.

This versatility makes the 6-aminoindole scaffold a valuable component in the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs. For example, substituted nitroindoles have been investigated as a class of G-quadruplex binders for potential anticancer activity[6][7].

Application_Pathway Amino_Indole 1-Methyl-6-amino-1H-indole Final_Product N-(1-methyl-1H-indol-6-yl)amide (Target Molecule) Amino_Indole->Final_Product:w Amide Coupling (Base, e.g., Pyridine or Et₃N) Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Final_Product:w

Caption: Amide bond formation using the aminoindole intermediate.

Conclusion

1-Methyl-6-nitro-1H-indole is a quintessential example of a strategic chemical intermediate. Its synthesis is straightforward, and its key functional group, the nitro moiety, serves as a stable and reliable precursor to the synthetically versatile 6-aminoindole. The ability to unmask this amine functionality via a clean and efficient reduction allows chemists to incorporate the N-methylated indole core into a wide array of complex molecular architectures, making it an invaluable tool for professionals in drug development and medicinal chemistry.

References

  • PubChem. 1-Methyl-6-nitro-1H-indole. [Link][1]

  • Ranjan, N., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link][6]

  • PubChem. 3-methyl-6-nitro-1H-indole. [Link][8]

  • PubChem. 1H-Indole, 1-methyl-5-nitro-. [Link][9]

  • SpectraBase. 1H-Indole, 2-methyl-6-nitro-3-phenyl-. [Link][10]

  • Organic Syntheses. 1-methylindole. [Link][4]

  • ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. [Link][11]

  • NIST WebBook. 1H-Indole, 6-methyl-. [Link][12]

  • NIST WebBook. 1H-Indole, 1-methyl-. [Link][13]

  • PubChem. 6-Nitro-1H-indole. [Link][3]

  • Wikipedia. 1-Methylindole. [Link][14]

  • ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link][7]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link][5]

  • NIST WebBook. 1H-Indole, 1-methyl-. [Link][15]

  • PMC - NIH. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. [Link][16]

  • RSC Publishing. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link][17]

Sources

A Comprehensive Technical Guide to 6-Nitroindole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Nitroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] When functionalized with a nitro group at the 6-position, the resulting 6-nitroindole scaffold (CAS: 4769-96-4) gains unique electronic and steric properties that make it a highly versatile building block in drug discovery and materials science.[3][4] The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and its potential for biological interactions, opening avenues for the development of novel therapeutic agents.[5]

This guide provides an in-depth exploration of 6-nitroindole and its derivatives, moving from fundamental chemical properties and synthetic strategies to a detailed analysis of their diverse biological activities. We will delve into the mechanistic basis for their anticancer, antimicrobial, antiviral, and neuroprotective effects, supported by field-proven experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

Part 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application. 6-Nitroindole is a yellow to brown-yellow crystalline powder, and its key properties are summarized below.[4]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 4769-96-4[4][6][7]
Molecular Formula C₈H₆N₂O₂[4][6][7]
Molecular Weight 162.15 g/mol [6][7]
Appearance Yellow to brown-yellow powder[4]
Melting Point 137-143 °C[3][6]
Boiling Point 362.60 °C[6]
Topological Polar Surface Area 61.6 Ų[4]
logP (Octanol/Water) 1.594[8]
Storage Conditions 2°C - 8°C, protect from light[6][9]
Synthesis of 6-Nitroindole Derivatives

The synthesis of substituted indoles from nitroarenes is a well-established field, with classical methods like the Bartoli, Reissert, and Cadogan syntheses providing foundational routes.[10] However, modern advancements have focused on developing more efficient, regioselective, and environmentally benign methodologies.

A particularly effective modern approach is the transition-metal-free, Cs₂CO₃-promoted intermolecular cyclization of enaminones with nitroaromatic compounds.[11][12][13] This method allows for the highly regioselective formation of two new C-C and C-N bonds in a single operation to produce 6-nitroindole derivatives in moderate to good yields.[12]

This protocol describes a general procedure for the regioselective synthesis of 6-nitroindoles from enaminones and dinitrobenzenes.

Materials:

  • β-enaminone (1.0 equiv)

  • 1,3-Dinitrobenzene (or other suitable nitroaromatic) (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a Schlenk tube, add the β-enaminone (0.5 mmol, 1.0 equiv), 1,3-dinitrobenzene (0.6 mmol, 1.2 equiv), and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO (2.0 mL) to the mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired 6-nitroindole derivative.

Causality and Insights:

  • Choice of Base: Cs₂CO₃ is a crucial promoter, providing the basic conditions necessary to facilitate the key C-C and C-N bond formations in a highly regioselective manner.[11][12]

  • Solvent: DMSO is used as a polar aprotic solvent, which is effective at dissolving the reactants and facilitating the ionic intermediates in the reaction mechanism.

  • Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with oxygen or moisture at the elevated reaction temperature.

  • Transition-Metal-Free: This method's key advantage is that it avoids the cost, toxicity, and potential product contamination associated with transition metal catalysts.[12]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process enaminone β-Enaminone reaction Intermolecular Annulation (C-C & C-N Bond Formation) enaminone->reaction nitro Nitroaromatic Compound nitro->reaction base Cs₂CO₃ (Promoter) base->reaction Promotes solvent DMSO (Solvent) solvent->reaction Dissolves temp 120 °C temp->reaction Enables workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 6-Nitroindole Derivative purify->product

Caption: Workflow for the Cs₂CO₃-promoted synthesis of 6-nitroindoles.

Part 2: Biological Activities and Therapeutic Applications

The 6-nitroindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][4] The nitro group can act as a key pharmacophore, often contributing to bioactivity through bioreduction to reactive nitrogen species.[1]

Anticancer Activity

A significant body of research has focused on the anticancer properties of nitroindole derivatives.[4] These compounds have shown efficacy against various cancer cell lines, including breast, lung, and pancreatic cancer, often through novel mechanisms of action.[14][15][16]

One of the most promising anticancer mechanisms for this class of compounds is the targeting of non-canonical DNA structures known as G-quadruplexes (G4).[17] G4 structures are prevalent in the promoter regions of many oncogenes, including c-Myc. Stabilization of the c-Myc promoter G4 can suppress gene transcription, leading to the downregulation of the c-Myc oncoprotein, which in turn induces cell cycle arrest and apoptosis in cancer cells.[17][18]

Several substituted 5- and 6-nitroindole derivatives have been identified as potent c-Myc G4 binders.[1][17] Biophysical and biological analyses have shown that these compounds can:

  • Bind to and stabilize the c-Myc promoter G-quadruplex.[17]

  • Downregulate c-Myc expression at both the mRNA and protein levels.[18]

  • Induce cell-cycle arrest, primarily in the sub-G1/G1 phase.[17]

  • Increase intracellular reactive oxygen species (ROS), contributing to apoptosis.[18]

G compound 6-Nitroindole Derivative g4 c-Myc Promoter G-Quadruplex (G4) compound->g4 Binds & Stabilizes cmyc_gene c-Myc Gene Transcription g4->cmyc_gene Inhibits cmyc_protein c-Myc Oncoprotein (Translation) cmyc_gene->cmyc_protein Leads to arrest Cell Cycle Arrest (Sub-G1/G1) cmyc_gene->arrest Leads to apoptosis Apoptosis cmyc_gene->apoptosis Leads to proliferation Cancer Cell Proliferation & Survival cmyc_protein->proliferation Promotes

Caption: Mechanism of c-Myc inhibition by 6-nitroindole G4 binders.

This assay determines a compound's ability to bind to the c-Myc G-quadruplex by measuring the displacement of a fluorescent dye.

Materials:

  • c-Myc promoter G-quadruplex forming DNA oligonucleotide (e.g., Pu22)

  • Fluorescent intercalator dye (e.g., Thiazole Orange)

  • Test compound (6-nitroindole derivative)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader

Procedure:

  • Anneal the c-Myc oligonucleotide to form the G4 structure by heating to 95 °C for 5 minutes in assay buffer, followed by slow cooling to room temperature.

  • Prepare a solution of the pre-folded G4 DNA and Thiazole Orange dye in the assay buffer. The concentrations should be optimized to give a strong fluorescent signal (e.g., 0.25 µM G4 DNA, 0.5 µM Thiazole Orange).

  • Dispense 100 µL of the G4/dye solution into the wells of the 96-well plate.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a small volume (e.g., 1-2 µL) of the test compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity (e.g., Excitation: 501 nm, Emission: 521 nm).

  • Calculate the percentage of dye displacement for each compound concentration and determine the concentration required to displace 50% of the dye (DC₅₀), which correlates with binding affinity.

Causality and Insights:

  • Potassium Ions (KCl): The presence of K⁺ ions in the buffer is critical for stabilizing the G-quadruplex structure through coordination with the O6 carbonyl groups of the guanines in the G-tetrads.

  • Thiazole Orange: This dye exhibits low fluorescence in solution but becomes highly fluorescent upon intercalation into the G4 structure. A potent G4-binding compound will displace the dye, causing a measurable decrease in fluorescence.

  • Self-Validation: The assay includes positive controls (known G4 binders) and negative controls (vehicle) to validate the results. A dose-dependent decrease in fluorescence is a strong indicator of specific binding.

Antimicrobial and Antiviral Activity

The indole framework is present in many natural and synthetic antimicrobial agents.[2][19] The addition of a nitro group can enhance this activity.[4] Derivatives of 6-nitroindole have demonstrated promising results against various microorganisms, including multidrug-resistant bacteria and fungi.[19][20]

Similarly, nitro-containing compounds have been investigated for their antiviral properties.[5][21] While research into 6-nitroindole specifically is emerging, related structures have shown efficacy in reducing the synthesis of viral proteins and inhibiting viral replication, such as against the influenza virus.[5][21] The mechanism is often linked to the electron-withdrawing properties of the nitro group, which can affect interactions with viral enzymes or host factors.[5]

Neuroprotective Effects

There is growing interest in the application of indole derivatives for neurological disorders.[3][22] Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Parkinson's and Alzheimer's.[23] Related nitro-heterocyclic compounds, such as 7-nitroindazole, have been shown to provide neuroprotection in models of Parkinson's disease.[24][25][26] These protective effects are attributed to multiple mechanisms, including:

  • Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide (NO) by nNOS is a major contributor to neuronal damage. Inhibition of this enzyme can mitigate neurotoxicity.[26]

  • Antioxidant Properties: Some derivatives can act as potent scavengers of hydroxyl radicals and interfere with the oxidative stress cascade, preserving levels of endogenous antioxidants like glutathione (GSH).[23][25]

  • MAO-B Inhibition: Inhibition of monoamine oxidase-B (MAO-B) can prevent the formation of neurotoxic metabolites.[24]

This protocol assesses the ability of a compound to protect neuronal cells from toxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compound (6-nitroindole derivative)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Plate reader (absorbance)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce neurotoxicity by adding a fixed concentration of 6-OHDA (e.g., 50-100 µM) to the wells (excluding the untreated control wells).

  • Incubate the cells for 24 hours at 37 °C in a CO₂ incubator.

  • After incubation, remove the medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL).

  • Incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control. Increased viability in compound-treated wells compared to 6-OHDA-only wells indicates a neuroprotective effect.

Causality and Insights:

  • 6-OHDA Mechanism: This neurotoxin is selectively taken up by dopaminergic neurons and generates significant oxidative stress, leading to cell death. It serves as a robust model for assessing antioxidant and cytoprotective capabilities.[27]

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan, providing a quantitative measure of cell survival.

  • Pre-treatment Rationale: Pre-treating cells with the test compound allows it to exert its protective effects (e.g., bolstering antioxidant defenses) before the toxic insult is applied, mimicking a prophylactic treatment strategy.

Part 3: Applications in Materials Science

Beyond its biomedical potential, the 6-nitroindole scaffold is a valuable intermediate in materials science. Its unique electronic and photophysical properties make it suitable for creating functional materials.[3]

  • Fluorescent Probes: The indole ring is a well-known fluorophore. The nitro-substitution can modulate the fluorescence properties, making 6-nitroindole a useful building block for developing fluorescent probes and dyes for biological imaging and environmental sensing.[3]

  • Organic Semiconductors: The conjugated π-system of the indole ring, combined with the electronic influence of the nitro group, suggests potential applications in organic electronics. Some studies have explored its use as an organic semiconductor material.[4]

Conclusion and Future Outlook

6-Nitroindole and its derivatives represent a versatile and highly promising class of compounds. Their straightforward synthesis, coupled with a rich spectrum of biological activities, positions them as valuable scaffolds for continued research and development. The demonstrated efficacy in targeting complex disease mechanisms, such as the stabilization of G-quadruplex DNA in cancer, highlights a departure from conventional therapeutic strategies and opens new avenues for drug design. Future work should focus on lead optimization to enhance potency and drug-like properties, detailed in vivo evaluation to translate promising in vitro results, and further exploration of their potential in materials science. The continued investigation of 6-nitroindole compounds is poised to yield significant advancements in both medicine and technology.

References

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs. Benchchem.
  • 6-Nitroindole | 4769-96-4 | FN52496. Biosynth.
  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond form
  • 6-Nitroindole. Chem-Impex.
  • Chemical Properties of 6-Nitroindole (CAS 4769-96-4). Cheméo.
  • 6-Nitroindole 4769-96-4 wiki. Guidechem.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
  • Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Benchchem.
  • 6-Nitro-1H-indole | C8H6N2O2 | CID 78502. PubChem - NIH.
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.
  • Anticancer activities of compounds (±)‐6 and 7 for cancer cell lines at...
  • Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. PMC - NIH.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing.
  • Recent advancements on biological activity of indole and their deriv
  • 6-Nitroindole | 4769-96-4 | N-3020. Biosynth.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity | Request PDF.
  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C-C and C-N bond form
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [No Source]
  • Neuroprotection by (R)-deprenyl and 7-nitroindazole in the MPTP C57BL/6 mouse model of neurotoxicity. PubMed.
  • In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole. PubMed.
  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. NIH.
  • 7-nitroindazole protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study. PubMed.
  • Protective Effects of Allium senescens Extract against 6-Hydroxydopamine in Neurons. [No Source]

Sources

A Comprehensive Guide to the Safe Handling of 1-Methyl-6-nitro-1H-indole for Research & Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1-Methyl-6-nitro-1H-indole (CAS No: 99459-48-0). The presence of both a nitro functional group and an indole scaffold necessitates a robust and informed approach to safety. This guide synthesizes data from structurally related compounds to establish best practices, ensuring the protection of laboratory personnel and the integrity of research.

Section 1: Chemical Identity and Properties

1-Methyl-6-nitro-1H-indole is a nitro-substituted indole derivative.[1] Its chemical structure informs its potential reactivity and toxicological profile. Understanding these fundamental properties is the first step in a comprehensive safety assessment.

PropertyValueSource(s)
CAS Number 99459-48-0[1][2]
Molecular Formula C₉H₈N₂O₂[1][3]
Molecular Weight 176.17 g/mol [1][4]
Common Synonyms 6-Nitro-1-methyl-1H-indoleN/A
Appearance Likely a solid, potentially yellow to dark yellow[5]
Storage Temperature Room Temperature[1]

Section 2: Hazard Identification and Risk Assessment

Inferred GHS Classification

The following classification is inferred from hazardous properties of structurally similar compounds.[6][7][8][9] Personnel must handle this substance with particular care, assuming these hazards until specific toxicological data becomes available.[10]

PictogramHazard Class & CategoryHazard Statement

Germ Cell Mutagenicity (Category 2), Carcinogenicity (Category 2)H341: Suspected of causing genetic defects. H351: Suspected of causing cancer.[6]

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[6][7]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[6][8]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.[7][8]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.[6][9]

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3)H412: Harmful to aquatic life with long lasting effects.[6]
Toxicological Profile

The primary toxicological concern stems from the nitroaromatic portion of the molecule.

  • Acute Effects : Based on related compounds, 1-Methyl-6-nitro-1H-indole is likely harmful if swallowed.[6][7] It is expected to cause significant skin and eye irritation upon contact.[8] Inhalation of dust may lead to respiratory tract irritation.[6][9]

  • Chronic Effects : The parent compound, 6-Nitro-1H-indole, is suspected of being a mutagen and carcinogen.[6] Until proven otherwise, 1-Methyl-6-nitro-1H-indole should be treated as a substance with potential for long-term health effects, and exposure should be minimized. This substance should be handled with particular care.[10]

Physicochemical Hazards
  • Thermal Stability : While not considered a primary explosion risk, nitro compounds can be thermally sensitive.[11] Avoid excessive heating. Thermal decomposition can lead to the release of irritating gases and vapors, including toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[11][12]

  • Reactivity : This compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[13][14] Accidental contact with incompatible chemicals can result in fire, explosion, or the formation of highly toxic substances.[15]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, starting with robust engineering controls and supplemented by appropriate PPE.

Primary Engineering Controls

All handling of 1-Methyl-6-nitro-1H-indole, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates and to contain any accidental spills. The fume hood also provides a controlled environment to mitigate exposure to the compound's potential stench, a characteristic noted for the parent indole structure.[9]

Personal Protective Equipment (PPE)

PPE is a mandatory final barrier against exposure. The minimum required PPE includes:

  • Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be used if there is a splash hazard.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before use. Change gloves immediately if contamination occurs, removing them with care to avoid skin contact.[9]

  • Body Protection : A buttoned lab coat must be worn at all times. Wear appropriate protective clothing to prevent skin exposure.[8]

PPE_Workflow cluster_donning PPE Donning Protocol cluster_doffing PPE Doffing Protocol d1 1. Don Lab Coat d2 2. Don Safety Goggles d1->d2 d3 3. Don Gloves d2->d3 f1 1. Remove Gloves f2 2. Remove Lab Coat f1->f2 f3 3. Remove Goggles f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Figure 2: Logical diagram for chemical storage segregation.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spills and Leaks
  • Small Spill (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. [6]Avoid generating dust. [16] 4. Decontaminate the area with a suitable solvent and wipe clean.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Prevent entry into the affected area.

First Aid Measures
  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. [9]If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [8]* Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. [9]Seek medical attention if irritation occurs or persists. [6]* Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. [9]Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [8]* Ingestion : Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention. [6][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. [17]* Specific Hazards : The compound is not considered a significant fire risk itself, but containers may burn. [6]Combustion will produce toxic gases, including nitrogen oxides. [11]* Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [17]

Section 6: Waste Disposal

All waste containing 1-Methyl-6-nitro-1H-indole, including empty containers, contaminated PPE, and spill cleanup materials, is classified as hazardous waste. [9]* Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless directed by EH&S. [10]* Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. [9][10]

Conclusion

1-Methyl-6-nitro-1H-indole is a compound that demands respect and careful handling due to the combined hazards of its indole and nitro-aromatic functionalities. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the specific handling, storage, and emergency protocols outlined in this guide, researchers can work safely and effectively with this valuable chemical intermediate. Always prioritize safety and consult your institution's EH&S department for any specific questions or concerns.

References

  • Environmental Health and Safety, University of Colorado Boulder. Chemical Incompatibility and Lab Storage Rules. [Link]

  • Environmental Health & Safety, University of California, Berkeley. Safe Storage of Hazardous Chemicals. [Link]

  • PubChem, National Center for Biotechnology Information. 1-Methyl-6-nitro-1H-indole. [Link]

  • University College Cork. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. [Link]

  • Trustrade. (2023). Storage conditions for chemicals in the laboratory. [Link]

  • Chemistry For Everyone. (2025). How To Store Nitrocellulose?. [Link]

  • PubChem, National Center for Biotechnology Information. 1H-Indole, 1-methyl-5-nitro-. [Link]

  • PubChem, National Center for Biotechnology Information. 6-Nitro-1H-indole. [Link]

  • Lather, V., & Chowdary, P. (2009). In-silico ADME and toxicity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Abound. 1-Methyl-6-nitro-1H-indole. [Link]

  • ChemSrc. 6-Nitro-1H-indole | CAS#:4769-96-4. [Link]

  • National Institute of Standards and Technology. 1H-Indole, 1-methyl-. [Link]

  • PubChem, National Center for Biotechnology Information. 3-methyl-6-nitro-1H-indole. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives. [Link]

  • Wikipedia. 5-Chloro-αMT. [Link]

Sources

Methodological & Application

Application Note: A Scalable and Safety-Conscious Protocol for the Synthesis of 1-Methyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-6-nitro-1H-indole is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the nitro group at the 6-position and the methyl group on the indole nitrogen provides a versatile scaffold for further functionalization, enabling the synthesis of a diverse range of complex target molecules. This application note provides a detailed, two-step experimental protocol for the synthesis of 1-Methyl-6-nitro-1H-indole, commencing from commercially available 1H-indole.

The described synthetic strategy prioritizes regioselectivity, scalability, and operational safety. The pathway involves an initial electrophilic nitration of indole to selectively yield 6-nitro-1H-indole, followed by a robust N-methylation reaction. This guide explains the causality behind the choice of reagents and reaction conditions, with a particular emphasis on utilizing greener and less hazardous alternatives to traditional methylating agents. The protocol is designed to be self-validating through in-process monitoring and clear characterization of the final product.

Synthetic Pathway Overview

The synthesis is performed in two distinct stages:

  • Step A: Electrophilic Nitration of 1H-Indole. 1H-Indole is selectively nitrated at the C6 position using a mixed acid reagent under carefully controlled temperature conditions to produce the intermediate, 6-nitro-1H-indole.

  • Step B: N-Methylation of 6-nitro-1H-indole. The intermediate is subsequently N-methylated using dimethyl carbonate (DMC), a less toxic and environmentally benign reagent, in the presence of a base to yield the final product, 1-Methyl-6-nitro-1H-indole.

Synthesis_Workflow Indole 1H-Indole Nitroindole 6-nitro-1H-indole Indole->Nitroindole  Step A: Nitration  H₂SO₄, HNO₃  -10 °C to 0 °C   FinalProduct 1-Methyl-6-nitro-1H-indole Nitroindole->FinalProduct  Step B: N-Methylation  Dimethyl Carbonate (DMC), K₂CO₃  DMF, Reflux  

Caption: Overall synthetic workflow for 1-Methyl-6-nitro-1H-indole.

Critical Safety Considerations

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Nitrating Agents (Nitric and Sulfuric Acid): Mixed acids are extremely corrosive and potent oxidizing agents that can cause severe chemical burns upon contact.[1][2][3] The nitration reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[1] Always add nitric acid slowly to sulfuric acid while cooling, and maintain strict temperature control throughout the reaction. Avoid contact with combustible materials.[4]

  • Dimethyl Sulfate (DMS) - Hazardous Alternative : While not the primary reagent in this protocol, traditional methods use dimethyl sulfate. DMS is extremely toxic, corrosive, and classified as a probable human carcinogen.[5][6][7][8] Its effects can be delayed after exposure.[7][9] Extreme caution and specialized handling procedures are required if DMS is used.

  • Dimethyl Carbonate (DMC): DMC is a flammable liquid and should be kept away from ignition sources. It is significantly less toxic than traditional methylating agents like DMS or methyl iodide.[10]

  • Solvents and Bases: Dimethylformamide (DMF) is a combustible liquid and a potential developmental toxin. Potassium carbonate (K₂CO₃) is an irritant. Handle all chemicals in a fume hood and wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[11]

Quantitative Data Summary

Step Reagent MW ( g/mol ) Equivalents Mass / Volume Moles
A 1H-Indole117.151.0User Definedx
A Sulfuric Acid (98%)98.08-~10 mL per g of Indole-
A Nitric Acid (70%)63.011.1Calculated1.1x
B 6-nitro-1H-indole162.151.0From Step Ay
B Potassium Carbonate138.212.0Calculated2.0y
B Dimethyl Carbonate (DMC)90.083.0Calculated3.0y
B Dimethylformamide (DMF)73.09-~15 mL per g of Nitroindole-

Detailed Experimental Protocol

Part A: Synthesis of 6-nitro-1H-indole

Materials:

  • 1H-Indole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation: In a three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 1H-Indole (1.0 eq). Place the flask in an ice-salt bath and add cold concentrated sulfuric acid (~10 mL per gram of indole) slowly while stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all the indole has dissolved.

  • Nitration: Cool the solution to -10 °C. Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to a small amount of cold sulfuric acid. Add this nitrating mixture dropwise via the dropping funnel to the indole solution over 30-45 minutes. Critically, maintain the internal reaction temperature between -10 °C and 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from ethanol to yield 6-nitro-1H-indole as a yellow crystalline solid. Dry the product under vacuum.

Part B: Synthesis of 1-Methyl-6-nitro-1H-indole

Materials:

  • 6-nitro-1H-indole (from Part A)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Dimethyl Carbonate (DMC)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a round-bottom flask, add 6-nitro-1H-indole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF (~15 mL per gram of nitroindole).

  • Reagent Addition: Add dimethyl carbonate (3.0 eq) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring.[10][12] The reaction is typically complete within 3-5 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask, which should cause the product to precipitate. Alternatively, for better recovery, pour the reaction mixture into water and perform an extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF used). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford 1-Methyl-6-nitro-1H-indole as a pure solid.

Scientific Rationale and Protocol Validation

  • Causality of Synthetic Route: The chosen synthetic pathway—nitration followed by methylation—is strategically superior to the reverse. Direct nitration of 1-methyl-1H-indole would likely produce a mixture of 3-nitro, 5-nitro, and other isomers, complicating purification and reducing the yield of the desired 6-nitro product. The initial nitration of the unsubstituted indole provides reliable regioselectivity for the 6-position under these conditions.

  • Mechanism of N-Methylation: The N-methylation step proceeds via a classic nucleophilic substitution. The base, potassium carbonate, is sufficiently strong to deprotonate the acidic N-H of the indole ring, forming a potent indole anion nucleophile.[10] This anion then attacks the electrophilic methyl group of dimethyl carbonate, displacing the methyl carbonate anion and forming the N-methylated product. Using a less toxic methylating agent like DMC is a key aspect of modern, safer chemical synthesis.[10][12]

  • Protocol Self-Validation: The integrity of this protocol is maintained through checkpoints.

    • In-Process Monitoring: The progress of both reactions should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the work-up, preventing yield loss.

    • Product Characterization: The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques. The melting point of 6-nitro-1H-indole and 1-Methyl-6-nitro-1H-indole should be sharp and consistent with literature values. Structural confirmation should be obtained via ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl sulfate. Retrieved from [Link]

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Dimethyl sulfate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Dimethyl Sulfate. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Dimethyl sulfate. Retrieved from [Link]

  • East Harbour Group. (2022). Safety Data Sheet: Mixed Nitrating Acid. Retrieved from [https://www.easth Harbour.co.nz/wp-content/uploads/2023/01/Mixed-Nitrating-Acid-437.pdf]([Link] Harbour.co.nz/wp-content/uploads/2023/01/Mixed-Nitrating-Acid-437.pdf)

  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(4), 532-536. Retrieved from [Link]

  • Let's Revise. (2024). Nitration reaction safety. YouTube. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. Retrieved from [Link]

  • Li, J., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(30), 5424-5428. Retrieved from [Link]

  • Jiang, X., et al. (2003). Methylation of indole compounds using dimethyl carbonate. Google Patents (EP1276721B1).

Sources

Application Note: A Validated RP-HPLC Method for Purity Assessment of 1-Methyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1-Methyl-6-nitro-1H-indole, a key intermediate in pharmaceutical synthesis. The accurate determination of purity is a critical quality attribute (CQA) that ensures the safety and efficacy of final drug products. This guide provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] It is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Method Rationale

1-Methyl-6-nitro-1H-indole is a heterocyclic aromatic compound whose purity is paramount for its intended use in regulated industries. HPLC is the definitive technique for separating and quantifying the main component from process-related impurities and degradation products. The method described herein was systematically developed to ensure high resolution, sensitivity, and reliability.

Causality Behind Experimental Choices

The selection of chromatographic conditions is not arbitrary; it is grounded in the physicochemical properties of the analyte and principles of separation science.

  • Stationary Phase Selection: A standard C18 column often serves as a first choice. However, for aromatic and nitroaromatic compounds, a Phenyl-type stationary phase was selected. This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the indole ring system of the analyte.[3] This interaction is crucial for resolving structurally similar isomers or impurities that might co-elute on a traditional C18 column.

  • Mobile Phase Selection: A gradient elution using Acetonitrile and water was chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The addition of 0.1% formic acid to the aqueous phase serves a dual purpose: it protonates free silanol groups on the silica backbone, minimizing peak tailing, and provides a consistent pH for reproducible retention times.[3][4] A gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted effectively within a single analytical run.

  • Detection Wavelength (λ): While many indole compounds are monitored at ~280 nm, the nitro-substitution on the indole ring significantly alters the UV absorption profile.[5][6] Studies on nitroindole isomers reveal strong and distinct absorption maxima in the near-UV range of 300-400 nm.[7][8] A Photodiode Array (PDA) detector was used to determine the absorption maximum for 1-Methyl-6-nitro-1H-indole, found to be approximately 365 nm . This wavelength provides high sensitivity for the analyte while minimizing interference from potential non-nitroaromatic impurities.

  • Sample Diluent: The diluent, a mixture of acetonitrile and water, is matched closely to the initial mobile phase composition. This is critical to prevent peak distortion or splitting that can occur due to solvent mismatch between the injected sample and the mobile phase.

Optimized Chromatographic Method

This section summarizes the finalized HPLC conditions for the analysis.

ParameterCondition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column Phenyl-Hexyl Column (e.g., Ascentis Phenyl), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17.1-20 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 365 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Protocol 1: Mobile Phase and Sample Diluent Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: Standard and Sample Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Methyl-6-nitro-1H-indole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 1-Methyl-6-nitro-1H-indole sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 3: System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six (6) consecutive times.

  • Calculate the system suitability parameters from the six replicate injections. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, it must be validated.[9][10] The following protocols outline the validation experiments.

Validation_Logic cluster_main Method Validation (ICH Q2(R1)) cluster_params cluster_precision Precision Components Validation Core Validation Parameters Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Logical structure of method validation based on ICH Q2(R1) guidelines.

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Protocol:

  • Inject the sample diluent (blank) to check for interfering peaks.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution.

  • If available, inject solutions of known impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the stressed samples.

  • Acceptance: The peak for 1-Methyl-6-nitro-1H-indole should be pure and free from co-elution with any other peaks, as determined by a PDA detector's peak purity analysis.

Linearity

Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over the working range. Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance: The mean recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision): Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance: The % RSD for the sets of measurements should not be more than 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • For S/N method: Analyze solutions of decreasing concentration and determine the concentrations that yield S/N ratios of 10:1 for LOQ and 3:1 for LOD.

  • Acceptance: The LOQ value should be demonstrated with acceptable precision and accuracy.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% organic content)

  • Analyze the Working Standard Solution under each modified condition.

  • Acceptance: The system suitability parameters should still be met under all varied conditions, and the peak retention time and area should show no significant changes.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Mobile_Phase Mobile Phase & Diluent Preparation Equilibration System Equilibration Prep_Mobile_Phase->Equilibration Prep_Solutions Standard & Sample Solutions Preparation SST System Suitability Test (SST) Prep_Solutions->SST Equilibration->SST Analysis Sample Injection & Data Acquisition SST->Analysis If Pass Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: General experimental workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity for 1-Methyl-6-nitro-1H-indole. The detailed rationale and step-by-step protocols provide a solid foundation for its implementation in a quality control environment. Adherence to the outlined system suitability and method validation procedures will ensure the generation of reliable and defensible analytical data, supporting drug development and manufacturing activities.

References

  • Martens, J., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–91.

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.

  • MicroSolv Technology Corporation. (n.d.). Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.

  • MicroSolv Technology Corporation. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC.

  • Nault, B. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Šatínský, D., et al. (2005). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 28(3), 375-391.

Sources

The Strategic Application of 1-Methyl-6-nitro-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity and synthetic tractability.[1] Among the vast array of indole derivatives, 1-Methyl-6-nitro-1H-indole emerges as a particularly valuable, albeit often overlooked, synthetic intermediate. Its strategic importance lies not in its intrinsic biological activity, but in the latent potential held within its nitro functionality and the nuanced reactivity of the methylated indole core. This guide provides an in-depth exploration of the synthesis, derivatization, and application of 1-Methyl-6-nitro-1H-indole, offering detailed protocols and a scientific rationale for its use in the development of novel therapeutic agents.

The Chemistry of 1-Methyl-6-nitro-1H-indole: Synthesis and Characterization

The journey into the medicinal applications of 1-Methyl-6-nitro-1H-indole begins with its synthesis. A robust and reproducible synthetic route is paramount for its utility in a research setting. The following two-step process, commencing with the readily available 1H-indole, is a reliable method for obtaining the target compound.

Protocol 1: Synthesis of 1-Methyl-1H-indole

This initial step focuses on the N-methylation of the indole ring, a crucial modification that not only protects the nitrogen but also influences the electronic properties and subsequent reactivity of the molecule.

Materials:

  • 1H-Indole

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous liquid ammonia (for NaNH₂) or anhydrous Dimethylformamide (DMF) (for NaH)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Sodium Amide in Liquid Ammonia): [2]

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice-acetone condenser, and a gas inlet tube.

  • Introduce anhydrous liquid ammonia into the flask.

  • With vigorous stirring, add small portions of clean, metallic sodium to generate sodium amide in situ. The disappearance of the blue color indicates the formation of sodium amide.

  • Slowly add a solution of indole in anhydrous diethyl ether to the sodium amide suspension.

  • After allowing the reaction to stir for 10 minutes, add a solution of methyl iodide in anhydrous diethyl ether dropwise.

  • Continue stirring for an additional 15 minutes.

  • Allow the ammonia to evaporate under a fume hood.

  • To the residue, add water and diethyl ether.

  • Separate the ether layer, and extract the aqueous phase with an additional portion of ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-methylindole.

  • Purify the crude product by vacuum distillation to yield 1-methylindole as a colorless oil.

Protocol 2: Nitration of 1-Methyl-1H-indole to 1-Methyl-6-nitro-1H-indole

The regioselectivity of indole nitration is a critical consideration.[3] While nitration of indole itself often leads to a mixture of isomers, N-alkylation can direct the substitution pattern. The following protocol is designed to favor the formation of the 6-nitro isomer.

Materials:

  • 1-Methyl-1H-indole

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [4]

  • In a flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 1-methyl-1H-indole to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of 1-methylindole, keeping the reaction temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-Methyl-6-nitro-1H-indole as a solid.

Characterization: The synthesized 1-Methyl-6-nitro-1H-indole should be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group.

  • Melting Point: To assess purity.

The Versatility of 1-Methyl-6-nitro-1H-indole as a Synthetic Intermediate

The true value of 1-Methyl-6-nitro-1H-indole in medicinal chemistry lies in its capacity to serve as a versatile building block for a diverse range of more complex molecules with potential therapeutic applications. The nitro group, in particular, is a key functional handle that can be readily transformed into other functionalities, most notably an amino group.

Protocol 3: Catalytic Reduction of 1-Methyl-6-nitro-1H-indole to 1-Methyl-6-amino-1H-indole

The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, allowing for the introduction of various substituents through amide bond formation, sulfonamide synthesis, and other amine-based reactions.

Materials:

  • 1-Methyl-6-nitro-1H-indole

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve 1-Methyl-6-nitro-1H-indole in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 1-Methyl-6-amino-1H-indole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Causality in Experimental Choices: The choice of palladium on carbon as a catalyst is due to its high efficiency and selectivity in reducing aromatic nitro groups without affecting the indole ring system. The use of a hydrogen balloon is a convenient and safe method for carrying out hydrogenation on a laboratory scale. Celite® filtration is essential for the complete removal of the pyrophoric palladium catalyst.

Applications in Anticancer Drug Discovery

Derivatives of nitroindoles have shown significant promise as anticancer agents, and 1-Methyl-6-nitro-1H-indole serves as an excellent starting point for the synthesis of such compounds. One notable area of research is the development of small molecules that target and stabilize G-quadruplex structures in the promoter regions of oncogenes, such as c-MYC.[5][6] Stabilization of these structures can lead to the downregulation of oncogene expression and subsequent inhibition of cancer cell proliferation.[7]

Conceptual Application: Synthesis of c-MYC G-Quadruplex Stabilizers

The 1-Methyl-6-amino-1H-indole, synthesized as described in Protocol 3, can be further elaborated to introduce functionalities known to interact with G-quadruplex DNA. This often involves the addition of planar aromatic systems and positively charged side chains to facilitate stacking interactions and electrostatic binding with the phosphate backbone of the DNA.

G_Quadruplex_Stabilization Indole_Derivative 1-Methyl-6-amino-1H-indole Derivative G_Quadruplex c-MYC Promoter G-Quadruplex Indole_Derivative->G_Quadruplex Binds and Stabilizes Transcription_Factors Transcription Factors (e.g., Sp1, CNBP) G_Quadruplex->Transcription_Factors Blocks Binding RNA_Polymerase RNA Polymerase Transcription_Factors->RNA_Polymerase Recruits cMYC_Gene c-MYC Gene RNA_Polymerase->cMYC_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Uncontrolled Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes

Sources

Application Note: 1-Methyl-6-nitro-1H-indole as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and structural rigidity allow it to engage in diverse interactions with biological targets. Within the expansive family of indole derivatives, 1-methyl-6-nitro-1H-indole emerges as a particularly strategic building block for drug discovery campaigns.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 1-methyl-6-nitro-1H-indole. The N-methylation at the 1-position serves a critical role by protecting the indole nitrogen, thereby preventing undesired side reactions and simplifying synthetic outcomes. Concurrently, the 6-nitro group is not merely a substituent but a versatile functional handle. Its strong electron-withdrawing nature modulates the reactivity of the indole core, and its capacity for chemical transformation, primarily into an amino group, unlocks a gateway to extensive molecular diversification.[1] This guide details the core reactivity of this building block and provides robust, field-tested protocols for its key transformations.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 1-methyl-6-nitro-1H-indole is fundamental to its strategic deployment in synthesis. The interplay between the electron-donating N-methyl group and the potent electron-withdrawing 6-nitro group dictates the molecule's reactivity.

Table 1: Physicochemical Properties of 1-Methyl-6-nitro-1H-indole

Property Value Reference
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol N/A
Appearance Solid
InChI Key AYGFFYXMDIOSFO-UHFFFAOYSA-N

| SMILES | CN1C=C(C=C2C1=CC=C(C2)=O) | N/A |

Reactivity Analysis:

  • N-Methyl Group: This group slightly activates the pyrrole portion of the indole ring towards electrophilic attack compared to an unsubstituted indole. More importantly, it occupies the nitrogen, preventing N-alkylation or N-acylation side reactions and eliminating the need for protecting group strategies at this position.

  • 6-Nitro Group: As a strong deactivating group, it reduces the overall electron density of the aromatic system, making the benzene ring less susceptible to electrophilic aromatic substitution (SEAr).[2] However, its primary value lies in its synthetic versatility as a precursor to the 6-amino group, a key nucleophilic site for further derivatization.[1][3]

  • C3 Position: Despite the deactivating effect of the nitro group, the C3 position of the pyrrole ring remains the most electron-rich and thus the most probable site for electrophilic substitution.[4] Reactions like Vilsmeier-Haack formylation can be successfully performed at this position.[3][5]

G Figure 1: Reactivity Map of 1-Methyl-6-nitro-1H-indole cluster_0 cluster_1 mol nitro Nitro Group (NO2) - Key functional handle - Gateway to 6-amino derivatives - Strong electron-withdrawing group nitro:w->mol:e c3 C3 Position - Primary site for  electrophilic substitution  (e.g., Vilsmeier-Haack) c3:e->mol:w n1 N1-Methyl Group - Inbuilt protecting group - Prevents N-H reactivity n1:n->mol:s b_ring Benzene Ring - Deactivated by NO2 group - Site for halogenation to enable  cross-coupling reactions b_ring:s->mol:n

Caption: Figure 1: Reactivity Map of 1-Methyl-6-nitro-1H-indole.

Core Synthetic Transformations & Protocols

The true power of 1-methyl-6-nitro-1H-indole is realized through a series of robust chemical transformations. The following protocols are designed to be self-validating and provide a foundation for diverse synthetic applications.

Gateway Reaction: Reduction of the Nitro Group

The conversion of the 6-nitro group to a 6-amino group is arguably the most critical and frequently employed transformation. This reaction opens the door to a plethora of subsequent modifications, including amide bond formation, sulfonylation, and construction of new heterocyclic rings.

G cluster_derivatives Further Derivatization Start 1-Methyl-6-nitro-1H-indole Intermediate 6-Amino-1-methyl-1H-indole Start->Intermediate Reduction [Protocol 2.1.1 or 2.1.2] Amide Amide Formation (Acylation) Intermediate->Amide Sulfonamide Sulfonamide Formation (Sulfonylation) Intermediate->Sulfonamide Heterocycle Heterocycle Annulation Intermediate->Heterocycle

Caption: Figure 2: Synthetic workflow starting from the reduction of 1-methyl-6-nitro-1H-indole.

Protocol 2.1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Expertise & Experience: This method is exceptionally clean, with water being the only stoichiometric byproduct. It is ideal for substrates that lack other reducible functional groups (e.g., alkynes, alkenes). The choice of solvent is critical; methanol or ethanol are commonly used as they readily dissolve the starting material and hydrogen. The reaction is typically run under a positive pressure of hydrogen to ensure sufficient concentration at the catalyst surface.

  • Methodology:

    • To a solution of 1-methyl-6-nitro-1H-indole (1.0 g, 5.68 mmol) in methanol (25 mL) in a hydrogenation vessel, carefully add 10% Palladium on Carbon (100 mg, 10% w/w).

    • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure to yield 6-amino-1-methyl-1H-indole as a solid, which can be used without further purification or recrystallized if necessary.

Protocol 2.1.2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

  • Expertise & Experience: This is a classic and highly reliable method for nitro group reduction that is tolerant of many functional groups sensitive to catalytic hydrogenation, such as double bonds or benzyl protecting groups.[1] The reaction is performed in an acidic medium, and a strong base is required during workup to neutralize the acid and precipitate tin salts, which can sometimes make purification more challenging.

  • Methodology:

    • To a solution of 1-methyl-6-nitro-1H-indole (1.0 g, 5.68 mmol) in ethanol (30 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.4 g, 28.4 mmol, 5 eq.).

    • Heat the mixture to reflux (approx. 78 °C) and stir for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it slowly into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Adjust the pH to >8 with a 1 M sodium hydroxide (NaOH) solution. A thick white precipitate of tin salts will form.

    • Filter the mixture through Celite®, washing the solid cake thoroughly with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

Table 2: Comparison of Nitro Group Reduction Methods

Feature Catalytic Hydrogenation (Pd/C) Tin(II) Chloride (SnCl₂)
Advantages Very clean reaction; high yield; easy workup. High functional group tolerance; no special pressure equipment needed.
Disadvantages Reduces other sensitive groups (alkenes, alkynes, etc.); requires H₂ source. Stoichiometric metal waste; workup can be cumbersome due to tin salts.[1]
Typical Yield >95% 85-95%

| Safety | Requires handling of flammable H₂ gas and pyrophoric catalyst. | Requires handling of corrosive acid and base. |

Advanced Strategy: Halogenation and Cross-Coupling

To build molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds, cross-coupling reactions are indispensable. This requires the initial installation of a halogen atom on the indole ring, which then serves as a handle for reactions like the Suzuki-Miyaura coupling.

  • Expertise & Experience: The electron-withdrawing nitro group makes the benzene ring of the indole electron-deficient, facilitating halogenation. The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling that forms a C-C bond between the halogenated indole and a boronic acid or ester. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation.[6][7]

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling (General Protocol)

This protocol assumes a pre-halogenated (e.g., 5-bromo-1-methyl-6-nitro-1H-indole) starting material.

  • Methodology:

    • In a microwave vial or Schlenk tube, combine the bromo-indole starting material (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as sodium carbonate (Na₂CO₃) (2.0 eq.).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

    • Seal the vessel and heat the reaction mixture (e.g., 100-120 °C) with stirring. If using a microwave reactor, irradiate at a set temperature for a specified time (e.g., 40 minutes).[6]

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

G Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling L2Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition L2Pd0->OxAdd Complex1 Ar-Pd(II)L₂(X) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 Ar-Pd(II)L₂(R) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->L2Pd0 Product Indole-R RedElim->Product ArX Indole-X ArX->OxAdd R_BOH2 R-B(OH)₂ R_BOH2->Transmetal Base Base Base->Transmetal

Caption: Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Safety and Handling

Proper handling of 1-methyl-6-nitro-1H-indole and its reagents is crucial for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[8][9]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8] Avoid ingestion and direct contact.

  • Storage: Keep the container tightly closed and store in a cool, dry place.[8] Some suppliers recommend refrigerated storage.

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations. Do not let the chemical enter the environment.[8]

References

  • Smolecule. (n.d.). 1-methyl-6-nitro-1H-indole-3-carboxylic acid.
  • ChemicalBook. (n.d.). 1H-Indole-2,3-dione, 1-methyl-6-nitro- synthesis.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-Methyl-6-nitro-1H-indole.
  • ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible....
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Abound. (n.d.). 1-Methyl-6-nitro-1H-indole.
  • PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • CiteSeerX. (n.d.). nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde.
  • Biosynth. (n.d.). 6-Nitroindole.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • RSC Publishing. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
  • RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.
  • CiteSeerX. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6- nitroindole-3-carbaldehyde as a Versatile Building Bl.
  • HETEROCYCLES. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for.
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.

Sources

Application Notes and Protocols for the N-methylation of 6-nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the N-methylation of 6-nitroindole, a critical transformation in the synthesis of various biologically active compounds. We present two robust methods: a classical approach utilizing methyl iodide with sodium hydride and a contemporary, "greener" alternative employing dimethyl carbonate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and safe execution.

Introduction: The Significance of N-Methylated Indoles

N-methylated indole derivatives are privileged structures in medicinal chemistry and drug discovery. The addition of a methyl group to the indole nitrogen can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability—a phenomenon sometimes referred to as the "magic methyl effect". The 6-nitroindole scaffold, in particular, is a valuable precursor for a range of pharmaceutical candidates, and its N-methylation is a key step in the synthesis of these complex molecules.[1][2]

Mechanistic Overview of Indole N-Methylation

The N-methylation of indole proceeds via a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of a methylating agent, forming the N-methylated product. The choice of base and methylating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and scalability.

Protocol I: Classical N-methylation using Sodium Hydride and Methyl Iodide

This method is a widely used and effective approach for the N-methylation of indoles on a laboratory scale. The use of sodium hydride, a strong, non-nucleophilic base, ensures complete deprotonation of the indole nitrogen.[3] Methyl iodide serves as a highly reactive methylating agent.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-NitroindoleReagentCommercially Available---
Sodium Hydride (60% dispersion in mineral oil)ReagentCommercially AvailableHandle with extreme care.[3][5][6]
Methyl IodideReagentCommercially AvailableToxic and a suspected carcinogen.[4][7][8][9]
Anhydrous Tetrahydrofuran (THF)AnhydrousCommercially Available---
Saturated Ammonium Chloride SolutionACSIn-house preparation---
Ethyl AcetateACSCommercially Available---
Brine (Saturated NaCl solution)ACSIn-house preparation---
Anhydrous Sodium SulfateACSCommercially Available---
Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 6-nitroindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the 6-nitroindole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.[3][5]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-methyl-6-nitroindole.

Safety Precautions for Protocol I
  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas and is corrosive.[3] It is often sold as a dispersion in mineral oil to improve handling safety.[3] Always handle in a fume hood under an inert atmosphere.[3][6]

  • Methyl Iodide: Toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood.[4][7][8][9] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and safety goggles.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[7][9]

Protocol II: Green N-methylation using Dimethyl Carbonate (DMC)

This protocol offers a safer and more environmentally friendly alternative to the classical method, making it suitable for larger-scale production.[11] Dimethyl carbonate is a non-toxic and biodegradable methylating agent.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-NitroindoleReagentCommercially Available---
Dimethyl Carbonate (DMC)ReagentCommercially Available---
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available---
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available---
tert-Butyl methyl ether (TBME)ACSCommercially Available---
WaterDeionizedIn-house---
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-nitroindole (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).

  • Addition of DMC: Add dimethyl carbonate (3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 3-5 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation/Extraction: Slowly add ice-cold water to the reaction mixture. The product may precipitate out. If it does, collect the solid by filtration. If the product is oily, extract it with tert-butyl methyl ether (TBME).

  • Washing: If extraction is performed, wash the organic layer with water to remove DMF and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary. This method has been successfully used in a 300-gallon reactor for the N-methylation of 6-nitroindole, yielding a high-purity product.[11]

Experimental Workflow and Data Visualization

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 6-Nitroindole ReactionVessel Reaction Mixture Start->ReactionVessel Base Base (NaH or K₂CO₃) Base->ReactionVessel Solvent Anhydrous Solvent (THF or DMF) Solvent->ReactionVessel Heating Heating (for DMC) ReactionVessel->Heating if DMC Quenching Quenching ReactionVessel->Quenching MethylatingAgent Methylating Agent (MeI or DMC) MethylatingAgent->ReactionVessel Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product 1-Methyl-6-nitroindole Purification->Product

Caption: General workflow for the N-methylation of 6-nitroindole.

Comparative Data
ParameterProtocol I (NaH/MeI)Protocol II (K₂CO₃/DMC)
Base Strength StrongModerate
Methylating Agent Highly Reactive, ToxicLess Reactive, Low Toxicity[11]
Reaction Temperature 0 °C to Room TemperatureReflux (~130 °C)
Safety Concerns High (flammable gas, toxic reagent)Low
Scalability Laboratory ScaleSuitable for Large-Scale Production[11]
Environmental Impact HigherLower

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete deprotonationEnsure the base is fresh and added under inert conditions.
Inactive methylating agentUse a fresh bottle of methyl iodide or dimethyl carbonate.
Insufficient reaction timeMonitor the reaction by TLC and allow it to proceed to completion.
Side Products C-alkylationThis is generally not a major issue with indole N-methylation but can occur under certain conditions.
Impurities in starting materialPurify the starting 6-nitroindole before use.
Difficulty in Purification Residual DMFEnsure thorough washing of the organic layer with water during work-up.

Conclusion

The N-methylation of 6-nitroindole is a fundamental transformation with significant applications in synthetic and medicinal chemistry. Both the classical sodium hydride/methyl iodide method and the greener dimethyl carbonate approach provide effective means to achieve this conversion. The choice of protocol will depend on the scale of the reaction, available resources, and safety considerations. By following the detailed procedures and safety guidelines outlined in this document, researchers can confidently and safely synthesize 1-methyl-6-nitroindole for their research and development needs.

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Wikipedia. (2023). Sodium hydride. In Wikipedia.
  • Agilent Technologies, Inc. (2024). Methyl Iodide Standard (1X1 mL)
  • Longo, A., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707.
  • New Jersey Department of Health. (n.d.). Methyl iodide - HAZARD SUMMARY.
  • Thermo Fisher Scientific. (2010).
  • McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(2), 358-363.
  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale.
  • Deepwater Chemicals, Inc. (n.d.). 160.
  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319.
  • Chemjobber. (2011, October 12). Process Wednesday: "The Safe Use of Sodium Hydride on Scale".
  • Sciencemadness Wiki. (2022). Sodium hydride.
  • Sciencemadness Discussion Board. (2012).
  • ResearchGate. (n.d.).
  • Templ, J., et al. (2022).
  • Shieh, W.-C., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 457-462.
  • ResearchGate. (1982). Arylamine N-methyltransferase.
  • Google Patents. (2001).
  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Royal Society of Chemistry. (2016).
  • PubMed Central. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • Organic Syntheses. (n.d.). 1-methylindole.
  • ResearchGate. (2001).
  • ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using....
  • University of Liverpool IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Vibrant Pharma Inc. (n.d.). 1-Methyl-6-nitro-1H-indole.
  • PubMed. (2022).
  • ResearchGate. (2022).
  • ResearchGate. (n.d.). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide | Request PDF.
  • Royal Society of Chemistry. (2018). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
  • BLD Pharm. (n.d.). 1-Methyl-6-nitro-1H-indole hydrochloride.

Sources

Application Notes & Protocols for the Analytical Characterization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, represents one of nature's most prolific and versatile scaffolds. Its derivatives are ubiquitous, from the essential amino acid tryptophan to potent alkaloids, neurotransmitters like serotonin, and a vast array of pharmaceuticals.[1][2] The therapeutic potential of these compounds spans oncology, neurology, and infectious diseases, making their precise identification, quantification, and structural elucidation a cornerstone of modern drug discovery and development.[1][2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques for characterizing indole derivatives. It is structured not as a rigid manual, but as an application-focused narrative, emphasizing the causality behind methodological choices to empower robust and reliable analysis.

Chromatographic Techniques: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying indole derivatives in complex mixtures, from bacterial culture supernatants to pharmaceutical formulations.[3][4] Its strength lies in the diverse separation chemistries available, primarily reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Causality in HPLC Method Development:

The choice of stationary phase (the column) and mobile phase is critical. For indoles, C8 and C18 columns are most common.[3][5] The decision between them is driven by the polarity of the analytes. Highly nonpolar derivatives may be better resolved on a C8 column to prevent excessive retention.

Mobile phase composition dictates the elution of analytes. A typical mobile phase consists of an aqueous component (often with a pH modifier like acetic or formic acid) and an organic modifier (like acetonitrile or methanol).[6] Acidifying the mobile phase suppresses the ionization of acidic indoles (e.g., indole-3-acetic acid), ensuring they are in a neutral, more retained form, which leads to sharper, more symmetrical peaks.[3][7] Fluorescence detection is often preferred for its high sensitivity and selectivity for fluorescent indole compounds, using an excitation wavelength (λex) around 280 nm and an emission wavelength (λem) around 350 nm.[3][5]

General Workflow for Indole Derivative Analysis

The following diagram illustrates a typical workflow for analyzing indole derivatives, from sample receipt to final characterization.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample Sample Receipt (e.g., Plant Tissue, Reaction Mixture) Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration / Derivatization (if required) Extraction->Filtration HPLC Separation & Quantification (HPLC-UV/FLD) Filtration->HPLC Inject LCMS Mass Confirmation (LC-MS) HPLC->LCMS Confirm Identity Purification Fraction Collection (if needed) HPLC->Purification Isolate Compound NMR Structure Elucidation (1H, 13C, 2D NMR) Purification->NMR FTIR Functional Group ID (FTIR) Purification->FTIR

Caption: General analytical workflow for indole derivatives.

Protocol 1: Sample Preparation from Plant Tissues

This protocol is adapted for the extraction of indole-3-pyruvic acid (IPA) and related derivatives for HPLC analysis.[5]

  • Homogenization: Immediately freeze harvested plant tissue in liquid nitrogen to halt metabolic activity. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Add methanol (e.g., 4 mL per gram of tissue) and continue grinding to create a slurry.

  • Centrifugation: Transfer the slurry to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Acidification & Partitioning: Acidify the supernatant to pH 2.5 with 1 M HCl. Partition the extract twice against an equal volume of ethyl acetate.

  • Drying and Reconstitution: Collect the upper organic (ethyl acetate) phase and evaporate it to dryness using a rotary evaporator at 35°C. Reconstitute the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.[5]

Protocol 2: General Purpose RP-HPLC Method

This method is suitable for the simultaneous determination of several common indoles.[3]

  • Column: C8, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H₂O, adjusted to pH 3.8.

  • Mobile Phase B: 80:20 (v/v) acetonitrile:H₂O.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (λex = 280 nm, λem = 350 nm).

  • Gradient Program:

    • Start with 80% A / 20% B.

    • Linear gradient to 50% A / 50% B over 25 minutes.

    • Linear gradient to 0% A / 100% B over 6 minutes.

    • Return to initial conditions over 2 minutes and equilibrate for 3 minutes.

  • Injection Volume: 10 µL.

Data Summary: HPLC Methods
ParameterMethod 1 (Isocratic)[5]Method 2 (Gradient)[3]Method 3 (General)[6]
Stationary Phase Zorbax Eclipse XDB C8Symmetry C8C18
Mobile Phase Methanol and 1% acetic acid (60:40 v/v)A: Acetic acid:H₂O (2.5:97.5, pH 3.8)B: Acetonitrile:H₂O (80:20)A: 0.1% Formic Acid in WaterB: Methanol
Elution Mode IsocraticGradientGradient
Detection Fluorescence (Ex: 282 nm, Em: 360 nm)Fluorescence (Ex: 280 nm, Em: 350 nm)UV (280 nm)
Analytes IAA, IPA, Abscisic AcidTrp, TAM, ILA, IAM, IAA, TOL, IAN10 different indole compounds

Spectroscopic Techniques: Unveiling the Structure

While chromatography separates, spectroscopy elucidates the structure. A combination of mass spectrometry, NMR, and infrared spectroscopy is required for unambiguous characterization.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, invaluable structural clues. When coupled with LC (LC-MS), it allows for the characterization of individual components as they elute from the column.[6][8]

  • Causality in MS: The choice of ionization technique is key. Electrospray Ionization (ESI) is a soft technique ideal for polar, thermally labile molecules, often yielding the protonated molecule [M+H]⁺. Electron Impact (EI) is a higher-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.[9]

  • Data Interpretation: The indole ring system has characteristic fragmentation patterns. Under EI, a common pathway involves the loss of HCN to produce a characteristic ion at m/z = 89.[9] For substituted indoles, fragmentation often involves the loss of substituents. For instance, prenylated indoles frequently show a loss of an isopentene group.[8]

Protocol 3: General Considerations for LC-MS Analysis
  • Method Development: Begin with the established HPLC method. The mobile phase must be compatible with MS (e.g., use volatile buffers like formic acid or ammonium acetate instead of non-volatile phosphates).

  • Ionization Source Tuning: Tune the mass spectrometer using a standard solution of a similar indole derivative to optimize parameters like capillary voltage and gas flows for maximum sensitivity.

  • Data Acquisition: Perform a full scan analysis to identify the molecular ions of all eluting peaks. Subsequently, use tandem MS (MS/MS) to isolate the molecular ion of interest and fragment it to obtain structural information. This is a powerful tool for identifying known compounds in a complex matrix.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for complete structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[8]

  • Data Interpretation: The aromatic protons on the benzene portion of the indole ring typically resonate between 7.0 and 8.0 ppm in the ¹H NMR spectrum. The N-H proton is often a broad singlet found far downfield (>10 ppm).[10] The C2-H proton, adjacent to the nitrogen in the pyrrole ring, is also a distinct singlet. In ¹³C NMR, the carbons of the indole ring appear in the aromatic region (110-140 ppm).[11]

Data Summary: Characteristic ¹H NMR Signals for Indole
Proton PositionTypical Chemical Shift (ppm)MultiplicityCoupling
NH -1>10.0broad singlet-
C2-H ~7.5singlet (or triplet in some derivatives)Couples to C3-H if present
C4-H ~7.6doublet of doubletsCouples to C5-H (ortho) and C6-H (meta)
C5-H ~7.2overlappedCouples to C4-H and C6-H
C6-H ~7.2overlappedCouples to C5-H and C7-H
C7-H ~7.8doublet of doubletsCouples to C6-H (ortho) and C5-H (meta)

Note: Shifts are approximate and can vary significantly with substitution and solvent.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[12] For indole derivatives, it is excellent for confirming the presence of the core structure and identifying key substituents.

  • Data Interpretation: The indole ring has several characteristic absorption bands. The N-H stretch is a sharp peak typically found around 3400 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region.[13] These key peaks confirm the presence of the indole nucleus.

Protocol 4: FTIR Sample Preparation (KBr Pellet)
  • Sample Preparation: Mix ~1 mg of the solid indole derivative sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a small amount of the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the indole ring.[14] It is often used as a detection method in HPLC.

  • Data Interpretation: The indole chromophore typically displays two main absorption bands around 220 nm and 280 nm. The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the indole ring.[15] This solvatochromism can provide clues about the molecule's electronic environment.[16]

Method Validation: Ensuring Trustworthy Data

An analytical method is only useful if it is reliable. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[17] According to ICH guidelines, key validation parameters include:[18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A validated method ensures that the data generated is accurate, reproducible, and fit for purpose, which is critical in both research and regulated drug development environments.[17][18]

References

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Available from: [Link]

  • Zhang, P., Li, Y., Yu, S., Liu, X., Che, Y., & Liu, C. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. Available from: [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • Yin, S., Liu, Y., Wang, C., Li, L., & Wang, X. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(10), 1363. Available from: [Link]

  • Stingl, C., Pansa, M. F., Campos, V. P., & Schrank, I. S. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Brazilian Journal of Microbiology, 44(2), 591–595. Available from: [Link]

  • Kihel, A. et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available from: [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

  • Kwon, O., Kim, D., & Kwak, K. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1421. Available from: [Link]

  • Stingl, C., Pansa, M. F., Campos, V. P., & Schrank, I. S. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Available from: [Link]

  • Fellenberg, M., Stöckli, M., Zenker, A., & Thoss, V. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 26(21), 6489. Available from: [Link]

  • Srivastava, A., Shukla, P. K., & Singh, P. (2014). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Journal of Pure & Applied Physics, 52, 443-453. Available from: [Link]

  • K. V, R., & al, et. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 6(6), 364-373. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer. Available from: [Link]

  • Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1. Available from: [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Available from: [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Available from: [Link]

  • Liu, D., et al. (2024). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. Available from: [Link]

  • Kumar, N. (2017). UV Vis Spectra of Indole Analogues. Research Data Australia. Available from: [Link]

  • Priyanka, B., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. ResearchGate. Available from: [Link]

  • Gholamian, F., & Saheb, V. (2013). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. International Journal of Chemical Kinetics, 45(7), 455-462. Available from: [Link]

  • Hamza, S., Addisu, D., & wagew, Y. (2022). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Der Pharma Chemica, 14(9), 12-15. Available from: [Link]

  • ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM). Available from: [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its. Available from: [Link]

  • Aaron, J. J., Tine, A., Gaye, M. D., & Diarra, B. (1987). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a PPP (LCI-SCF-MO) Study. Croatica Chemica Acta, 60(4), 647-660. Available from: [Link]

  • Mehra, A., & Mittal, A. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Critical Reviews in Analytical Chemistry. Available from: [Link]

  • Wang, X. J., et al. (2019). Design, synthesis, and characterization of indole derivatives. ResearchGate. Available from: [Link]

  • Obruchnikova, P., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 437-442. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 518-523. Available from: [Link]

Sources

Application Notes & Protocols: Characterizing 1-Methyl-6-nitro-1H-indole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The addition of a nitro group can significantly modulate the electronic properties and biological activity of the indole ring, making nitroindoles a promising class of compounds for drug discovery.[3] This guide focuses on derivatives of 1-Methyl-6-nitro-1H-indole, a scaffold with potential applications in oncology. While published data on the parent molecule is limited, the broader class of nitroindoles has demonstrated significant anticancer activity through various mechanisms, including the targeting of G-quadruplex DNA and the induction of apoptosis.[4][5]

This document provides a series of robust, field-proven in vitro assay protocols designed to comprehensively characterize the anticancer potential of novel 1-Methyl-6-nitro-1H-indole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can generate reliable, reproducible, and meaningful data. The protocols described herein form a self-validating system for preliminary drug screening, target validation, and mechanistic elucidation.

Putative Mechanism of Action: Targeting c-Myc and Inducing Apoptosis

Many substituted nitroindoles exert their anticancer effects by targeting fundamental cellular processes that are dysregulated in cancer. One key mechanism identified for structurally related 5-nitroindoles is the stabilization of G-quadruplex (G4) structures in the promoter region of oncogenes, such as c-Myc.[5]

Expert Insight: The c-Myc oncogene is overexpressed in a high percentage of human cancers and drives proliferation and cell growth. Its promoter contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a silencer element. Small molecules that bind and stabilize this G4 structure can effectively inhibit c-Myc transcription, leading to a downstream cascade of anti-proliferative effects.[5] This provides a specific, targeted therapeutic strategy.

The downstream consequences of c-Myc downregulation include cell cycle arrest and the induction of programmed cell death (apoptosis).[6][7] This dual mechanism of action—inhibiting a key cancer driver and actively killing cancer cells—makes G4-stabilizing compounds particularly attractive.

G4_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response MNI 1-Methyl-6-nitro-1H-indole Derivative G4 c-Myc Promoter G-Quadruplex MNI->G4 Binds & Stabilizes cMyc c-Myc Transcription Inhibited G4->cMyc Arrest Cell Cycle Arrest (G1/sub-G1 Phase) cMyc->Arrest Apoptosis Apoptosis Induction cMyc->Apoptosis Proliferation Tumor Proliferation Blocked Arrest->Proliferation Apoptosis->Proliferation

Figure 1: Putative signaling pathway for G4-binding nitroindole derivatives.

Foundational Assay: Cell Viability and Cytotoxicity (MTT Assay)

Purpose: To determine the concentration-dependent cytotoxic effect of the test compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[8] Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow Start 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (allow attachment) Start->Incubate1 Treat 3. Treat with Indole Derivatives (various concentrations) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 2-4h (formazan formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Sources

Probing the Interaction Landscape: A Molecular Modeling Guide for 1-Methyl-6-nitro-1H-indole with Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for the molecular modeling of 1-Methyl-6-nitro-1H-indole, a novel compound of interest, with its putative target, human Dihydrofolate Reductase (DHFR). DHFR is a clinically validated target for cancer therapy, and its inhibition disrupts the synthesis of DNA, purines, and thymidylate, leading to cell cycle arrest and apoptosis[1][2][3][4][5]. Given the established anticancer activities of various indole derivatives, investigating the interaction of 1-Methyl-6-nitro-1H-indole with DHFR presents a compelling avenue for drug discovery research.

This document is structured to provide not just a sequence of steps, but a scientifically grounded narrative that explains the rationale behind each methodological choice. We will navigate the entire in silico workflow, from initial structure preparation and molecular docking to the dynamic assessment of the protein-ligand complex through molecular dynamics simulations and binding free energy calculations.

I. Foundational Concepts and Strategic Overview

The central hypothesis of this study is that 1-Methyl-6-nitro-1H-indole can effectively bind to the active site of human DHFR, thereby inhibiting its enzymatic function. To rigorously test this hypothesis in a computational framework, we will employ a multi-step molecular modeling approach. This strategy allows for a progressively detailed understanding of the protein-ligand interaction, from a static binding pose to a dynamic representation of the complex in a simulated physiological environment.

II. Pre-computation: System Preparation

The accuracy of any molecular modeling study is fundamentally dependent on the quality of the initial structures of the protein and the ligand. This preparatory phase is crucial for ensuring that the subsequent simulations are both meaningful and reproducible.

A. Target Protein Preparation: Human Dihydrofolate Reductase (DHFR)
  • Selection of the Crystal Structure: A high-resolution crystal structure of human DHFR is the starting point for our investigation. From the Protein Data Bank (PDB), we will select an appropriate entry. For this protocol, we will utilize the PDB ID: 4M6K , which is a crystal structure of human DHFR in complex with NADP+ and folate, resolved at 1.40 Å[6][7]. This structure provides a well-defined active site.

  • Initial Structure Cleanup: The raw PDB file often contains non-essential molecules such as water, co-solvents, and multiple protein chains that may not be relevant to the binding of our ligand of interest.

    • Protocol:

      • Load the 4M6K PDB file into a molecular visualization software (e.g., PyMOL, UCSF Chimera).

      • Remove all water molecules.

      • Delete any co-crystallized ligands (in this case, folate) and non-essential ions.

      • Retain the protein chain and the cofactor NADP+, as it is essential for the enzyme's function.

      • Save the cleaned protein structure as a new PDB file (e.g., DHFR_clean.pdb).

  • Protonation and Addition of Missing Atoms: The crystal structure typically lacks hydrogen atoms. Correct protonation states of ionizable residues at a physiological pH are critical for accurate interaction modeling.

    • Protocol (using PDB2PQR server or similar tools):

      • Upload the DHFR_clean.pdb file to the PDB2PQR server.

      • Select a force field (e.g., AMBER) and a protonation state assignment method (e.g., PROPKA at pH 7.4).

      • The server will add hydrogen atoms and assign partial charges to the protein atoms.

      • Download the resulting PQR file (e.g., DHFR_protonated.pqr).

B. Ligand Preparation: 1-Methyl-6-nitro-1H-indole
  • 3D Structure Generation: A 3D structure of 1-Methyl-6-nitro-1H-indole is required. This can be generated using various chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format like SDF or MOL2.

  • Ligand Optimization and Parameterization: The ligand's geometry needs to be optimized to a low-energy conformation. Furthermore, for molecular dynamics simulations, specific force field parameters (bond lengths, angles, dihedrals, and partial charges) must be generated.

    • Protocol (using Antechamber from AmberTools):

      • Generate an initial 3D structure of 1-Methyl-6-nitro-1H-indole and save it as ligand.mol2.

      • Use the antechamber program to generate the ligand topology. The following command assigns GAFF2 atom types and AM1-BCC charges:

      • The parmchk2 program is then used to check for any missing force field parameters and generate a frcmod file containing them:

    • Alternatively, web servers like CHARMM-GUI can be used for ligand parameterization[8][9][10].

III. Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the most likely binding mode and an initial estimate of the binding affinity.

A. Docking with AutoDock Vina

AutoDock Vina is a widely used and efficient open-source program for molecular docking.

  • Protocol:

    • Prepare Receptor and Ligand for Vina:

      • Convert the prepared protein PQR file (DHFR_protonated.pqr) and the parameterized ligand MOL2 file (ligand_gaff2.mol2) into the PDBQT format required by Vina using AutoDock Tools (ADT) or the prepare_receptor4.py and prepare_ligand4.py scripts.

    • Define the Binding Site (Grid Box):

      • The grid box should encompass the known active site of DHFR. The coordinates can be determined from the position of the co-crystallized folate in the original PDB structure (4M6K).

    • Create a Configuration File (conf.txt):

    • Run the Docking Simulation:

B. Validation of the Docking Protocol

To ensure the reliability of the docking results, it's crucial to validate the docking protocol. This is typically done by redocking a known inhibitor or the native ligand into the active site and comparing the predicted pose with the crystallographic pose.[11][12][13][14] The Root Mean Square Deviation (RMSD) between the docked and crystallographic poses should ideally be less than 2.0 Å.

IV. Molecular Dynamics Simulations: Exploring the Dynamic Nature of the Complex

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions in a simulated physiological environment.

A. System Setup and Simulation with GROMACS

GROMACS is a versatile and high-performance package for performing molecular dynamics simulations.

  • Protocol:

    • Prepare the Protein-Ligand Complex:

      • Combine the coordinates of the protein (from DHFR_protonated.pqr) and the best-ranked docked pose of the ligand into a single PDB file (complex.pdb).

    • Generate the System Topology:

      • Use the gmx pdb2gmx command to generate the topology for the protein using a suitable force field (e.g., CHARMM36m).

      • Combine the protein topology with the previously generated ligand topology (ligand.itp and ligand.prm files, which can be converted from the AMBER format using tools like acpype).

    • Solvation and Ionization:

      • Create a simulation box and solvate the complex with water molecules using gmx editconf and gmx solvate.

      • Add ions to neutralize the system and mimic a physiological salt concentration using gmx grompp and gmx genion.

    • Energy Minimization:

      • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

    • Equilibration (NVT and NPT):

      • Perform a short simulation under constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein and ligand.

      • Follow this with a simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system's density.

    • Production MD Run:

      • Run the production simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational space of the complex.

B. Analysis of MD Trajectories

The trajectory from the production MD run can be analyzed to understand the dynamic behavior of the protein-ligand complex.

  • Key Analyses:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the protein and ligand.

    • Interaction Energy Analysis: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and specific protein residues.

V. Binding Free Energy Calculations: Quantifying the Interaction Strength

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores by considering the thermodynamic contributions to binding. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.

A. MM/PBSA Calculation with AMBER

The MMPBSA.py script in AmberTools can be used to perform MM/PBSA calculations on the trajectory generated from the GROMACS simulation (after conversion to a compatible format).

  • Protocol:

    • Extract Snapshots: Select a set of uncorrelated snapshots from the stable part of the MD trajectory.

    • Create Topology Files: Generate separate topology files for the complex, the protein (receptor), and the ligand.

    • Run MMPBSA.py: Use the MMPBSA.py script with an appropriate input file specifying the calculation parameters (e.g., the implicit solvent model to use).

    • Analyze the Results: The output will provide the binding free energy, which is decomposed into various components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This allows for a detailed understanding of the driving forces behind the binding.

VI. Data Presentation and Visualization

Clear and concise presentation of the results is essential for interpreting the findings of the molecular modeling study.

Quantitative Data Summary
Parameter Value Unit Method
Docking Score (Best Pose)[Example: -8.5]kcal/molAutoDock Vina
RMSD of Ligand (MD)[Example: 1.5 ± 0.3]ÅGROMACS
Average Number of H-Bonds[Example: 2.5]-GROMACS
MM/PBSA Binding Free Energy[Example: -25.7]kcal/molAMBER
Experimental Workflow Diagram

MolecularModelingWorkflow cluster_prep System Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_bfe Binding Free Energy PDB Select PDB Structure (e.g., 4M6K) Clean Clean PDB (Remove Water, etc.) PDB->Clean Protonate Protonate Protein (PDB2PQR) Clean->Protonate Dock Docking with AutoDock Vina Protonate->Dock Ligand3D Generate Ligand 3D Structure Param Parameterize Ligand (Antechamber) Ligand3D->Param Param->Dock AnalyzeDock Analyze Binding Poses & Interactions Dock->AnalyzeDock SystemSetup System Setup (Solvation, Ionization) AnalyzeDock->SystemSetup EM Energy Minimization SystemSetup->EM Equil NVT & NPT Equilibration EM->Equil ProdMD Production MD Run (GROMACS) Equil->ProdMD AnalyzeMD Trajectory Analysis (RMSD, RMSF, H-Bonds) ProdMD->AnalyzeMD MMPBSA MM/PBSA Calculation (AMBER) ProdMD->MMPBSA AnalyzeBFE Analyze Energy Components MMPBSA->AnalyzeBFE

Caption: A comprehensive workflow for the molecular modeling of 1-Methyl-6-nitro-1H-indole with DHFR.

VII. Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the molecular modeling of 1-Methyl-6-nitro-1H-indole with its potential target, DHFR. By following these protocols, researchers can gain valuable insights into the binding mode, stability, and energetics of this interaction. The results from such a study can guide further experimental validation, such as in vitro enzyme inhibition assays, and inform the rational design of more potent and selective inhibitors. The integration of these computational techniques provides a powerful platform for accelerating the drug discovery process.

References

  • Oefner, C., D'Arcy, A., & Winkler, F.K. (1992). Crystal structure of human dihydrofolate reductase complexed with folate. RCSB PDB. [Link]

  • Bhabha, G., Ekiert, D.C., Wright, P.E., & Wilson, I.A. (2013). Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate. RCSB PDB. [Link]

  • Kong, D., & Dolzhenko, A.V. (2021). Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. Molecules. [Link]

  • wwPDB consortium. (2013). PDB entry 4m6k. worldwide Protein Data Bank. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Kim, S., Lee, J., Jo, S., Brooks, C.L., Lee, H.S., & Im, W. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Journal of computational chemistry. [Link]

  • Patsnap. (2024). What are DHFR inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Davies, J.F., Delcamp, T.J., Prendergast, N.J., Ashford, V.A., Freisheim, J.H., & Kraut, J. (1990). Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazafolate. RCSB PDB. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

  • Hajian, B., & Wright, D. (2018). Homo sapiens dihydrofolate reductase complexed with beta-NADPH and 3'-[(2R)-4-(2,4-diamino-6-ethylphenyl)but-3-yn-2-yl]-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. RCSB PDB. [Link]

  • Martínez-Rosell, G. (2019). Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform. Medium. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • ResearchGate. (2013). What are the best ways to validate a docking result? [Link]

  • Anderson, A.C. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling. [Link]

  • Deswal, G., & Kumar, R. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in pharmacology (San Diego, Calif.). [Link]

  • BioSim CTP. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. GitHub Pages. [Link]

  • Lo, Y.C., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Metabolites. [Link]

  • Broad Institute. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Broad Institute. [Link]

  • BEPLS. (2023). Identification of Potent Lead to Inhibit DHFR for the Treatment Of Cancer: A Computational Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • S, S. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. ResearchGate. [Link]

  • MD with Gourav. (2023). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. YouTube. [Link]

  • Degliesposti, G., et al. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

  • Lemkul, J.A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. MD Tutorials. [Link]

  • Rossi, A.R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Kuhn, B., et al. (2005). Validation and Use of the MM-PBSA Approach for Drug Discovery. Journal of medicinal chemistry. [Link]

  • Studylib. (n.d.). Amber 10 Tutorial: Antechamber & Leap for Parameter Files. Studylib. [Link]

  • Amber MD. (n.d.). Modeling a drug compound using antechamber and the Generalized Amber Force Field. YouTube. [Link]

  • Dr. Mohadis. (2025). Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. YouTube. [Link]

  • GitHub. (n.d.). Hands-on 5: Generating topologies and parameters for small molecules. GitHub Pages. [Link]

  • ResearchGate. (n.d.). Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. ResearchGate. [Link]

  • Sabe, V.T., et al. (2021). Application of MM-PBSA Methods in Virtual Screening. Molecules. [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery. [Link]

  • Gohlke, H., & Case, D.A. (2004). From MM-PBSA to H-MMGB: Multiscale Modeling for Biomolecular Structure and Drug Discovery. The Journal of Physical Chemistry B. [Link]

  • Guterres, H., et al. (2022). CHARMM‐GUI high‐throughput simulator for efficient evaluation of protein–ligand interactions with different force fields. Journal of computational chemistry. [Link]

  • Lee, J., et al. (2020). CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application. Journal of chemical theory and computation. [Link]

  • Bio-Resource. (2022). Ligand complex on Gromacs Part-1 Preparation of Protein topology. YouTube. [Link]

  • Ganesan, A., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. Digital Discovery. [Link]

  • Hospital, A., et al. (2022). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in molecular biosciences. [Link]

  • BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. BioExcel Building Blocks. [Link]

  • Wang, J., et al. (2018). Recent Developments and Applications of the MMPBSA Method. Frontiers in molecular biosciences. [Link]

  • GROMACS forum. (2025). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. GROMACS forum. [Link]

  • ResearchGate. (2014). Optimizing ligands before running molecular dynamics simulation? [Link]

  • Jorgensen, W.L. (n.d.). NAMD Protein Ligand Complex Simulations. LigParGen Server. [Link]

  • CHARMM-GUI. (2020). Protein-Ligand Reading Tutorial 2: Reading Custom Ligands (186L). YouTube. [Link]

Sources

Application Notes and Protocols: 1-Methyl-6-nitro-1H-indole as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-Methyl-6-nitro-1H-indole as a chemical probe. While direct experimental data on this specific molecule is limited, its structural similarity to the well-studied 6-nitroindole and other nitroindole derivatives suggests significant promise in biophysical and cellular research. This document synthesizes known information about the nitroindole scaffold to propose detailed protocols for its use as a solvatochromic fluorescent probe for analyzing protein-ligand interactions and as a universal base analogue for oligonucleotide research. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for researchers to explore the utility of this compound.

Introduction: The Potential of a Nitro-Substituted Indole

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of many natural products and synthetic molecules with significant biological activity. The introduction of a nitro group, an electron-withdrawing moiety, dramatically influences the electronic and photophysical properties of the indole ring system. This modification can give rise to environment-sensitive fluorescence and unique molecular recognition capabilities.

1-Methyl-6-nitro-1H-indole, by virtue of its N-methylation, is protected from forming intermolecular hydrogen bonds at the indole nitrogen, which can simplify its interaction profile and potentially enhance its utility as a probe. The 6-nitro substitution, in particular, has been shown to impart useful photophysical properties to the indole ring.[1][2] This guide will explore the evidence-based, proposed applications of 1-Methyl-6-nitro-1H-indole as a sophisticated tool for elucidating biological mechanisms.

Physicochemical and Spectroscopic Properties

A thorough understanding of the probe's fundamental properties is critical for its effective application. Below is a summary of the known and predicted properties of 1-Methyl-6-nitro-1H-indole and its parent compound, 6-nitroindole.

Property1-Methyl-6-nitro-1H-indole6-Nitro-1H-indoleReference(s)
Molecular Formula C₉H₈N₂O₂C₈H₆N₂O₂[3][4]
Molecular Weight 176.17 g/mol 162.15 g/mol [3][4]
CAS Number 99459-48-04769-96-4[3][4]
Appearance Yellow solid (predicted)Yellow powder[5]
UV/Vis Absorption Not reportedTwo maxima in the 300-400 nm range (in 2-propanol)[1][2]
Fluorescence Not reportedFluorescent, emission is solvent-dependent[6]

Note: Due to a lack of specific experimental data for 1-Methyl-6-nitro-1H-indole, some properties are extrapolated from its parent compound, 6-nitroindole. Researchers are strongly encouraged to perform the characterization outlined in Protocol 1 before use.

Proposed Application I: Solvatochromic Fluorescent Probe for Protein Studies
3.1. Scientific Principle: Sensing Microenvironments

Solvatochromic dyes exhibit changes in their absorption or emission spectra in response to the polarity of their local environment.[7] When a solvatochromic probe moves from a polar solvent (like water) to a nonpolar environment, such as the hydrophobic pocket of a protein, a significant shift in its fluorescence emission (typically a blue shift) and an increase in quantum yield are often observed. This phenomenon makes 1-Methyl-6-nitro-1H-indole a promising candidate for studying protein-ligand binding and protein conformational changes.[6][8]

3.2. Causality of the Effect

The indole nucleus, especially when functionalized with an electron-withdrawing nitro group, possesses a significant dipole moment that changes upon photoexcitation. In a polar solvent, the solvent molecules reorient around the excited state dipole, lowering its energy and resulting in a red-shifted emission. In a nonpolar, constrained environment like a protein's binding site, this solvent relaxation is restricted, leading to emission from a higher energy state, which is observed as a blue-shifted fluorescence with potentially higher intensity.[7]

cluster_0 Polar Environment (Aqueous Buffer) cluster_1 Nonpolar Environment (Protein Pocket) Probe_aq Probe in Aqueous Solution Fluo_aq Low Fluorescence (Red-shifted) Probe_aq->Fluo_aq Excitation Protein Protein with Hydrophobic Pocket Probe_aq->Protein Binding Probe_p Probe Bound to Protein Fluo_p High Fluorescence (Blue-shifted) Probe_p->Fluo_p Excitation

Figure 1: Solvatochromic shift of the probe upon protein binding.

Proposed Application II: Universal Base Analogue in Oligonucleotides
4.1. Scientific Principle: Probing DNA and RNA Structures

A "universal base" is a nucleobase analogue that can be incorporated into DNA or RNA and pair with any of the four canonical bases with minimal disruption to the duplex structure. Nitroindoles, particularly 5-nitroindole, are among the most effective universal bases discovered to date.[9][10] They function not through hydrogen bonding, but by stacking within the DNA double helix.[11] This property is invaluable for applications such as degenerate PCR primers, sequencing, and as probes for studying DNA-protein interactions at ambiguous sites.

4.2. Rationale for 1-Methyl-6-nitro-1H-indole

Like its 5-nitro isomer, 6-nitroindole has been investigated as a universal base.[9][12] The hydrophobic and aromatic nature of the nitroindole core allows it to maintain the helical structure through favorable stacking interactions, without a preference for any particular natural base opposite it.[11] The 1-methyl group would further enhance its hydrophobic character and prevent any potential hydrogen bonding from the indole nitrogen, solidifying its role as a non-discriminatory stacking moiety.

Experimental Protocols
Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fundamental photophysical properties of 1-Methyl-6-nitro-1H-indole, including its solvatochromic behavior and fluorescence quantum yield.

Materials:

  • 1-Methyl-6-nitro-1H-indole

  • Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)[13]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 1-Methyl-6-nitro-1H-indole in a non-polar solvent (e.g., dichloromethane).

  • Solvatochromism Analysis: a. Prepare dilute solutions (~10 µM) of the probe in each of the different solvents. b. For each solution, record the absorbance spectrum to determine the wavelength of maximum absorbance (λ_abs). c. Using the determined λ_abs as the excitation wavelength (λ_ex), record the fluorescence emission spectrum for each solution. d. Plot the peak emission wavelength (λ_em) against a solvent polarity scale (e.g., the Reichardt E_T(30) scale) to visualize the solvatochromic effect.

  • Quantum Yield (Φ) Determination (Relative Method): [13][14] a. Prepare a series of dilutions of both the probe and the quantum yield standard in the same solvent (e.g., ethanol for the probe, 0.5 M H₂SO₄ for quinine sulfate). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. b. Record the absorbance of each solution at the chosen excitation wavelength. c. Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation/emission slits, detector voltage). d. Integrate the area under the emission curve for each spectrum. e. Plot integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear. f. Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

start Start prep_stock Prepare Stock Solution (1 mM in DCM) start->prep_stock prep_solv Prepare Dilutions in Various Solvents prep_stock->prep_solv prep_qy Prepare Dilutions for QY (Sample and Standard) prep_stock->prep_qy measure_abs Measure Absorbance Spectra (Determine λ_abs) prep_solv->measure_abs measure_fluo Measure Fluorescence Spectra (Excite at λ_abs) measure_abs->measure_fluo plot_solv Plot λ_em vs. Solvent Polarity measure_fluo->plot_solv end End plot_solv->end measure_abs_qy Measure Absorbance (<0.1) prep_qy->measure_abs_qy measure_fluo_qy Measure Integrated Fluorescence measure_abs_qy->measure_fluo_qy plot_qy Plot Intensity vs. Absorbance (Calculate Gradients) measure_fluo_qy->plot_qy calc_qy Calculate Quantum Yield (Φ_s) plot_qy->calc_qy calc_qy->end

Figure 2: Workflow for photophysical characterization.

Protocol 2: Proposed Method for Assessing Protein Binding

Objective: To determine the binding affinity (dissociation constant, K_d) of 1-Methyl-6-nitro-1H-indole to a model protein, Bovine Serum Albumin (BSA), using fluorescence spectroscopy.[15][16]

Materials:

  • 1-Methyl-6-nitro-1H-indole (characterized as per Protocol 1)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Solutions: a. Prepare a concentrated stock solution of the probe in DMSO. b. Prepare a stock solution of BSA in PBS and determine its concentration accurately using UV absorbance at 280 nm (ε₂₈₀ = 43,824 M⁻¹cm⁻¹).

  • Titration Experiment: a. In a fluorescence cuvette, add PBS and a fixed concentration of the probe (e.g., 1-5 µM, ensuring the final DMSO concentration is <1%). b. Record the fluorescence emission spectrum of the probe alone. c. Add increasing aliquots of the BSA stock solution to the cuvette, mixing gently after each addition. d. After each addition, allow the system to equilibrate (2-3 minutes) and record the fluorescence emission spectrum.

  • Data Analysis: a. At each BSA concentration, determine the change in fluorescence intensity (ΔF) at the emission maximum. b. Plot ΔF as a function of the total BSA concentration. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression analysis to determine the K_d. The equation is: ΔF = (ΔF_max * [BSA]) / (K_d + [BSA]) where ΔF_max is the maximum change in fluorescence at saturation.

Self-Validation: The binding should be saturable. A plot of bound/free vs. bound ligand (Scatchard plot) can also be used to confirm the binding model and determine the number of binding sites.

start Start prep_solutions Prepare Probe and BSA Stock Solutions start->prep_solutions setup_cuvette Add Probe to Cuvette with PBS Buffer prep_solutions->setup_cuvette record_initial Record Initial Fluorescence Spectrum setup_cuvette->record_initial titration_loop Add Aliquot of BSA record_initial->titration_loop equilibrate Equilibrate (2-3 min) titration_loop->equilibrate Repeat plot_data Plot ΔF vs. [BSA] titration_loop->plot_data Titration Complete record_spectrum Record Fluorescence Spectrum equilibrate->record_spectrum Repeat record_spectrum->titration_loop Repeat fit_curve Fit Binding Isotherm (Non-linear Regression) plot_data->fit_curve determine_kd Determine K_d fit_curve->determine_kd end End determine_kd->end

Sources

Troubleshooting & Optimization

Common side reactions in the nitration of 1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 1-Methylindole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of 1-methylindole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during this electrophilic substitution reaction. As Senior Application Scientists, we understand the nuances of indole chemistry and aim to equip you with the knowledge to optimize your reaction outcomes, minimize side-product formation, and ensure the synthesis of your target nitro-1-methylindole isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and common side reactions when nitrating 1-methylindole?

The nitration of 1-methylindole is complicated by the high electron density and acid sensitivity of the indole nucleus. The primary challenges and common side reactions include:

  • Lack of Regioselectivity: The indole ring has multiple sites susceptible to electrophilic attack. While the C3 position is the most nucleophilic under non-acidic conditions, nitration can also occur at the C2, C4, C5, C6, and C7 positions, leading to a mixture of isomers that can be difficult to separate.[1]

  • Polymerization: In the presence of strong acids, such as the nitric acid/sulfuric acid mixture often used for nitration, the indole ring can be protonated. This protonation, particularly at the C3 position, generates a reactive indoleninium cation that can attack another indole molecule, leading to polymerization and the formation of insoluble tars.[2][3]

  • Over-nitration: The introduction of one nitro group deactivates the ring, but under forcing conditions, a second nitration can occur, leading to dinitro-1-methylindole byproducts.[3]

  • Oxidation: The reaction conditions for nitration can sometimes lead to the oxidation of the indole ring, resulting in colored impurities that are challenging to remove.[3]

Q2: Why is controlling the regioselectivity of nitration on 1-methylindole so critical?

The position of the nitro group on the 1-methylindole scaffold dramatically influences the biological activity and physicochemical properties of the resulting molecule. In drug development, specific isomers are often required to achieve the desired therapeutic effect. For instance, different positional isomers will have distinct electronic and steric properties, affecting how the molecule interacts with its biological target. Therefore, controlling the regioselectivity is paramount to ensure the synthesis of the correct isomer and avoid the costly and time-consuming separation of a complex mixture of products.

Q3: What is the expected major product in the nitration of 1-methylindole under different conditions?

The major product of 1-methylindole nitration is highly dependent on the reaction conditions, particularly the choice of nitrating agent and solvent.

  • Non-Acidic Conditions: Using milder, non-acidic nitrating agents like benzoyl nitrate or trifluoroacetyl nitrate generally favors substitution at the most electron-rich position, C3, yielding 3-nitro-1-methylindole .[4][5] Trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride, has been shown to be a highly regioselective method for producing 3-nitroindoles.[4][6][7]

  • Strongly Acidic Conditions: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrrole ring is protonated at C3, which deactivates this position towards further electrophilic attack.[2][5] Consequently, nitration occurs on the benzene ring, primarily at the C5 position, leading to 5-nitro-1-methylindole as the major product.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 1-methylindole and provides actionable solutions.

Issue 1: Low Yield of the Desired Nitro-Isomer and Formation of Multiple Products

Root Cause Analysis: This is often a result of poor regioselectivity due to the reaction conditions not favoring the formation of a single isomer. The high reactivity of the indole nucleus makes it susceptible to attack at various positions.[1]

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Nitrating Agent:

    • For 3-Nitro-1-methylindole: Switch to a milder, non-acidic nitrating agent. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or trifluoroacetyl nitrate are excellent alternatives to strong acid mixtures.[1][4]

    • For 5-Nitro-1-methylindole: Ensure strongly acidic conditions are maintained to promote protonation at C3 and direct nitration to the benzene ring. A mixture of concentrated nitric acid and sulfuric acid is standard.[5]

  • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0°C to -20°C) to enhance selectivity. Lower temperatures can help favor the kinetic product (C3-nitro) over other isomers.[1][3]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 1-methylindole. This helps to control the exothermicity of the reaction and maintain a low concentration of the nitrating agent at any given time, which can improve selectivity.

Experimental Protocol: Regioselective Synthesis of 3-Nitro-1-methylindole [4]

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylindole (1 mmol) and tetramethylammonium nitrate (NMe₄NO₃, 1.1 mmol) in acetonitrile (1 mL).

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

  • Addition of Anhydride: Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (1 mL) to the cooled mixture.

  • Reaction Monitoring: Stir the reaction at 0-5°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium carbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Formation of a Dark, Tarry, or Insoluble Mixture

Root Cause Analysis: This is a classic sign of acid-catalyzed polymerization of the indole ring.[2][3] Strong acids protonate the indole, initiating a chain reaction that leads to the formation of high-molecular-weight polymers.[3]

Troubleshooting Steps & Solutions:

  • Avoid Strong Acids: If your target is not a benzene-ring nitrated product, avoid using strong acids like sulfuric acid.[3]

  • Maintain Low Temperatures: Conduct the reaction at the lowest practical temperature to minimize the rate of polymerization.

  • Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent oxidation, which can contribute to the formation of colored impurities.[3]

  • Slow and Controlled Addition: As with improving selectivity, the slow addition of the nitrating agent can help to control the reaction and minimize polymerization.

Issue 3: Significant Formation of Dinitrated Byproducts

Root Cause Analysis: Over-nitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.[3] An excess of a highly reactive nitrating agent can also lead to dinitration.[3]

Troubleshooting Steps & Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting dinitration.[3]

  • Milder Nitrating Agent: Switch to a less reactive nitrating agent.

  • Reduced Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material has been consumed to prevent the formation of dinitrated products.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indole Nitration

Starting MaterialNitrating AgentConditionsMajor Product(s)Reference
1-MethylindoleNMe₄NO₃ / TFAACH₃CN, 0-5°C3-nitro-1-methylindole[4]
2-MethylindoleHNO₃ / H₂SO₄0°C2-methyl-5-nitroindole[5][8]
2-MethylindoleBenzoyl Nitrate2-methyl-3-nitroindole[5]
1-Methylindole-3-aldehydeHNO₃ / Acetic Acid1-methyl-4-nitro- and 1-methyl-6-nitroindole-3-aldehyde[9]

Visualizations

Reaction Pathway: Nitration of 1-Methylindole

Nitration_of_1_Methylindole Start 1-Methylindole Intermediate1 Protonation at C3 (Indoleninium Cation) Start->Intermediate1 Strong Acid (e.g., HNO3/H2SO4) Product2 3-Nitro-1-methylindole Start->Product2 Mild/Non-acidic Nitrating Agent (e.g., CF3COONO2) Product1 5-Nitro-1-methylindole Intermediate1->Product1 Nitration at C5 Side_Product1 Polymerization/Tars Intermediate1->Side_Product1 Attack by another indole molecule

Caption: Nitration pathways of 1-methylindole under different conditions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome Q1 Primary Issue? Start->Q1 A1 Low Yield / Poor Selectivity Q1->A1 Low Yield A2 Polymerization / Tar Formation Q1->A2 Tarry Mixture A3 Over-nitration Q1->A3 Dinitration S1 1. Switch to milder/stronger nitrating agent 2. Lower reaction temperature 3. Slow addition of reagents A1->S1 S2 1. Avoid strong acids 2. Maintain low temperature 3. Use inert atmosphere A2->S2 S3 1. Control stoichiometry 2. Use milder nitrating agent 3. Reduce reaction time A3->S3 End Optimized Reaction S1->End S2->End S3->End

Caption: A logical workflow for troubleshooting common issues in 1-methylindole nitration.

References

  • Technical Support Center: Improving Regioselectivity of Indole Nitr
  • Technical Support Center: Optimizing Reaction Yield of 1-Methyl-2-nitro-1H-indole. Benchchem.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.RSC Advances.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.RSC Publishing.
  • Common side products in the nitr
  • 2-METHYL-5-NITROINDOLE synthesis. ChemicalBook.
  • How to Prepare 5-Nitroindole and Its Application in Zafirlukast Intermedi
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.RSC Publishing.
  • Synthesis and Chemistry of Indole.SlideShare.
  • THE NITRATION OF SOME METHYL SUBSTITUTED INDOLE-3-ALDEHYDES.

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these fascinating but frequently stubborn molecules. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your purification workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions we receive regarding the purification of polar indoles.

Q1: Why are polar indole compounds so difficult to purify, especially using standard silica gel chromatography?

A1: The difficulty arises from a combination of the inherent chemical properties of the indole scaffold and the nature of the polar functional groups appended to it.

  • Strong Adsorption: The polar functional groups (e.g., hydroxyls, amines, carboxylic acids) on your indole derivative can form strong hydrogen bonds and dipole-dipole interactions with the polar silanol groups (Si-OH) on the surface of silica gel. This can lead to very strong retention, sometimes preventing the compound from eluting at all, even with highly polar mobile phases.[1]

  • Peak Tailing: The nitrogen atom in the indole ring is basic and can interact strongly with the acidic silanol groups on silica gel. This secondary interaction is a primary cause of peak tailing, which leads to broad, asymmetric peaks, poor resolution, and difficulty in obtaining pure fractions.[1]

  • Compound Degradation: The acidic nature of standard silica gel can be detrimental to sensitive indole compounds.[1] Indoles can be prone to acid-catalyzed polymerization or degradation, especially under the prolonged exposure of column chromatography.[2]

  • Complex Impurity Profiles: Syntheses of indole derivatives can often result in structurally similar impurities, such as products of incomplete reactions, over-reduction, or dehalogenation, which can be challenging to separate from the target compound.[3][4]

Q2: I'm starting with a completely new polar indole derivative. What's the best initial approach to develop a purification strategy?

A2: A systematic preliminary analysis is crucial before committing to a large-scale purification method.

  • Assess Polarity and Ionization State:

    • Thin-Layer Chromatography (TLC): Run TLC plates using both normal-phase (silica) and reversed-phase (C18) plates with a range of solvent systems. This will give you a quick visual assessment of your compound's polarity and the complexity of the mixture.

    • pKa Prediction/Determination: Understand if your compound has acidic or basic functional groups. This will be critical for methods like ion-exchange chromatography or for pH modification of the mobile phase in reversed-phase HPLC.

  • Solubility Tests: Check the solubility of your crude material in a variety of common chromatography and recrystallization solvents. This will inform your choice of mobile phase or recrystallization solvent.[5]

  • Literature Review: Search for established purification methods for compounds with a similar indole core and functional groups. This can provide an excellent starting point and prevent you from reinventing the wheel.

Based on this initial data, you can make an informed decision on a starting purification strategy, as outlined in the workflow diagram below.

Workflow: Selecting a Purification Strategy

This diagram outlines a logical decision-making process for choosing an appropriate purification method for a new polar indole compound.

purification_workflow start Crude Polar Indole Compound prelim Preliminary Analysis: - TLC (NP & RP) - Solubility Tests - pKa Assessment start->prelim is_solid Is the compound a solid? prelim->is_solid can_crystallize Can a suitable recrystallization solvent be found? is_solid->can_crystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallize Recrystallization can_crystallize->recrystallize Yes can_crystallize->chromatography No final_purity Assess Purity (LC-MS, NMR) recrystallize->final_purity is_ionizable Is the compound ionizable? chromatography->is_ionizable acid_base Acid-Base Extraction is_ionizable->acid_base Yes, with pKa difference from impurities chrom_method Select Chromatography Mode is_ionizable->chrom_method No, or impurities have similar pKa acid_base->final_purity rp_hplc Reversed-Phase (C18, C8) chrom_method->rp_hplc Moderately Polar hilic HILIC chrom_method->hilic Highly Polar, Water-Soluble ion_exchange Ion-Exchange (SCX, SAX) chrom_method->ion_exchange Ionizable normal_phase Modified Normal-Phase chrom_method->normal_phase Base-sensitive sfc SFC chrom_method->sfc Alternative for polar compounds rp_hplc->final_purity hilic->final_purity ion_exchange->final_purity normal_phase->final_purity sfc->final_purity

Sources

Technical Support Center: Synthesis of 1-Methyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Methyl-6-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explain the causal chemistry, enabling you to troubleshoot and adapt procedures effectively.

Introduction: The Synthetic Challenge

The synthesis of 1-Methyl-6-nitro-1H-indole typically involves two key transformations: N-methylation of indole followed by electrophilic nitration. While the N-methylation is generally straightforward, the nitration step presents a significant challenge in regioselectivity. The indole nucleus is highly activated towards electrophilic attack, but the kinetic site of attack is the C3 position.[1] Furthermore, the strongly acidic conditions often employed for nitration can lead to unwanted side reactions, such as polymerization, resulting in the formation of intractable tars and significantly reducing yield.[2] Achieving selective nitration at the C6 position requires a careful choice of reagents and precise control of reaction conditions.

This guide provides a structured approach to navigate these challenges, focusing on practical solutions to common problems encountered during synthesis and purification.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Purification Indole Indole Base Base (e.g., NaH, NaNH₂) Indole->Base Deprotonation Methylindole 1-Methyl-1H-indole Base->Methylindole MeI Methyl Iodide (CH₃I) MeI->Methylindole SN2 Reaction NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Methylindole->NitratingAgent Substrate Product Crude 1-Methyl-6-nitro-1H-indole (Mixture of Isomers) NitratingAgent->Product Chromatography Column Chromatography Product->Chromatography Purification Recrystallization Recrystallization Chromatography->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General workflow for the synthesis of 1-Methyl-6-nitro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity during the nitration of 1-methylindole so critical?

The indole ring system has a non-uniform electron density. The pyrrole ring is significantly more electron-rich than the benzene ring, making it more susceptible to electrophilic attack. The position of highest electron density and therefore the kinetic site of electrophilic substitution is C3.[1] Direct nitration under mild, non-acidic conditions often yields the 3-nitro isomer.[3] To achieve nitration on the benzene ring (at C4, C5, C6, or C7), reaction conditions must be carefully manipulated to overcome the innate reactivity of the C3 position. Under strongly acidic conditions, the indole nitrogen can be protonated, which deactivates the pyrrole ring and directs the electrophile to the benzene ring, typically favoring the C5 and C6 positions.[1] However, these harsh conditions concurrently promote polymerization, creating a delicate balance between achieving the desired regioselectivity and preventing product degradation.

Q2: What are the primary side-products I should anticipate?

The primary side-products fall into two categories:

  • Isomeric Impurities : You will almost certainly form a mixture of nitro-isomers. Besides the desired 6-nitro product, expect to see 3-nitro, 5-nitro, and potentially dinitro-indoles, depending on the reaction conditions.[1][2]

  • Degradation Products : Under strong acid catalysis, the electron-rich indole nucleus is prone to polymerization, resulting in dark, often insoluble, tarry materials that can contaminate your product and make purification difficult.[2]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem Area: Low Yield & Reaction Failure

Q: My reaction turned into a dark, intractable tar with very little desired product. What went wrong?

This is a classic sign of acid-catalyzed polymerization. The indole ring, particularly at C3, can act as a nucleophile and attack a protonated indole molecule, initiating a chain reaction that forms polymers. This is exacerbated by high temperatures and high concentrations of strong acid.

Causality & Solution:

  • Excessive Acidity/Temperature : The combination of strong acid (like H₂SO₄) and the exothermic nature of nitration creates hot spots in the reaction mixture, accelerating polymerization.

  • Troubleshooting Steps :

    • Temperature Control : Maintain strict temperature control, typically between 0°C and 5°C, throughout the reaction, especially during the addition of the nitrating agent.[1]

    • Slow Addition : Add the nitrating agent dropwise to the solution of 1-methylindole. This allows for better heat dissipation and prevents a rapid, uncontrolled reaction.

    • Milder Reagents : Consider using alternative, milder nitrating systems that do not require strongly acidic conditions. (See Table 1).

Q: My TLC analysis shows a significant amount of unreacted 1-methylindole, even after several hours. How can I improve conversion?

This indicates that the reaction conditions are not optimal for driving the reaction to completion.

Causality & Solution:

  • Insufficient Activation : The nitrating agent may not be sufficiently electrophilic under the chosen conditions, or the reaction temperature may be too low.

  • Troubleshooting Steps :

    • Monitor Reaction Progress : Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Do not rely solely on a predetermined reaction time.[4]

    • Adjust Stoichiometry : Ensure you are using a slight excess of the nitrating agent. However, a large excess can lead to over-nitration and the formation of dinitro- products.[1]

    • Temperature Adjustment : If the reaction is clean but slow, consider allowing it to warm slowly to room temperature after the initial addition at low temperature. Monitor closely for the appearance of side-products.

Problem Area: Poor Purity & Isomer Control

Q: My crude product is a mixture of multiple nitro-isomers. How can I improve selectivity for the 6-nitro position?

Achieving high regioselectivity for the C6 position is the primary challenge. The choice of nitrating agent and solvent system is paramount. While no single method guarantees exclusive formation of the 6-nitro isomer, some conditions strongly favor it over others.

Causality & Solution:

  • Reaction Mechanism : The regiochemical outcome is dictated by the reaction mechanism, which is influenced by the nitrating species and the state of the indole nucleus (protonated vs. neutral).

  • Strategic Approaches :

    • Strongly Acidic Media : A common strategy is to use a mixture of nitric acid in a strong protic acid like sulfuric acid. Protonation of the indole deactivates the pyrrole ring, directing nitration to the benzene ring, often yielding a mixture of 5- and 6-nitro isomers.

    • Alternative Nitrating Agents : Explore different nitrating systems that may offer different selectivity profiles. A comparison is provided below.

Nitrating SystemTypical ConditionsExpected Outcome & Commentary
HNO₃ / H₂SO₄ 0-5 °CClassic Method . Prone to polymerization. Often gives a mixture of 5- and 6-nitro isomers. Requires careful control.[1]
Acetyl Nitrate In situ from HNO₃/Ac₂OMilder than H₂SO₄ mixtures. Can reduce tar formation but may still produce a mixture of isomers.[2]
Benzoyl Nitrate In situ from Benzoyl Chloride/AgNO₃A non-acidic nitrating agent. Tends to favor C3 nitration, making it less suitable for targeting the C6 position.[1]
(NMe₄)NO₃ / TFAA Trifluoroacetic AnhydrideA powerful, non-acidic system that generates trifluoroacetyl nitrate. Can provide good yields but selectivity must be empirically determined.[3]
Problem Area: Purification Challenges

Q: I am struggling to separate the 6-nitro isomer from the other isomers by column chromatography. What can I do?

The polarity of the different nitroindole isomers can be very similar, making chromatographic separation challenging.

Causality & Solution:

  • Similar Polarity : Isomers often have very close Rf values on TLC, leading to co-elution during column chromatography.

  • Troubleshooting Steps :

    • Optimize Solvent System : Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane). A typical starting point is 5% EtOAc in Hexane, gradually increasing to 20-30%.[5]

    • High-Resolution Chromatography : Use a long column with a small particle size silica gel. Ensure proper column packing to avoid channeling.

    • TLC Analysis : Run TLC plates with multiple eluent systems to find one that provides the best separation between the spots corresponding to your desired product and impurities.

    • Iterative Chromatography : It may be necessary to combine fractions that are slightly impure and re-chromatograph them to achieve the desired purity.

G Start Crude Product (Mixture of Isomers) TLC Analyze by TLC (e.g., 20% EtOAc/Hex) Start->TLC SetupCol Prepare Silica Gel Column TLC->SetupCol Load Load Crude Product (Dry or in min. solvent) SetupCol->Load Elute Elute with Gradient (e.g., 5% -> 30% EtOAc/Hex) Load->Elute Collect Collect Fractions Elute->Collect AnalyzeFrac Analyze Fractions by TLC Collect->AnalyzeFrac Combine Combine Pure Fractions AnalyzeFrac->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Recrystallize Recrystallization (e.g., Ethanol/Water) Evaporate->Recrystallize Final Polishing Final Pure 1-Methyl-6-nitro-1H-indole Recrystallize->Final

Caption: A standard workflow for the purification of 1-Methyl-6-nitro-1H-indole.

Q: Is recrystallization a viable method for final purification?

Yes, absolutely. Recrystallization is an excellent technique to remove minor impurities after chromatography and to obtain a high-purity, crystalline solid.

Causality & Solution:

  • Differential Solubility : The principle relies on the target compound being soluble in a hot solvent and insoluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

  • Step-by-Step Protocol for Recrystallization :

    • Solvent Screening : Test the solubility of your post-column product in various common solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A good solvent will dissolve the compound when hot but not when cold. Mixed solvent systems (e.g., ethanol/water) are also very effective.[5]

    • Dissolution : Dissolve the compound in the minimum amount of the chosen hot solvent.

    • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Yield of 1-Methyl-2-nitro-1H-indole. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. [Online PDF].
  • Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.

Sources

Technical Support Center: Troubleshooting Low Yields in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their indole syntheses. As a foundational reaction in organic chemistry, the Fischer indole synthesis is powerful, yet notoriously sensitive to a variety of experimental parameters.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most common culprits?

Low yields are a frequent issue and can stem from several factors, often related to the purity of starting materials, the choice of catalyst, or the reaction conditions.[3]

  • Purity of Starting Materials: The quality of your arylhydrazine and carbonyl compound is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[3]

    • Expert Tip: Arylhydrazines can degrade over time. It is highly recommended to use freshly distilled or recrystallized phenylhydrazine. Their hydrochloride salts are often more stable for storage.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[5][6] A catalyst that is too weak may not facilitate the key[7][7]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of your starting materials or product.[6][8]

  • Suboptimal Reaction Temperature: This reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[3][5] However, excessive heat can lead to tar formation and decomposition.[8][9] Careful temperature control is essential.[7]

  • Unstable Hydrazone Intermediate: The initial phenylhydrazone may be unstable under the reaction conditions, decomposing before it can cyclize.[4][8]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions and how can I minimize them?

The formation of byproducts is a common challenge in Fischer indole synthesis, leading to difficult purification and reduced yields.[1][2]

  • Regioisomer Formation: The use of unsymmetrical ketones can lead to the formation of two different ene-hydrazine intermediates, resulting in a mixture of isomeric indole products.[4]

    • Strategy: If possible, using a symmetrical ketone will avoid issues of regioselectivity.[4] In some cases, a weakly acidic medium may favor indolization towards the more substituted carbon.[4]

  • Aldol Condensation: The carbonyl compound can undergo self-condensation under acidic conditions, especially if it is an aldehyde.[1][2]

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted alkylation or acylation reactions on the aromatic rings of the starting materials or product.[1][2]

  • N-N Bond Cleavage: For phenylhydrazines with strong electron-donating groups, a competing side reaction involving the cleavage of the N-N bond can occur, which is a known failure mode of the reaction.[10][11]

To minimize these side reactions, careful control of reaction conditions is key. This includes optimizing the acid catalyst, temperature, and reaction time.[3]

Q3: How do I select the right acid catalyst for my specific substrates?

The choice of acid catalyst is one of the most critical parameters in the Fischer indole synthesis. Both Brønsted and Lewis acids are commonly employed, and the optimal choice is highly substrate-dependent.[2][12]

Catalyst TypeExamplesTypical Applications & Considerations
Brønsted Acids HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), Polyphosphoric acid (PPA)Widely used and effective for many substrates. PPA is often a good choice for less reactive substrates due to its high acidity and dehydrating properties.[3][4] Acetic acid can serve as both a catalyst and a solvent.[4]
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃Often milder and can be advantageous for substrates sensitive to strong Brønsted acids.[5][7] They can improve the efficiency of cyclizations that proceed poorly with protic acids.[5] The choice between a Brønsted and Lewis acid can also influence regioselectivity with unsymmetrical ketones.[5]

Experimental Approach to Catalyst Selection: It is often necessary to empirically screen a small selection of both Brønsted and Lewis acids to identify the optimal catalyst for your specific transformation.[3][4]

Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Direct synthesis of the parent indole using acetaldehyde is generally unsuccessful under standard Fischer indole synthesis conditions.[1][2] However, there are alternative strategies:

  • Using Pyruvic Acid: One common workaround is to use pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid. This intermediate can then be decarboxylated upon heating to yield the parent indole.[5][13]

  • Vapor Phase Reaction: Another approach involves passing acetaldehyde vapor over a catalyst, such as zinc chloride, loaded onto glass beads at high temperatures.[13]

Experimental Protocols & Workflows

General Protocol for Fischer Indole Synthesis

This is a generalized procedure and should be optimized for your specific substrates.

  • Hydrazone Formation (Optional - Can be a one-pot reaction):

    • In a round-bottom flask, dissolve the phenylhydrazine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) and stir the mixture.

    • The reaction can be heated (e.g., to 80°C) to drive the formation of the hydrazone.[3] The hydrazone may precipitate upon cooling and can be isolated by filtration.[3]

  • Cyclization (Indolization):

    • To the flask containing the hydrazone (or the in-situ generated hydrazone), add the primary acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid).

    • Heat the reaction mixture to the desired temperature (this can range from 80°C to reflux, depending on the solvent and substrates).[4][7]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a strong acid catalyst, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.[5]

    • The crude product may precipitate and can be collected by vacuum filtration.[4]

    • Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

    • The crude product often requires purification by column chromatography or recrystallization to obtain the pure indole.[1]

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the Fischer indole synthesis.

Fischer_Troubleshooting Start Low Yield or No Reaction Check_Purity Check Purity of Starting Materials (Arylhydrazine, Carbonyl) Start->Check_Purity Impure Reagents? Side_Reactions Multiple Spots on TLC (Side Reactions) Start->Side_Reactions Messy Reaction? Purification_Issue Difficulty with Purification Start->Purification_Issue Product Formed, but Impure? Optimize_Catalyst Optimize Acid Catalyst (Screen Brønsted and Lewis Acids) Check_Purity->Optimize_Catalyst Reagents are Pure Optimize_Temp Optimize Reaction Temperature (Gradually increase) Optimize_Catalyst->Optimize_Temp Still Low Yield Consider_One_Pot Consider One-Pot Procedure Optimize_Catalyst->Consider_One_Pot Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Still Low Yield Success Improved Yield and Purity Optimize_Solvent->Success Optimization Successful Control_Conditions Adjust Reaction Conditions (Milder Acid, Lower Temp) Side_Reactions->Control_Conditions Purify_Hydrazone Purify Hydrazone Intermediate Control_Conditions->Purify_Hydrazone Still Byproducts Purify_Hydrazone->Success Recrystallize Recrystallization Purification_Issue->Recrystallize Chromatography Column Chromatography Purification_Issue->Chromatography Recrystallize->Success Chromatography->Success

Caption: A decision-making flowchart for troubleshooting the Fischer indole synthesis.

Reaction Mechanism Overview

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through several key steps, each of which can be a potential point of failure.

Fischer_Mechanism A Arylhydrazine + Carbonyl B Phenylhydrazone (Intermediate) A->B Condensation C Enamine (Tautomer) B->C Tautomerization (Acid-Catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Protonation then Rearrangement E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of NH₃ G->H Acid-Catalyzed I Aromatic Indole (Product) H->I Aromatization

Caption: Simplified workflow of the Fischer indole synthesis mechanism.

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. (A comprehensive review of the Fischer indole synthesis).
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Fischer Indole Synthesis. (n.d.). Science Info. Retrieved from [Link][2]

  • Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved from [Link][12]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link][1]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved from [Link][14]

  • An Eco-Friendly Industrial Fischer Indole Cyclization Process. (2018). ACS Publications. Retrieved from [Link][15]

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. Retrieved from [Link][10]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2011). MDPI. Retrieved from [Link][16]

  • Why Do Some Fischer Indolizations Fail? (2011). PMC - NIH. Retrieved from [Link][11]

Sources

Stability issues of nitroindole compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nitroindole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these versatile but often sensitive molecules. Here, we address common stability issues encountered during experimental work, providing in-depth explanations, troubleshooting strategies, and validated protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. We focus on identifying the root cause and providing actionable solutions.

Problem 1: My nitroindole solution is changing color (e.g., turning yellow or brown). What's happening?

Answer:

Discoloration is a common visual indicator of compound degradation.[1] The nitroaromatic and indoline moieties are susceptible to both oxidation and photodegradation, which can lead to the formation of colored byproducts like nitrosoindoles or other oxidized species.[2][3]

Causality and Mitigation:

  • Photodegradation: Exposure to ambient or UV light can excite the nitroaromatic system, leading to cleavage and rearrangement.[2][3]

    • Solution: Always prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure during experimental procedures.[1][2]

  • Oxidation: The indoline ring, in particular, is prone to oxidation, which can be accelerated by dissolved oxygen in solvents, elevated temperatures, or the presence of oxidizing agents.[2]

    • Solution: Use freshly de-gassed solvents and buffers for preparing solutions. For long-term storage or highly sensitive compounds, consider storing the solid under an inert atmosphere like argon or nitrogen.[2]

  • High Temperature: Heat accelerates all degradation pathways.[2]

    • Solution: Prepare solutions fresh before use. If short-term storage is necessary, store aliquots at low temperatures (e.g., -20°C or -80°C) to minimize degradation and avoid repeated freeze-thaw cycles.[1][2]

Problem 2: My nitroindole compound is precipitating out of solution. How can I fix this?

Answer:

Precipitation can occur due to poor solubility in the chosen solvent system or changes in temperature. For ionizable nitroindoles (e.g., those with carboxylic acid or amine groups), pH is a critical factor.[1][2]

Causality and Mitigation:

  • pH-Dependent Solubility: For a compound like 6-Nitroindoline-2-carboxylic acid, solubility is lowest at acidic pH where the carboxylic acid is protonated and neutral. In slightly alkaline buffers (e.g., pH 7.4-8.0), it deprotonates to the more soluble carboxylate form.[2]

    • Solution: Carefully select a buffer system that maintains a pH where your compound is most soluble. Be aware that high pH can promote other degradation pathways, so a balance must be struck.[2] Always verify the pH of your final solution.

  • Solvent Choice: The chosen solvent may not have adequate solubilizing power for the desired concentration.[1]

    • Solution: Consider using a co-solvent system (e.g., a small percentage of DMSO in an aqueous buffer). Always ensure the organic solvent is compatible with your assay. Perform a solubility test with small amounts before preparing a large stock.

  • Temperature Effects: Solubility often decreases at lower temperatures. If a solution was prepared warm, it might precipitate upon cooling or freezing.[1]

    • Solution: If precipitation occurs upon cooling, gently warm the solution before use and ensure it is fully redissolved. When preparing solutions for storage at low temperatures, ensure the concentration is below the solubility limit at that temperature.[1]

Problem 3: I'm getting inconsistent results in my biological assays. Could it be a stability issue?

Answer:

Yes, inconsistent results are a classic sign of compound instability.[2] If the compound degrades during the experiment, its effective concentration decreases, leading to high variability and poor reproducibility.[2][4]

Causality and Mitigation:

  • Degradation in Stock Solution: Stock solutions, especially those stored for extended periods or improperly, can degrade.[1]

    • Solution: Prepare fresh stock solutions for each experiment, or at minimum, for each set of related experiments. Validate the concentration of your stock solution periodically using an analytical method like HPLC-UV.[1]

  • Degradation in Assay Buffer: The compound may be unstable under the specific pH, temperature, or ionic conditions of your assay buffer.

    • Solution: Perform a quick stability check by incubating your nitroindole compound in the final assay buffer for the duration of your experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period to quantify any degradation.[1]

  • Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution.

    • Solution: Consider using low-adhesion microplates or glass vials. Including a small amount of a non-ionic surfactant like Tween-20 in your buffer can sometimes mitigate this issue, if compatible with your assay.

Problem 4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What are they?

Answer:

Unexpected peaks typically represent either impurities from the original compound or, more commonly, degradation products formed during storage or sample processing.[1]

Causality and Mitigation:

  • Identification of Degradants: To understand the stability of your compound, it's crucial to identify what it degrades into.

    • Solution: Perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][5] Analyzing these stressed samples by LC-MS can help you identify the masses of key degradants and their retention times, making it easier to spot them in your experimental samples.[1]

  • Method Specificity: Your analytical method may not be "stability-indicating," meaning it cannot separate the parent compound from its degradation products.[5]

    • Solution: Develop and validate a stability-indicating HPLC method. The goal is to achieve baseline separation between the main compound peak and all peaks from the forced degradation study.[1][6] This ensures you are accurately quantifying the intact parent compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause nitroindole compounds to degrade?

The stability of nitroindole compounds is primarily influenced by four key factors:

  • pH: Strongly acidic or basic conditions can catalyze the hydrolysis of the indole ring or other susceptible functional groups.[1][2]

  • Light: The nitroaromatic group makes these compounds particularly sensitive to photodegradation upon exposure to UV or even ambient light.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[1][2][7]

  • Oxygen/Oxidizing Agents: The electron-rich indole ring system is susceptible to oxidation.[2] The presence of dissolved oxygen or other oxidizing agents (like hydrogen peroxide) can lead to the formation of oxidized species.[1]

Factor Potential Effect Mitigation Strategy
pH Hydrolysis of the indole ring or functional groups.[2]Maintain solutions near neutral pH (6-8) with a suitable buffer, unless required otherwise.[2]
Light Photodegradation, formation of nitrosoindoles.[2][3]Store solids and solutions in amber vials or wrapped in aluminum foil.[1][2]
Temperature Accelerates all degradation pathways.[2]Store solids at recommended low temperatures (e.g., 2-8°C).[2] Prepare solutions fresh; for short-term storage, use -20°C to -80°C.[1]
Oxygen Oxidation of the indoline/indole ring.[2]Use de-gassed solvents. For highly sensitive compounds, store under an inert atmosphere (N₂ or Ar).[2]
Q2: How should I store my solid nitroindole compounds and their solutions?
  • Solid Compounds: Store in a cool, dry, and well-ventilated area, protected from light.[1] Typically, storage at 2-8°C in a desiccator is recommended.[2] For long-term stability, especially for sensitive analogs, storing under an inert gas at -20°C is advisable.

  • Solutions: It is strongly recommended to prepare solutions fresh for each experiment .[1] If you must store solutions:

    • Prepare concentrated stocks in a suitable, dry solvent like DMSO.

    • Divide the stock into small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

    • Store aliquots tightly sealed, protected from light, at -20°C or -80°C.[1]

    • Avoid prolonged storage in aqueous buffers.

Q3: What is the best solvent to use for dissolving nitroindole compounds?

DMSO is a common and effective solvent for creating concentrated stock solutions of many nitroindole compounds.[1] For working solutions, this stock is then diluted into the appropriate aqueous experimental buffer. Methanol is also frequently used.[1] However, always check the compound's solubility data sheet. When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <1%) to avoid solubility issues and potential effects on your biological system.

Q4: How can I perform a quick stability check of my nitroindole compound in my experimental buffer?

A simple and effective way to assess stability is to:

  • Prepare a solution of your compound in the final experimental buffer at the working concentration.

  • Immediately take a sample (t=0) and analyze it using a validated stability-indicating HPLC-UV method to get a baseline peak area.

  • Incubate the remaining solution under the exact conditions of your experiment (temperature, light exposure, etc.) for the maximum duration of the assay.

  • At the end of the incubation period (t=final), analyze another sample by HPLC-UV.

  • Compare the peak area of the parent compound at t=final to t=0. A significant decrease (>5-10%) indicates instability that could be affecting your results. Also, look for the appearance of new peaks, which correspond to degradation products.[1]

Q5: What are the expected degradation pathways for nitroindoles under stress conditions?

Forced degradation studies help elucidate these pathways.[1] The primary routes are:

  • Acid/Base Hydrolysis: Cleavage of labile groups (e.g., esters, amides) or, under harsh conditions, opening of the indole ring.[1]

  • Oxidative Degradation: The indole ring can be oxidized. This is often tested using hydrogen peroxide (H₂O₂).[1]

  • Photodegradation: Light can induce cleavage of the nitro group or other rearrangements, forming products like nitrosoindoles.[3]

  • Thermal Degradation: High heat can cause decomposition, often through C-NO₂ bond cleavage or other complex radical mechanisms.[1][8]

G cluster_conditions Stress Conditions cluster_products Degradation Pathways & Products Nitroindole Nitroindole Acid_Base Acid / Base (Hydrolysis) Nitroindole->Acid_Base Catalyzes Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂) Nitroindole->Oxidizing_Agents Reacts with Light_UV Light / UV (Photolysis) Nitroindole->Light_UV Absorbs Heat Heat (Thermolysis) Nitroindole->Heat Accelerates Hydrolyzed Hydrolyzed Products Acid_Base->Hydrolyzed Oxidized Oxidized Species (e.g., Isatin) Oxidizing_Agents->Oxidized Nitroso Nitrosoindoles, Rearrangement Products Light_UV->Nitroso Decomposed Decomposition Fragments Heat->Decomposed

Caption: Major degradation pathways for nitroindole compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for understanding degradation pathways and developing a stability-indicating analytical method.[1]

Objective: To investigate the degradation of a nitroindole compound under various stress conditions.

Materials:

  • Nitroindole compound

  • HPLC-grade Methanol, Acetonitrile, and Water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector, pH meter, photostability chamber, oven.

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the nitroindole in methanol.[1]

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[1]

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.[1]

  • Thermal Degradation: Keep a solid sample in an oven at an appropriate temperature (e.g., 105°C) for 24 hours. Separately, keep a solution of the compound in methanol at 60°C for 24 hours. Prepare solutions from both for analysis.[1]

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in foil in the same chamber. Dilute both for analysis.[1]

  • Analysis: Analyze all stressed samples, a non-degraded control, and a blank by a suitable HPLC method. The goal is to separate the parent peak from any newly formed degradation peaks.[1]

Caption: Workflow for a forced degradation study.

Protocol 2: General Workflow for Handling Nitroindole Solutions

Objective: To minimize degradation during routine experimental use.

  • Retrieve Solid: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare Fresh Stock: Weigh the required amount and dissolve in a high-quality, dry solvent (e.g., DMSO) in a volumetric flask. Use a vortex or sonication to ensure complete dissolution.

  • Protect from Light: Immediately wrap the stock solution container in aluminum foil.

  • Create Working Solutions: Dilute the stock solution into your final, de-gassed experimental buffer immediately before use.

  • Maintain Temperature: Keep working solutions on ice or at a controlled low temperature if they are not being used immediately.

  • Use Promptly: Use the prepared working solutions as quickly as possible to minimize time-dependent degradation.

  • Storage (If Necessary): If short-term storage of the stock is unavoidable, dispense it into single-use aliquots in amber tubes, flush with nitrogen/argon if possible, and store at -80°C.

References
  • HETEROCYCLES. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]

  • MDPI. (2023, July 20). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Retrieved from [Link]

  • HETEROCYCLES. (2002, November 22). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Retrieved from [Link]

  • Nucleic Acids Research. (n.d.). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Retrieved from [Link]

  • PubMed. (1994, October 11). 5-Nitroindole as an universal base analogue. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • Oxford Academic. (n.d.). 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR. Retrieved from [Link]

  • PubMed Central (PMC). (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 5-Nitroindole as an universal base analogue. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • PubMed. (n.d.). Bacterial pathways for degradation of nitroaromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroindole modification on oligonucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]

  • Semantic Scholar. (2009). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidation of Hydroxylated Indole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling hydroxylated indole precursors. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the handling and experimentation of these sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Introduction to the Challenge: The Instability of Hydroxylated Indoles

Hydroxylated indoles, such as serotonin (5-hydroxytryptamine), 5-hydroxyindoleacetic acid (5-HIAA), and other related precursors, are highly susceptible to oxidation. This instability can lead to the formation of colored impurities, loss of biological activity, and inaccurate experimental results. The primary culprits are exposure to atmospheric oxygen (autoxidation), enzymatic degradation, and unfavorable experimental conditions like inappropriate pH. This guide will provide a structured approach to mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in a question-and-answer format, providing direct and actionable advice.

Q1: My solution of a hydroxylated indole precursor (e.g., 5-hydroxyindole) is turning brown/pink. What is happening and how can I prevent it?

A1: The color change you are observing is a classic sign of oxidation. The hydroxyl group on the indole ring makes the molecule highly susceptible to oxidation, leading to the formation of quinone-like structures and polymeric materials, which are often colored.

Immediate Cause:

  • Autoxidation: Direct reaction with atmospheric oxygen. This is often accelerated by light and the presence of trace metal ions.

Solutions:

  • Work Under an Inert Atmosphere: The most effective way to prevent autoxidation is to minimize contact with oxygen.

    • Degas Your Solvents: Before dissolving your hydroxylated indole, ensure your solvent is deoxygenated. Common methods include purging with an inert gas like argon or nitrogen, or using the freeze-pump-thaw technique for more rigorous oxygen removal.[1][2][3][4][5]

    • Use a Glovebox or Schlenk Line: For highly sensitive experiments, perform all manipulations within a glovebox or using a Schlenk line to maintain an inert atmosphere.[1][2][3]

  • Use Antioxidants: Adding a small amount of an antioxidant to your solution can significantly prolong its stability.

    • Ascorbic Acid (Vitamin C): A common and effective antioxidant. A typical concentration to start with is 0.1-1 mM.

    • EDTA (Ethylenediaminetetraacetic acid): This chelating agent will bind trace metal ions that can catalyze oxidation reactions. A concentration of 0.1 mM is often sufficient.

    • Butylated hydroxytoluene (BHT): A phenolic antioxidant that can be effective in organic solvents.[6]

  • Protect from Light: Store your solutions in amber vials or wrap your glassware in aluminum foil to prevent photo-oxidation.

Q2: I'm analyzing hydroxylated indoles in biological samples (e.g., microdialysis) and see rapid degradation. What are the best practices for sample collection and preservation?

A2: Biological samples present a dual challenge: autoxidation and enzymatic degradation. Enzymes like indoleamine 2,3-dioxygenase (IDO) can rapidly metabolize tryptophan and related indoles.[7][8][9][10][11]

Solutions:

  • Immediate Cooling: Collect your samples on ice or in a refrigerated fraction collector. Lowering the temperature slows down both chemical oxidation and enzymatic activity.

  • Acidification: The stability of many hydroxylated indoles, such as 5-HIAA, is improved in acidic conditions.[12] Collecting samples into a solution containing a small amount of acid (e.g., perchloric acid to a final concentration of 0.1 M) can be very effective.[13]

  • Use a "Stabilizer Cocktail" in your Collection Vials: For sensitive analyses like microdialysis, a combination of reagents is often used.

    • Antioxidants: Ascorbic acid or glutathione.

    • Enzyme Inhibitors: For studies involving tryptophan metabolism, specific inhibitors of IDO might be considered, though this will depend on the experimental goals.[7][9]

    • Chelating Agents: EDTA to sequester metal ions.

Table 1: Recommended Additives for Biological Sample Stabilization

AdditiveTypical ConcentrationMechanism of ActionReference
Perchloric Acid0.1 MLowers pH, inhibits some enzymes[13]
Ascorbic Acid0.25 mMAntioxidant, scavenges free radicals[13]
EDTA0.1 mMChelates metal ions that catalyze oxidation[14]
Q3: My reaction yield is low when using a hydroxylated indole precursor. Could oxidation be the cause?

A3: Absolutely. If your precursor is degrading before or during the reaction, your yield of the desired product will be significantly reduced.

Solutions:

  • Assess Precursor Purity: Before starting your reaction, check the purity of your hydroxylated indole precursor. If it has been stored for a long time or improperly, it may have already partially oxidized. Consider purifying it by recrystallization or column chromatography if necessary.

  • Deoxygenate the Reaction Mixture: Before adding your sensitive precursor, thoroughly degas the reaction solvent and ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).[5]

  • Control Reaction Temperature: While heating is often necessary to drive reactions, excessive heat can accelerate oxidation. Optimize the temperature to the minimum required for the reaction to proceed at a reasonable rate.

  • pH Control: The stability of hydroxylated indoles is highly pH-dependent. Generally, acidic to neutral pH is preferred to minimize oxidation.[12][15][16] If your reaction requires basic conditions, the risk of oxidation is significantly higher, and rigorous exclusion of oxygen is critical.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH for storing hydroxylated indole solutions? A: Generally, a slightly acidic pH (around 4-6) is optimal for the stability of many hydroxylated indoles.[12] In alkaline conditions, the phenolate anion that is formed is much more susceptible to oxidation.

Q: How should I store my solid hydroxylated indole precursors? A: Solid compounds are generally more stable than solutions. However, they should still be protected from light, moisture, and oxygen. Store them in a tightly sealed container, preferably in a desiccator, in a cool, dark place. For long-term storage, flushing the container with an inert gas before sealing is a good practice.[17]

Q: Can I use solvents straight from the bottle? A: For non-critical applications, this may be acceptable. However, for reactions or analyses involving sensitive hydroxylated indoles, it is highly recommended to use freshly distilled or commercially available anhydrous, deoxygenated solvents.[3]

Q: Are there any specific enzymes I should be concerned about? A: The primary enzyme family to be aware of is the indoleamine 2,3-dioxygenases (IDOs), which catalyze the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[7][8][9] If your sample contains cells or tissue homogenates where these enzymes are active, degradation can be rapid.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of a Hydroxylated Indole

This protocol describes the preparation of a 10 mM stock solution of a generic hydroxylated indole, incorporating best practices to minimize oxidation.

Materials:

  • Hydroxylated indole precursor

  • High-purity solvent (e.g., HPLC-grade water, ethanol, or DMSO)

  • Ascorbic acid

  • EDTA disodium salt

  • Inert gas (argon or nitrogen) with tubing

  • Amber glass vial with a septum-lined cap

  • Syringes and needles

Procedure:

  • Prepare the Stabilizer Solution: In your chosen solvent, prepare a solution containing 0.5 mM ascorbic acid and 0.1 mM EDTA.

  • Degas the Solvent: Transfer the stabilizer solution to a flask. Bubble argon or nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.[5]

  • Weigh the Precursor: In a separate amber vial, accurately weigh the amount of hydroxylated indole precursor needed to make a 10 mM solution.

  • Create an Inert Atmosphere: Seal the vial with the septum cap and purge the headspace with inert gas for 5-10 minutes using a needle connected to the gas line and a second needle as an outlet.

  • Dissolve the Precursor: Using a gas-tight syringe, carefully draw up the required volume of the degassed stabilizer solution and inject it into the vial containing the solid precursor. Gently swirl to dissolve.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. For daily use, keep it on ice and protected from light.

Protocol 2: The Freeze-Pump-Thaw Method for Rigorous Solvent Deoxygenation

This is the most effective method for removing dissolved oxygen from solvents.[2][3][4]

Materials:

  • Solvent to be degassed

  • A Schlenk flask

  • High-vacuum line

  • Liquid nitrogen in a Dewar flask

Procedure:

  • Freeze: Place the solvent in the Schlenk flask and immerse the flask in the liquid nitrogen Dewar until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to the high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may see bubbles being released from the solvent as it thaws; this is dissolved gas coming out of solution.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Visualizing the Problem and Solution

Oxidation Pathway of a Hydroxylated Indole

This diagram illustrates the general mechanism of how a hydroxylated indole can be oxidized to form a quinone-imine, which can then polymerize.

OxidationPathway cluster_conditions Accelerating Conditions Indole Hydroxylated Indole Radical Indoxyl Radical Indole->Radical [O] Quinone Quinone-imine Radical->Quinone [O] Polymer Polymeric Products (Colored) Quinone->Polymer Polymerization O2 O₂ (Air) Light Light MetalIons Metal Ions HighpH High pH

Caption: Oxidation pathway of hydroxylated indoles.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving issues related to the instability of hydroxylated indole precursors.

Caption: Troubleshooting workflow for indole precursor degradation.

References

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. (2022-09-07). Retrieved from [Link]

  • Indoleamine 2,3-dioxygenase - Wikipedia. Retrieved from [Link]

  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PubMed Central. Retrieved from [Link]

  • Endotoxin-Induced Tryptophan Degradation along the Kynurenine Pathway: The Role of Indolamine 2,3-Dioxygenase and Aryl Hydrocarbon Receptor-Mediated Immunosuppressive Effects in Endotoxin Tolerance and Cancer and Its Implications for Immunoparalysis - PMC - PubMed Central. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews. (2013-06-04). Retrieved from [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008-04-12). Retrieved from [Link]

  • Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions - ResearchGate. (2025-08-08). Retrieved from [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis. (2021-07-15). Retrieved from [Link]

  • Inhibition of indoleamine 2,3-dioxygenase-mediated tryptophan catabolism accelerates collagen-induced arthritis in mice - PMC - PubMed Central. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22). Retrieved from [Link]

  • Indoleamine 2,3 dioxygenase-mediated tryptophan catabolism regulates accumulation of Th1/Th17 cells in the joint in collagen-induced arthritis - PubMed. Retrieved from [Link]

  • Enhanced Enzymatic Degradation of Tryptophan by Indoleamine 2,3-dioxygenase Contributes to the Tryptophan-Deficient State Seen After Major Trauma - PubMed. Retrieved from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Retrieved from [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC. Retrieved from [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. (2021-07-20). Retrieved from [Link]

  • Kinetics and mechanism of oxidation of indole by HSO −5 | Semantic Scholar. Retrieved from [Link]

  • Overview of Brain Microdialysis - PMC - PubMed Central - NIH. Retrieved from [Link]

  • Brain Microdialysis Coupled to LC-MS/MS Revealed That CVT-10216, a Selective Inhibitor of Aldehyde Dehydrogenase 2, Alters the N - ACS Publications. (2021-04-19). Retrieved from [Link]

  • Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PubMed Central. (2013-06-27). Retrieved from [Link]

  • Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021-12-09). Retrieved from [Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism - MDPI. Retrieved from [Link]

  • Full insights into the roles of pH on hydroxylation of aromatic acids/bases and toxicity evaluation | Request PDF - ResearchGate. Retrieved from [Link]

  • (PDF) The role of 5-hydroxyindoleacetic acid in neuroendocrine tumors: the journey so far. (2019-08-12). Retrieved from [Link]

  • Inhibition of indoleamine 2,3 dioxygenase activity by H2O2 - PubMed. Retrieved from [Link]

  • Inhibition of indoleamine 2,3 dioxygenase activity by H2O2 | Request PDF. (2025-08-07). Retrieved from [Link]

  • Full insights into the roles of pH on hydroxylation of aromatic acids/bases and toxicity evaluation - PubMed. (2021-02-15). Retrieved from [Link]

  • Relative Efficacies of Indole Antioxidants in Reducing Autoxidation and Iron-Induced Lipid Peroxidation in Hamster Testes - PubMed. Retrieved from [Link]

  • Antioxidants inhibit indoleamine 2,3-dioxygenase in IFN-gamma-activated human macrophages: posttranslational regulation by pyrrolidine dithiocarbamate - PubMed. (2001-05-15). Retrieved from [Link]

  • Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC - PubMed Central. Retrieved from [Link]

  • Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf - NIH. (2023-05-01). Retrieved from [Link]

  • Full article: The Role of 5-Hydroxyindoleacetic Acid in Neuroendocrine Tumors: The Journey So Far - Taylor & Francis. Retrieved from [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC - NIH. Retrieved from [Link]

  • 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels. (2025-12-03). Retrieved from [Link]

  • (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. (2025-08-05). Retrieved from [Link]

  • 004069: 5-Hydroxyindoleacetic Acid (HIAA), Quantitative, 24-Hour Urine | Labcorp. Retrieved from [Link]

  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC - PubMed Central. Retrieved from [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025-08-25). Retrieved from [Link]

  • Indole | C8H7N | CID 798 - PubChem - NIH. Retrieved from [Link]

  • Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives - MDPI. Retrieved from [Link]

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed. Retrieved from [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (2024-12-23). Retrieved from [Link]

  • Hydroxylated Phytosiderophore Species Possess an Enhanced Chelate Stability and Affinity for Iron(III) - PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Methyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of scaling the synthesis of 1-Methyl-6-nitro-1H-indole, tailored for process chemists, researchers, and drug development professionals. This technical support center provides practical, field-tested advice in a readily accessible question-and-answer format, addressing common challenges from reaction optimization to safety and purification.

The synthesis of 1-Methyl-6-nitro-1H-indole is a critical process for accessing a variety of downstream compounds in pharmaceutical and materials science research. While straightforward on a lab scale, scaling this synthesis introduces significant challenges related to reaction control, safety, and product purity. This guide provides expert insights and troubleshooting strategies to ensure a safe, efficient, and reproducible scale-up process.

The most common and direct route to 1-Methyl-6-nitro-1H-indole is the N-methylation of 6-nitro-1H-indole. This process, while conceptually simple, requires careful selection of reagents and precise control over reaction parameters to avoid side reactions and ensure high yields.

Synthesis Pathway Overview

The primary transformation involves the deprotonation of the indole nitrogen followed by alkylation with a methylating agent.

Synthesis_Pathway Start 6-Nitro-1H-indole Intermediate Indolide Anion Start->Intermediate Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Product 1-Methyl-6-nitro-1H-indole Intermediate->Product Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: N-methylation of 6-nitro-1H-indole.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Question 1: My reaction yield is significantly lower on a larger scale compared to the bench. What are the likely causes and how can I fix it?

Answer: A drop in yield during scale-up is a common problem and can be attributed to several factors:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the viscosity of your reaction mixture. Verify that the stirring speed is sufficient to create a vortex and ensure good top-to-bottom turnover.

  • Poor Temperature Control: The N-methylation of indoles is often exothermic. What appears as a minor temperature increase in a small flask can become a significant exotherm in a large, jacketed reactor due to the lower surface-area-to-volume ratio.[1] This can lead to product degradation.

    • Solution: Use a jacketed reactor with a reliable temperature control unit. Employ a programmed, slow addition of the methylating agent via a syringe pump or addition funnel to control the rate of heat generation. For highly exothermic systems, consider implementing continuous flow chemistry, which offers superior heat transfer and temperature control.[2][3]

  • Incomplete Deprotonation: The strength and solubility of the base are critical. If the base is not strong enough or if it is not sufficiently dispersed, the deprotonation of the 6-nitroindole will be incomplete, leaving starting material unreacted.

    • Solution: Sodium hydride (NaH) is a common and effective choice, but requires careful handling due to its flammability. Potassium carbonate (K2CO3) is a safer, though milder, alternative that may require higher temperatures or longer reaction times. Ensure the base is finely powdered and well-suspended before adding the indole.

Question 2: I'm observing multiple spots on my TLC, indicating significant byproduct formation. What are these impurities and how can I minimize them?

Answer: The primary impurity is often unreacted 6-nitroindole. Other byproducts can arise from undesired side reactions.

  • Unreacted Starting Material: This is the most common impurity and is usually due to incomplete deprotonation or insufficient methylating agent.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • C-Alkylated Byproducts: While N-alkylation is favored, some methylation can occur on the indole ring itself, particularly at the C3 position. This is more likely under harsh conditions.

    • Solution: Maintain a low reaction temperature (e.g., 0-25 °C) during the addition of the methylating agent. The choice of solvent can also influence selectivity; polar aprotic solvents like DMF or THF generally favor N-alkylation.

  • Degradation Products: 6-nitroindole and the methylated product can be sensitive to excessively strong bases or high temperatures, leading to tar or polymer formation.[1]

    • Solution: Avoid overly harsh conditions. If using a very strong base like NaH, perform the reaction at a controlled, low temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Question 3: The nitration step to produce my 6-nitroindole starting material seems hazardous to scale. What are the primary safety concerns?

Answer: You are right to be cautious. Nitration reactions are notoriously energetic and present significant thermal hazards.[4]

  • High Exothermicity: The reaction of an aromatic compound with a nitrating agent (e.g., nitric acid/sulfuric acid) is highly exothermic.[5] On a large scale, this heat can accumulate rapidly, leading to a thermal runaway, which can cause violent boiling, reactor over-pressurization, and potentially an explosion.[6][7]

    • Solution: Never add the indole to the mixed acid. Always add the nitrating agent slowly and controllably to the substrate solution while maintaining rigorous temperature control with an efficient cooling system. Perform reaction calorimetry (e.g., using an RC1e calorimeter) on a small scale first to quantify the heat of reaction and determine the maximum safe addition rate.[6] Continuous flow reactors are an excellent option for mitigating these risks by keeping the reaction volume small at any given time.[2]

  • Formation of Unstable Intermediates: The reaction mixture can contain unstable species.

    • Solution: Ensure a clean reaction with high-purity starting materials. Impurities can sometimes catalyze decomposition pathways.[6] Do not allow the reaction mixture to sit for extended periods, especially at elevated temperatures. Proceed with work-up as soon as the reaction is complete.

  • Corrosivity and Toxicity: The reagents are highly corrosive and toxic.[7]

    • Solution: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Conduct the reaction in a well-ventilated fume hood or a walk-in hood for larger scales.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best base and methylating agent combination for a clean, scalable reaction? A1: For scalability and safety, the combination of potassium carbonate (K2CO3) as the base and dimethyl sulfate ((CH3)2SO4) or methyl iodide (CH3I) as the methylating agent in a DMF solvent is a robust choice. While sodium hydride (NaH) is more reactive and allows for lower temperatures, its handling risks (flammability) increase significantly at scale. Dimethyl sulfate is often more cost-effective for large-scale work but is highly toxic and requires stringent handling procedures.

Q2: How critical is the quality of the starting 6-nitro-1H-indole? A2: It is extremely critical. Impurities from the nitration step can interfere with the methylation reaction.[1] For instance, residual acid can neutralize your base, leading to an incomplete reaction. Other isomeric nitroindoles (e.g., 4-nitro, 5-nitro) will lead to isomeric methylated products that can be very difficult to separate from your desired 1-Methyl-6-nitro-1H-indole. Always use starting material with >98% purity, confirmed by HPLC or NMR.

Q3: What are the best practices for monitoring the reaction at scale? A3: In-process controls (IPCs) are essential. Use TLC for a quick qualitative check, but rely on HPLC for quantitative analysis. A typical IPC schedule would be:

  • After base and 6-nitroindole addition (to confirm starting material presence).

  • Every 30-60 minutes after the methylating agent addition begins.

  • Final check to confirm reaction completion (e.g., <1% starting material remaining).

Q4: My product is difficult to purify by column chromatography at a large scale. Are there better alternatives? A4: Large-scale chromatography is expensive and time-consuming. Recrystallization is the preferred method for purification at scale.

  • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent/anti-solvent system. The ideal system is one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for indole derivatives include ethanol, isopropanol, ethyl acetate, and heptane.

  • Seeding: Use a small amount of pure product to seed the cooling solution. This promotes controlled crystallization and can lead to higher purity and better crystal form.

  • Controlled Cooling: Cool the solution slowly. A crash-cooling approach often traps impurities. A gradual cooling profile allows for more selective crystallization.

Scale-Up Experimental Protocol: N-Methylation of 6-nitro-1H-indole (100 g Scale)

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate safety measures in place. A thorough risk assessment must be conducted prior to execution.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
6-nitro-1H-indole162.15100.0 g0.6171.0
Potassium Carbonate (K2CO3)138.21128.0 g0.9261.5
Methyl Iodide (CH3I)141.9496.7 g (42.4 mL)0.6811.1
N,N-Dimethylformamide (DMF)-1.0 L--
Ethyl Acetate-2.0 L--
Deionized Water-3.0 L--
Brine (Saturated NaCl)-500 mL--

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel.

  • Reagent Charging: Charge the reactor with 6-nitro-1H-indole (100.0 g) and finely powdered potassium carbonate (128.0 g).

  • Solvent Addition: Add N,N-Dimethylformamide (1.0 L) to the reactor. Begin stirring to create a slurry.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Addition: Slowly add methyl iodide (42.4 mL) to the slurry via the addition funnel over a period of 60-90 minutes. Monitor the internal temperature. Use the reactor's cooling jacket to maintain the temperature between 20-25°C. A mild exotherm is expected.

  • Reaction Monitoring: Stir the reaction mixture at 20-25°C. Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 3-5 hours (target: <1% starting material remaining).

  • Quenching and Work-up: Once complete, slowly and carefully pour the reaction mixture into a separate vessel containing 2.0 L of cold deionized water with stirring. This will precipitate the crude product.

  • Filtration: Stir the aqueous slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove DMF and salts.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a suitable solvent (e.g., isopropanol or ethanol, approx. 500-700 mL). Heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

  • Isolation: Collect the purified crystals by filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum at 40-50°C to a constant weight. Expected yield: 95-105 g (88-97%) of 1-Methyl-6-nitro-1H-indole as a yellow solid.

Troubleshooting Workflow: Low Product Yield

G start Low Yield Observed check_sm Check TLC/HPLC for Unreacted Starting Material (SM) start->check_sm sm_present Significant SM Remaining? check_sm->sm_present cause_base Probable Cause: - Insufficient Base - Poor Base Quality/Activity sm_present->cause_base Yes check_byproducts Check TLC/HPLC for Significant Byproducts/Tar sm_present->check_byproducts No solution_base Solution: 1. Increase base equivalents (1.5-2.0 eq). 2. Use fresh, finely ground base. 3. Consider stronger base (e.g., NaH) with appropriate caution. cause_base->solution_base end_node Yield Improved solution_base->end_node byproducts_present Major Byproducts/Tar? check_byproducts->byproducts_present cause_temp Probable Cause: - Reaction Temp Too High - Poor Heat Dissipation byproducts_present->cause_temp Yes byproducts_present->end_node No solution_temp Solution: 1. Reduce reaction temperature. 2. Slow the addition of methylating agent. 3. Ensure efficient stirring and cooling. cause_temp->solution_temp solution_temp->end_node

Caption: A workflow for diagnosing low yield issues.

References

  • BenchChem. (2025).
  • Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1736–1743. [Link]

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]

  • BenchChem. (2025).
  • Lecomte, F., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 755–758. [Link]

  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • Cravotto, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3238. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 4, p.632; Vol. 33, p.58. [Link]

Sources

Technical Support Center: By-product Formation in the Vilsmeier-Haack Reaction of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Vilsmeier-Haack formylation of indoles. As a Senior Application Scientist, I've designed this resource to help you navigate and troubleshoot the common side reactions and by-product formations that can occur during this powerful synthetic transformation. This guide moves beyond simple protocols to explain the causality behind these issues, providing you with the insights needed to optimize your reactions for higher yields and purity.

The Vilsmeier-Haack reaction is a cornerstone method for introducing a formyl group onto electron-rich heterocycles like indole, typically at the C3 position.[1] The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent is then attacked by the electron-rich indole ring.[2][4] While highly effective, the reaction's outcome can be sensitive to substrate structure, stoichiometry, and reaction conditions, leading to a variety of potential by-products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
1. Di-formylation (Formation of 1,3-diformylindole) The indole nitrogen (N1) can be acylated after the initial C3 formylation, especially with excess Vilsmeier reagent or at elevated temperatures.Control Stoichiometry: Use a molar ratio of indole to Vilsmeier reagent closer to 1:1 or 1:1.2. • Temperature Management: Maintain lower reaction temperatures (0-25 °C) during reagent addition and initial stirring. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.[5]
2. Ring-Opening (Formation of o-formamidoacetophenone) This is particularly observed with 3-substituted indoles, like skatole (3-methylindole). The electrophile attacks the C3 position (ipso-attack), leading to a loss of aromaticity and subsequent rearrangement and hydrolysis to an ortho-amido ketone.[6][7]Alternative Formylation Methods: For 3-substituted indoles, consider alternative methods like the Duff reaction if ring-opening is a persistent issue.[6][7] • Careful Temperature Control: This side reaction is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for C2-formylation may suppress it.
3. Competing N-Formylation or C2-Formylation With certain substituted indoles (e.g., 2,3-dimethylindole or skatole), formylation can occur at the N1 or C2 position.[6][7] N-formylation is often reversible, but C2 formylation can be a significant by-product.Substrate Consideration: Be aware that for 3-substituted indoles, formylation will occur at other positions. For 2,3-disubstituted indoles, N-formylation is the primary outcome.[6][7] • Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the kinetically preferred C3 product over thermodynamically more stable or rearranged products.
4. Formation of 3-Cyanoindole This unusual by-product can arise from nitrogen-containing impurities in the reagents or if the work-up is performed with ammonia-based solutions.[5] The aldehyde intermediate can react to form an oxime or imine, which then dehydrates to the nitrile.[5]Use High-Purity Reagents: Ensure DMF is pure and anhydrous. Old DMF can decompose to dimethylamine, which can cause issues.[8] Use freshly distilled POCl₃. • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture.[5] • Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution, avoiding ammonia-based quenching agents.[5]
5. Formation of Indole Trimers The highly electrophilic iminium salt intermediate can be attacked by multiple indole molecules, especially if the indole concentration is high relative to the Vilsmeier reagent. This can lead to the formation of tri(indolyl)methane derivatives.[9][10]Controlled Addition: Add the indole solution slowly to the prepared Vilsmeier reagent to maintain a low concentration of the nucleophile and prevent polymerization.[1] • Solvent Volume: Ensure the reaction is not overly concentrated. Using a sufficient volume of anhydrous solvent can help mitigate this side reaction.
6. Low Yield or No Reaction This can be due to poor quality reagents, insufficient activation of the indole, or deactivation of the Vilsmeier reagent.Reagent Quality: Use high-purity, anhydrous DMF and freshly distilled POCl₃. Moisture will rapidly quench the Vilsmeier reagent.[8] • Substrate Reactivity: If your indole has strongly electron-withdrawing substituents, it may be too deactivated for the reaction to proceed under standard conditions. More forcing conditions (higher temperature, longer reaction time) may be required.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism for the Vilsmeier-Haack reaction on indole, and why is C3 the preferred position for formylation?

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[3] The indole, an electron-rich heterocycle, then acts as a nucleophile. The C3 position of indole has the highest electron density and is the most nucleophilic site, making it the preferred point of attack on the Vilsmeier reagent.[4] This electrophilic aromatic substitution leads to an iminium ion intermediate. During aqueous work-up, this intermediate is hydrolyzed to yield the final product, indole-3-carboxaldehyde.[1][3]

Q2: How can I reliably prevent by-product formation from the outset?

Prevention is key. The following best practices are critical:

  • Reagent Purity: Always use anhydrous solvents and freshly distilled reagents. DMF, in particular, should be of high quality as impurities can lead to side products like 3-cyanoindole.[5][8]

  • Inert Atmosphere: The Vilsmeier reagent is highly sensitive to moisture. Performing the entire reaction under an inert atmosphere (N₂ or Ar) is crucial.[5]

  • Controlled Stoichiometry: Carefully measure your reagents. A slight excess (1.1-1.2 eq) of the Vilsmeier reagent is often sufficient. A large excess can promote di-formylation.

  • Temperature Control: Prepare the Vilsmeier reagent at 0 °C and add the indole solution slowly while maintaining a low temperature. Many side reactions are accelerated at higher temperatures.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. This prevents running the reaction for an unnecessarily long time, which can lead to by-product formation.

Q3: My indole substrate has an alkyl group at the C3 position (e.g., skatole). What product should I expect?

When the C3 position is blocked, formylation is forced to occur at other sites. For skatole (3-methylindole), the Vilsmeier-Haack reaction is complex and can yield multiple products. The primary outcomes are often 1-formyl-3-methylindole (N-formylation) and 2-formyl-3-methylindole (C2-formylation).[6][7] Additionally, a significant by-product can be o-formamidoacetophenone, which results from a ring-opening mechanism after the initial electrophilic attack at C3.[6][7]

Q4: What is the recommended procedure for reaction work-up and product purification?

A standard work-up involves pouring the reaction mixture slowly onto crushed ice. This hydrolyzes the intermediate iminium salt and quenches any remaining Vilsmeier reagent. The solution is then neutralized or made basic (pH 8-9) with a base like sodium bicarbonate, sodium hydroxide, or potassium carbonate.[5] Avoid using ammonia, as it can lead to nitrile by-products.[5]

The crude product is typically extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). Purification is most effectively achieved through:

  • Column Chromatography: Using a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is excellent for separating the desired 3-formylindole from polar and non-polar by-products.[5]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water can yield highly pure material.[5]

Reaction Pathways and Experimental Protocol

Visualizing the Reaction: Main vs. Side Pathways

The following diagrams illustrate the desired reaction pathway and the formation of common by-products.

Vilsmeier_Haack_Main_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent + POCl3 POCl3 POCl3 Indole Indole Iminium Iminium Intermediate Indole->Iminium + Vilsmeier Reagent Product Indole-3-carboxaldehyde Iminium->Product + H2O (Work-up)

Caption: The desired reaction pathway for the Vilsmeier-Haack formylation of indole.

Vilsmeier_Byproducts cluster_products Potential Products Indole Indole + Vilsmeier Reagent Main_Product Desired Product (3-Formylindole) Indole->Main_Product Controlled Conditions (1.1 eq Reagent, Low Temp) Byproduct1 By-product (1,3-Diformylindole) Indole->Byproduct1 Excess Reagent High Temp Byproduct2 By-product (from Skatole) (Ring-Opened Ketone) Indole->Byproduct2 3-Substituted Indole (e.g., Skatole) Main_Product->Byproduct1

Caption: Competing pathways leading to common by-products in the Vilsmeier-Haack reaction.

Standard Experimental Protocol for the Formylation of Indole

This protocol provides a detailed methodology with critical control points highlighted.

Protocol_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere (N2/Ar) Step1 Step 1: Prepare Vilsmeier Reagent Add POCl3 (1.1 eq) dropwise to anhydrous DMF (solvent) at 0-5 °C. Start->Step1 Step2 Step 2: Stir Reagent Stir the mixture at 0-5 °C for 30 min to ensure full formation of the reagent. Step1->Step2 Step3 Step 3: Add Substrate Slowly add a solution of Indole (1.0 eq) in anhydrous DMF to the reagent at 0-5 °C. Step2->Step3 Step4 Step 4: Reaction Allow to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Step3->Step4 Step5 Step 5 (Optional): Heating If needed, heat to 40-60 °C until TLC shows consumption of starting material. Step4->Step5 Step6 Step 6: Quench Pour the reaction mixture carefully onto crushed ice. Step5->Step6 Step7 Step 7: Neutralize Adjust pH to 8-9 with saturated NaHCO3 or NaOH solution. Step6->Step7 Step8 Step 8: Extraction & Purification Extract with Ethyl Acetate, dry over Na2SO4, concentrate, and purify by chromatography. Step7->Step8 End End: Pure Indole-3-carboxaldehyde Step8->End

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.[1]

Detailed Steps:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0-5 °C using an ice bath. To this, add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic; maintain the temperature below 10 °C.[1]

  • Reagent Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

  • Substrate Addition: Dissolve the indole (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the indole starting material by TLC.[1]

  • Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Neutralization: Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution or cold sodium hydroxide solution. A precipitate of the crude product should form.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain pure indole-3-carboxaldehyde.[5]

References
  • Technical Support Center: Side Reactions in the Formylation of Indole. Benchchem.
  • Vilsmeier–Haack reaction of indole. ChemWis (YouTube).
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)propenal and its reactions. Growing Science.
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. J. Org. Chem.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Technical Support Center: Overcoming Low Yields in the Formylation of 3H-Indoles. Benchchem.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry.
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available from: [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ResearchGate.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindóles. Sciencemadness.org.
  • The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules. Available from: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • Formation of indole trimers in Vilsmeier type reactions. ARKAT USA, Inc.

Sources

Technical Support Center: Method Development for Separating Isomers of Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to your dedicated resource for navigating the complexities of separating nitroindole isomers. These compounds, critical in pharmaceutical research and organic synthesis, present unique chromatographic challenges due to their structural similarities. This guide is designed to provide you with not only step-by-step protocols but also the underlying scientific reasoning to empower you to troubleshoot existing methods and develop new, robust separation strategies. We will delve into common issues, explore optimization techniques, and provide a framework for logical method development.

Troubleshooting Guide: Common Separation Issues

This section addresses the most frequent problems encountered during the chromatographic separation of nitroindole isomers. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why am I seeing poor resolution or complete co-elution of my nitroindole positional isomers (e.g., 4-nitro vs. 5-nitro)?

A1: This is the most common challenge, stemming from the very similar physicochemical properties of positional isomers. The root cause is almost always insufficient selectivity between the analytes and the stationary phase.

Possible Causes & Solutions:

  • Inadequate Stationary Phase Chemistry: A standard C18 column separates primarily on hydrophobicity. Since positional isomers often have nearly identical hydrophobicity, a C18 phase may not provide sufficient resolution.[1] The key is to introduce alternative interaction mechanisms.

    • Solution 1: Enhance π-π Interactions. Nitroindoles are aromatic systems. Utilizing a stationary phase with phenyl or pentafluorophenyl (PFP) ligands can introduce π-π interactions, which are highly sensitive to the electron density distribution across the aromatic ring—something that changes with the nitro group's position.[2][3] Phenyl-hexyl or PFP columns are excellent starting points for screening.[1][3]

    • Solution 2: Exploit Shape Selectivity. Some stationary phases, like certain C18 columns with specific bonding densities or cholesterol-based phases, can offer shape selectivity, differentiating isomers based on their subtle differences in three-dimensional structure.[4][5]

    • Solution 3: Consider Embedded Polar Group (EPG) Phases. These columns (e.g., amide or carbamate phases) can offer different selectivity through hydrogen bonding and dipole-dipole interactions, which can be influenced by the position of the highly polar nitro group.[6]

  • Suboptimal Mobile Phase Composition: The mobile phase is your most powerful tool for manipulating selectivity.

    • Solution 1: Switch the Organic Modifier. Acetonitrile and methanol offer different selectivities. Acetonitrile is aprotic and acts as a π-acceptor, while methanol is protic and can act as a hydrogen-bond donor and acceptor. Systematically screening both can reveal significant differences in resolution.[1][7]

    • Solution 2: Optimize pH. The indole moiety has an N-H group that can be deprotonated at higher pH. While typically operated under acidic conditions (pH 2-4) to ensure the analyte is in a single, neutral form, carefully adjusting the pH can sometimes influence retention and selectivity.[1][8][9] Always work within the stable pH range of your column.[8]

    • Solution 3: Employ Gradient Elution. An isocratic method may not be sufficient for closely eluting isomers. A shallow gradient can effectively separate compounds with small differences in retention.[1][10]

Below is a workflow to guide your troubleshooting process for poor resolution.

G start Poor Resolution or Co-elution check_stationery Step 1: Evaluate Stationary Phase start->check_stationery is_c18 Is the column a standard C18? check_stationery->is_c18 check_mobile Step 2: Optimize Mobile Phase screen_solvents Screen Organic Modifiers (Acetonitrile vs. Methanol) check_mobile->screen_solvents check_conditions Step 3: Refine Conditions optimize_temp Vary Column Temperature (e.g., 25°C, 35°C, 45°C) check_conditions->optimize_temp is_c18->check_mobile No, already tried alternative phases screen_phases Screen alternative phases: - Phenyl-Hexyl - PFP - Embedded Polar Group is_c18->screen_phases Yes screen_phases->check_mobile optimize_gradient Develop a Shallow Gradient screen_solvents->optimize_gradient optimize_gradient->check_conditions

Caption: A step-by-step workflow for diagnosing the cause of poor peak resolution.

Q2: My nitroindole peak is tailing severely. What's causing this and how can I fix it?

A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The indole N-H group and the polar nitro group can form strong hydrogen bonds with acidic silanol groups on the surface of silica-based columns.[1]

    • Solution 1: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanols. This is the most effective way to prevent this issue.[1]

    • Solution 2: Adjust Mobile Phase pH. Operating at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) protonates the silanol groups, reducing their ability to interact with the analytes.[1][11]

    • Solution 3: Increase Buffer Strength. A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol activity and maintain a consistent pH environment for the analyte as it travels through the column.[1]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to asymmetrical, tailing peaks.[1][12]

    • Solution: Reduce the injection volume or dilute the sample and reinject.

FAQs for Method Development

This section provides answers to broader questions, guiding you through the process of building a separation method from the ground up.

Q1: I need to develop a method to separate a mixture of nitroindole isomers. Where do I start with column selection?

A1: A systematic screening approach is most effective. Instead of relying on a single C18 column, screen a small, diverse set of columns to explore different selectivities. The properties of nitroindoles (aromatic, polar, hydrogen-bonding capabilities) suggest that multiple interaction mechanisms are at play.

Stationary PhasePrimary InteractionSuitability for NitroindolesRationale
Standard C18 HydrophobicBaseline/ScoutingGood for initial retention assessment, but may offer low selectivity for positional isomers.
Phenyl-Hexyl Hydrophobic, π-πExcellent Offers π-π interactions with the indole ring system, which is highly sensitive to the electron-withdrawing effects of the nitro group at different positions.[2][3]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole, H-BondingExcellent Provides a unique combination of interactions, making it very powerful for separating aromatic positional isomers.[3]
Embedded Polar Group (EPG) Hydrophobic, H-Bonding, DipoleGood Offers alternative selectivity by interacting with the polar N-H and nitro groups. Can be useful if phenyl-based phases fail.[6]

Recommendation: Start by screening three columns: a modern C18, a Phenyl-Hexyl, and a PFP phase using a generic gradient.

Q2: How should I design my initial screening gradient and mobile phases?

A2: The goal of the initial screen is to elute all compounds within a reasonable time and get a preliminary idea of the separation. A broad, fast gradient is ideal for this purpose.

Protocol: Initial HPLC Screening for Nitroindole Isomers
  • Column Selection: Choose a set of 3 diverse columns (e.g., C18, Phenyl-Hexyl, PFP), typically 50-100 mm in length with ≤ 3 µm particles for fast screening.

  • Mobile Phase A: 0.1% Formic Acid in Water. (MS-compatible and provides low pH to control peak shape).[13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve your nitroindole isomer mixture in a solvent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of ~0.1 mg/mL.[1]

  • HPLC Parameters:

ParameterRecommended Setting
Flow Rate 0.5 - 1.0 mL/min (for 2.1 - 4.6 mm ID columns)
Column Temperature 30 °C
Injection Volume 1 - 5 µL
Detection UV/PDA at 254 nm and a wavelength maximum for nitroindoles (typically 320-360 nm).[14][15]
Screening Gradient 5% to 95% B in 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.
  • Analysis: Run the screen on all selected columns. Compare the resulting chromatograms to identify the column/modifier combination that provides the best initial separation ("the most promising selectivity"). This becomes the starting point for further optimization.

Q3: My isomers are still not resolved after initial screening. What is the next step in optimization?

A3: Once you've identified the most promising stationary phase, focus on systematically optimizing the mobile phase and temperature.

G start Analyte Characterization (Nitroindole Isomers) screening Phase 1: Initial Screening start->screening screen_cols Screen diverse columns (C18, Phenyl, PFP) screening->screen_cols optimization Phase 2: Optimization opt_gradient Optimize Gradient Slope (Shallow vs. Steep) optimization->opt_gradient validation Phase 3: Validation validate_robust Test Method Robustness (small changes in flow, temp, pH) validation->validate_robust screen_solvents Screen organic modifiers (ACN vs. MeOH) screen_cols->screen_solvents screen_solvents->optimization Select best condition opt_temp Optimize Temperature opt_gradient->opt_temp opt_ph Optimize Mobile Phase pH (if applicable) opt_temp->opt_ph opt_ph->validation

Caption: A systematic workflow for chromatographic method development.

  • Optimize the Gradient Slope: If your initial fast gradient showed some separation, the next step is to decrease the slope around the elution time of your isomers. For example, if the isomers elute at 40% B, try a segment from 30-50% B over a longer period (e.g., 15-20 minutes).[10]

  • Optimize Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction. Running the separation at different temperatures (e.g., 25°C, 40°C, 55°C) can sometimes improve or even reverse the elution order of closely related compounds.

  • Switch the Organic Modifier: If you screened with acetonitrile, re-run the optimization on the best column using methanol. The change in selectivity can be dramatic.[1]

Q4: Can I use Mass Spectrometry (MS) to identify the isomers without separating them?

A4: Generally, no. While MS is excellent for confirming the mass-to-charge ratio (m/z) of nitroindoles, the fragmentation patterns produced by techniques like electron impact ionization are often very similar, if not identical, for positional isomers. [14][16] The dominant fragments typically correspond to the parent ion (m/z 162) and losses of NO (m/z 132) and NO₂ (m/z 116).[14] Therefore, chromatographic separation prior to MS detection is essential for unambiguous identification and quantification of each isomer in a mixture.[14][16][17]

Q5: What if my nitroindole has a chiral center? Can I use these methods?

A5: For chiral isomers (enantiomers), you will need a chiral stationary phase (CSP). Standard achiral columns like C18 or Phenyl will not separate enantiomers.

  • Chiral HPLC/SFC: The most common approach is to use polysaccharide-based CSPs (e.g., derivatized cellulose or amylose).[18] Screening different CSPs with various mobile phases (normal-phase, reversed-phase, and polar organic) is the standard workflow.[18]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations.[19] It often provides faster, more efficient separations than HPLC and uses environmentally benign CO₂ as the main mobile phase.[19] The same polysaccharide CSPs used in HPLC are often employed in SFC.[1]

References

  • Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Available at: [Link]

  • Dalton, A. B., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Available at: [Link]

  • ResearchGate. (2024). (PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Available at: [Link]

  • TSI Journals. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Nitroindole on Newcrom R1 HPLC column. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available at: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • BÜCHI Labortechnik AG. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Chromatography World. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • YouTube. (2025). Critical Parameters during HPLC Method Development. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Stability of 4-Nitroindole, 5-Nitroindole, and 6-Nitroindole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, nitroindoles serve as pivotal building blocks for a diverse array of therapeutic agents. Their inherent stability is a cornerstone of their utility, profoundly influencing synthesis, storage, formulation, and ultimately, their biological activity and safety profile. This guide offers a comparative analysis of the stability of three key positional isomers: 4-nitroindole, 5-nitroindole, and 6-nitroindole. While direct, comprehensive comparative studies on the intrinsic stability of these isomers are not extensively documented in publicly available literature, this document synthesizes existing data and provides a robust experimental framework for their systematic evaluation.[1]

Understanding the Critical Role of Isomeric Stability

The position of the nitro group on the indole scaffold dramatically influences the electronic properties, and consequently, the stability of the molecule. These subtle structural shifts can lead to significant differences in thermal, chemical, and photostability, impacting critical drug development decisions. A thorough understanding of the relative stability of the 4-, 5-, and 6-nitro isomers is paramount for selecting the most viable candidate for further development, ensuring the quality, and defining the shelf-life of any resulting therapeutic agent.[1]

Comparative Analysis of Nitroindole Isomers: A Synthesis of Available Data

While a head-to-head comparison is sparse, a review of existing literature and supplier information provides key insights into the individual characteristics of each isomer.

Property4-Nitroindole5-Nitroindole6-Nitroindole
Melting Point (°C) 205-207[1][2]140-142[3]137-143[1]
Appearance Yellowish-brown crystals[1]Light yellow solid[4]Yellow to orange to brown crystals or powder[1]
Qualitative Stability By-products may form at elevated temperatures (e.g., above 40°C).[1]Noted for its chemical stability and durability.[4] Derivatives have shown high stability in DNA duplexes.[5][6][7][8][9]Stable under normal conditions. Incompatible with strong oxidizing agents.[1][10] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][10]

Key Observations and Mechanistic Insights:

  • 5-Nitroindole's Apparent Superiority: The available data, particularly from studies where nitroindoles are incorporated as universal base analogues in DNA duplexes, consistently points towards the superior stability of the 5-nitroindole derivative.[5][7][8][9] This enhanced stability is attributed to favorable stacking interactions.[6] While this is an application-specific context, it suggests an inherent stability in the 5-substituted indole ring system that may translate to the parent molecule.

  • Thermal Sensitivity of 4-Nitroindole: The observation that 4-nitroindole may form by-products at temperatures as low as 40°C suggests a lower thermal threshold compared to the other isomers.[1] This could be attributed to the steric and electronic strain induced by the proximity of the nitro group to the pyrrole ring fusion.

  • Reactivity of 6-Nitroindole: The noted incompatibility of 6-nitroindole with strong oxidizing agents is a crucial consideration for handling and storage, highlighting its susceptibility to oxidative degradation.[1][10]

From a theoretical standpoint, electronic structure calculations can provide valuable predictions of isomer stability. Density functional theory (DFT) calculations have been used to investigate the energetics of nitroindole isomers, offering insights into their relative thermodynamic stabilities.[11][12] Such computational studies can help rationalize experimentally observed stability trends.

A Framework for Experimental Stability Assessment: Forced Degradation Studies

To generate the necessary direct comparative data, a well-designed forced degradation study is essential.[13][14][15][16] This involves subjecting the nitroindole isomers to a range of stress conditions to accelerate their degradation, thereby revealing their intrinsic stability and degradation pathways. The following experimental workflow provides a comprehensive approach for this analysis.

Figure 1. A generalized workflow for the comparative forced degradation analysis of nitroindole isomers.

Experimental Protocols

The following protocols are adapted from established methods for the stability testing of nitroaromatic compounds and can be applied to the comparative analysis of 4-, 5-, and 6-nitroindole.[17]

1. Preparation of Stock Solutions:

  • Prepare individual stock solutions of 4-nitroindole, 5-nitroindole, and 6-nitroindole in a suitable solvent such as methanol at a concentration of 1 mg/mL.[17]

2. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Keep the mixtures at 60°C for 24 hours. After cooling, neutralize the solutions with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.[17]

  • Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Keep the mixtures at 60°C for 24 hours. After cooling, neutralize the solutions with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.[17]

  • Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep the solutions at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.[17]

  • Thermal Degradation:

    • Solid State: Keep a sample of the solid powder of each isomer in an oven at 105°C for 24 hours.[17]

    • Solution State: Keep a solution of each isomer in methanol at 60°C for 24 hours.[17]

    • After the specified time, prepare solutions of both solid and solution samples in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose solutions of each isomer in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[17][18] A dark control sample should be stored under the same conditions to exclude thermal degradation.

3. Analytical Methodology:

A stability-indicating HPLC method with UV or PDA detection is the cornerstone of this analysis. The method must be capable of separating the parent nitroindole from its degradation products. Mass spectrometry (LC-MS/MS) should be employed to identify the structures of the major degradants, providing insights into the degradation pathways.

Visualization of a Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a nitroindole isomer under hydrolytic stress, a common degradation route for many pharmaceutical compounds.

Figure 2. A simplified, hypothetical degradation pathway of a nitroindole isomer under hydrolytic conditions.

Conclusion and Recommendations

By systematically evaluating the stability of 4-, 5-, and 6-nitroindole under various stress conditions, scientists can:

  • Establish a rank order of stability: Determine which isomer is the most robust under thermal, hydrolytic, oxidative, and photolytic stress.

  • Identify degradation pathways: Elucidate the chemical transformations that lead to the degradation of each isomer.

  • Develop stability-indicating analytical methods: Ensure that analytical techniques can accurately quantify the parent compound in the presence of its degradants.

This knowledge is indispensable for making informed decisions in the drug development pipeline, from lead candidate selection to formulation design and the establishment of appropriate storage conditions and shelf-life.

References

  • Benchchem. Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide.
  • Benchchem. A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications.
  • Benchchem. Stability issues of 7-Nitroindole in different solvent systems.
  • Chemical Bull Pvt. Ltd. 5-nitroindole | 6146-52-7.
  • Lin, Y. et al. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
  • Lin, Y. et al. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
  • Connolly, B. A., & Newman, P. C. (1989). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Nucleic acids research, 17(13), 4957–4974.
  • Kumar, S. et al. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • Lin, Y. et al. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
  • Soshilov, A. A., & Danilova, E. A. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules (Basel, Switzerland), 28(8), 3589.
  • ResearchGate. Synthesis and Reactions of Nitroindoles.
  • Wang, Q. et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Wang, Q. et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039–4043.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039–4043.
  • Wakabayashi, K. et al. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. IARC scientific publications.
  • ChemicalBook. 4-Nitroindole | 4769-97-5.
  • Gelfand, C. A. et al. Melting studies of short DNA hairpins containing the universal base 5-nitroindole. Biochemistry.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039–4043.
  • Biosynth. 6-Nitroindole | 4769-96-4 | FN52496.
  • Lin, Y. et al. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039–4043.
  • Bajaj, S. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Cheméo. Chemical Properties of 6-Nitroindole (CAS 4769-96-4).
  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Chemsrc. 5-Nitroindole | CAS#:6146-52-7.
  • Jorgensen, L. et al. Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Patel, R. M. et al. REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.
  • Gupta, A. et al. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Sigma-Aldrich. 4-Nitroindole 97 4769-97-5.
  • Kumar, S. et al. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • GoldBio. 4-Nitroindole.
  • PubChem. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502.
  • Santa Cruz Biotechnology. 4-Nitroindole | CAS 4769-97-5 | SCBT.
  • Thermo Fisher Scientific. 6-Nitroindole - SAFETY DATA SHEET.
  • ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • Chem-Impex. 6-Nitroindole.
  • Fias, S. et al. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Kumar, S. et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-6-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-Methyl-6-nitro-1H-indole Scaffold - A Landscape of Therapeutic Potential

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of a nitro group and N-methylation significantly modulates the electronic and steric properties of the indole ring, often leading to enhanced biological potency. Specifically, the 1-Methyl-6-nitro-1H-indole scaffold, while less explored than its 5-nitro counterpart, presents a compelling template for the design of novel therapeutic agents. The presence of the nitro group, a well-known pharmacophore, can contribute to antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species.[2]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Methyl-6-nitro-1H-indole derivatives. Due to the limited availability of comprehensive SAR studies on a homologous series of these specific derivatives, this guide will synthesize data from available literature on closely related analogs to infer potential activity trends and guide future research. We will delve into the key structural modifications and their anticipated impact on biological activity, supported by experimental data from related compounds, and provide detailed protocols for relevant biological assays.

I. Synthesis of the 1-Methyl-6-nitro-1H-indole Core

The synthesis of the 1-Methyl-6-nitro-1H-indole scaffold is a critical first step in exploring its therapeutic potential. Several synthetic strategies have been developed for the preparation of 6-nitroindoles, which can then be N-methylated. A common and effective method involves the Fischer indole synthesis, where the appropriate nitrophenylhydrazine is reacted with a ketone or aldehyde. Additionally, modern transition-metal-free methods have emerged, offering regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds.[3][4]

A general synthetic pathway is outlined below:

A 4-Methyl-3-nitrotoluene B Nitration A->B HNO3/H2SO4 C 2,4-Dinitro-5-methylaniline B->C D Reduction C->D e.g., Na2S E 6-Nitro-1H-indole D->E Cyclization F N-Methylation (e.g., CH3I, NaH) E->F G 1-Methyl-6-nitro-1H-indole F->G H Further Derivatization (e.g., at C2, C3) G->H I Target Derivatives H->I

Caption: General synthetic scheme for 1-Methyl-6-nitro-1H-indole derivatives.

II. Comparative Biological Activities: An Inferential Approach

A. Anticancer Activity: A Tale of Two Isomers and Key Substitutions

The anticancer activity of nitroindole derivatives is well-documented, with many compounds exerting their effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5] A significant body of research exists for 5-nitroindole derivatives, particularly as inhibitors of the c-Myc G-quadruplex.[3][6] While direct comparative data is scarce, we can extrapolate potential SAR trends for the 6-nitro isomer.

Key SAR Insights from Related Compounds:

  • Position of the Nitro Group: Studies on nitrobenzimidazoles, a related heterocyclic system, have shown that the position of the nitro group (5- vs. 6-) significantly influences biological activity, with 6-nitro isomers often exhibiting distinct pharmacological profiles.[1]

  • N-Methylation: The methylation of the indole nitrogen is frequently reported to enhance cytotoxic activity.[7] This is attributed to increased lipophilicity, which can improve cell membrane permeability, and potentially more favorable interactions with biological targets.

  • Substitution at C2 and C3: The C2 and C3 positions of the indole ring are prime locations for introducing diversity. Substitutions at these positions with various aromatic or heterocyclic moieties can profoundly impact anticancer potency by influencing interactions with target proteins like kinases or tubulin.[8][9]

Comparative Cytotoxicity Data (Inferred):

The following table presents a conceptual comparison based on data from related indole derivatives to guide the design of future 1-Methyl-6-nitro-1H-indole-based anticancer agents.

Compound ScaffoldKey Structural FeaturesRepresentative Activity (IC50)Target/Mechanism of Action (Inferred)Reference
1-Methyl-5-nitro-1H-indole Pyrrolidine substitution at C35.08 µM (HeLa cells)c-Myc G-quadruplex binding, ROS induction[3]
6-Nitro-1H-indazole 3-chloro and 1,2,3-triazolyl methyl substitutionsModerate to strong antileishmanial activityTrypanothione reductase inhibition[10]
2,6-disubstituted indoles Varied substitutions at C2 and C60.49 nM (METTL3 inhibition)METTL3 inhibition, apoptosis induction[8]

This comparative data suggests that the 1-Methyl-6-nitro-1H-indole scaffold holds significant potential for the development of potent anticancer agents. The key to unlocking this potential lies in the systematic exploration of substitutions at the C2 and C3 positions.

B. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Indole derivatives have long been recognized for their antimicrobial properties.[1] The nitro group can enhance this activity, and the 1-Methyl-6-nitro-1H-indole core is a promising starting point for the development of new anti-infective agents.

Key SAR Insights from Related Compounds:

  • Heterocyclic Substitutions: The introduction of heterocyclic rings, such as 1,2,4-triazole or 1,3,4-thiadiazole, at various positions on the indole nucleus has been shown to yield compounds with potent activity against a broad spectrum of bacteria and fungi, including resistant strains like MRSA.

  • Carbothioamide Moieties: The incorporation of a carbothioamide group can also contribute to enhanced antimicrobial efficacy.

Comparative Antimicrobial Activity Data (Inferred):

The following table provides a conceptual comparison of the antimicrobial potential based on data from related indole derivatives.

Compound ScaffoldKey Structural FeaturesRepresentative Activity (MIC)Target MicroorganismsReference
Indole-triazole derivatives Triazole ring at C33.125-50 µg/mLS. aureus, MRSA, E. coli, C. albicans, C. krusei[1]
6-Nitroquinolones 1,7-disubstitutionsGood activity against M. tuberculosis and Gram-positive bacteriaMycobacterium tuberculosis, Gram-positive bacteria[4]
6-nitro-1H-benzo[d]imidazole derivatives Complex heterocyclic substitutionsScreened for antibacterial and antifungal activityBacteria and fungi

These findings suggest that derivatization of the 1-Methyl-6-nitro-1H-indole core with various heterocyclic and functional groups could lead to the discovery of novel and potent antimicrobial agents.

III. Experimental Protocols for Biological Evaluation

To facilitate the investigation of 1-Methyl-6-nitro-1H-indole derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

A. Anticancer Activity Assessment: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

B. Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

A Prepare Inoculum C Inoculate Microorganism A->C B Serial Dilutions of Compound B->C D Incubate C->D E Observe Growth D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

IV. Conclusion and Future Directions

The 1-Methyl-6-nitro-1H-indole scaffold represents a promising, yet underexplored, area for drug discovery. While direct and comprehensive SAR studies are currently lacking, the analysis of structurally related compounds strongly suggests significant potential for the development of novel anticancer and antimicrobial agents. The key to unlocking this potential lies in the systematic synthesis and biological evaluation of a diverse library of 1-Methyl-6-nitro-1H-indole derivatives, with a particular focus on modifications at the C2 and C3 positions.

Future research should aim to:

  • Synthesize a focused library of 1-Methyl-6-nitro-1H-indole derivatives with diverse substitutions at the C2 and C3 positions.

  • Conduct comprehensive in vitro screening of these compounds against a panel of cancer cell lines and microbial pathogens to establish a clear SAR.

  • Elucidate the mechanism of action of the most potent compounds to identify their molecular targets.

  • Optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

By pursuing these research avenues, the scientific community can fully explore the therapeutic potential of this intriguing heterocyclic scaffold and pave the way for the development of new and effective medicines.

V. References

  • Dahal, B., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Foroumadi, A., et al. (2006). New 6-nitroquinolones: synthesis and antimicrobial activities. PubMed, 14(12), 3499-503. [Link]

  • Cheng, W., et al. (2025). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. European Journal of Medicinal Chemistry, 300, 118134. [Link]

  • PubChem. 1-Methyl-6-nitro-1H-indole. [Link]

  • Dahal, B., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Chavda, S. V., et al. (2018). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Dr. Babasaheb Ambedkar Marathwada University Journal.

  • Wu, C., et al. (2021). Design, synthesis and biological evaluation of indole-based[2][3][8]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 223, 113629. [Link]

  • Meti, R. S., et al. (2017). Synthesis and biological evaluation of some novel pyrido[2,3-d]pyrimidine derivatives as antimicrobial and antioxidant agents. ResearchGate. [Link]

  • Anonymous. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Belhassan, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2248. [Link]

  • Anonymous. (2025). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[2][3][4] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. ResearchGate. [Link]

  • Anonymous. (2024). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Anonymous. (2024). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. [Link]

  • Anonymous. (2024). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. PMC. [Link]

  • PubChem. 3-methyl-6-nitro-1H-indole. [Link]

  • Attar, K., et al. (2003). Synthesis of new 1-hydroxyindoles functionalized on position 3 by cyclizing reduction. ResearchGate. [Link]

  • Anonymous. (2023). Synthesis and anticancer activity of novel indole derivatives as dual EGFR/SRC kinase inhibitors. PubMed. [Link]

  • Anonymous. (2017). Synthesis and biological evaluation of some novel pyrido[2,3-d]pyrimidine derivatives as antimicrobial and antioxidant agents. ResearchGate. [Link]

Sources

A Comparative Guide to the Mechanistic Validation of 1-Methyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the elucidation and validation of the mechanism of action (MoA) for the novel small molecule, 1-Methyl-6-nitro-1H-indole. As this compound is not extensively characterized in public literature, we will proceed from the foundational steps of hypothesis generation to rigorous, multi-faceted validation. This document is intended for researchers, scientists, and drug development professionals, offering a strategic and objective comparison of methodologies to ensure scientific integrity and accelerate discovery.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The addition of a nitro group can further modulate this activity, with some nitroindoles demonstrating potential as c-Myc G-quadruplex binders or protease-activated receptor 4 (PAR-4) antagonists.[4][5] Our objective is to systematically uncover and confirm the specific biological role of the 1-methyl-6-nitro substitution pattern.

Phase 1: Global Phenotypic Screening and Target Identification

Before we can validate a mechanism, we must first generate a hypothesis. A broad, unbiased approach is critical to uncovering the primary physiological effect of 1-Methyl-6-nitro-1H-indole. We will compare a phenotypic-based discovery model with a target-based approach.

Phenotypic Screening: Uncovering the "What"

The most logical starting point for a novel compound is to observe its effect on whole cells. Phenotypic screening provides crucial, unbiased information about the compound's ultimate biological impact.[6][7] This approach prioritizes identifying a desired cellular outcome (e.g., cancer cell death) without initial assumptions about the molecular target.

A primary screen should involve a panel of diverse human cancer cell lines to identify potential anti-proliferative activity.

Table 1: Hypothetical Anti-Proliferative Activity (IC₅₀) of 1-Methyl-6-nitro-1H-indole vs. Known Anticancer Agents

Cell LineHistology1-Methyl-6-nitro-1H-indole (μM)Paclitaxel (μM) (Tubulin Inhibitor)Erlotinib (μM) (EGFR Inhibitor)
A549Lung Carcinoma5.20.01>10
MCF-7Breast Adenocarcinoma3.80.0057.5
HeLaCervical Cancer4.50.008>10
HCT116Colon Carcinoma6.10.0128.2

Causality: The choice of an initial broad cancer cell panel is driven by the frequent association of indole derivatives with anticancer activity.[1] A differential response across cell lines can provide early clues. For instance, strong activity in HeLa and MCF-7 but not A549 could suggest a mechanism independent of pathways typically targeted in lung cancer.

Target Deconvolution: Identifying the "How"

Assuming a positive "hit" from phenotypic screening (e.g., anti-proliferative activity), the next critical step is to identify the direct molecular target(s). This process, known as target deconvolution, links the observed phenotype to a specific protein interaction.[8]

This classic method involves immobilizing the small molecule to a solid support (like agarose beads) to "pull down" its binding partners from a cell lysate.[9]

  • Rationale : This provides direct physical evidence of a drug-protein interaction.

  • Comparison : While powerful, this method requires chemical modification of the compound to add a linker, which can sometimes interfere with its binding activity.[9] False positives from non-specific binding are also a consideration.

CETSA is a powerful label-free method that measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment.[8]

  • Rationale : A bound ligand generally increases the melting temperature of its target protein. This can be detected by heating cell lysates treated with the compound to various temperatures, followed by Western blotting for the suspected target.

  • Comparison : CETSA's key advantage is that it uses the unmodified compound in intact cells or cell lysates, making it more physiologically relevant than affinity pull-downs.[10] It is an excellent orthogonal method for validating hits from other techniques.

Below is a logical workflow for this initial discovery phase.

G cluster_0 Phase 1: Target Discovery cluster_1 Deconvolution Methods pheno_screen Phenotypic Screening (e.g., Anti-Proliferation Assay) activity Biological Activity Observed? pheno_screen->activity no_activity No Significant Activity (End of Pathway) activity->no_activity No target_deconv Target Deconvolution activity->target_deconv Yes pull_down Affinity Pull-Down + Mass Spectrometry target_deconv->pull_down cetsa CETSA target_deconv->cetsa in_silico In Silico Docking (Hypothesis Generation) target_deconv->in_silico putative_target Identify Putative Target(s) pull_down->putative_target cetsa->putative_target in_silico->putative_target

Caption: Workflow for initial discovery of biological activity and target identification.

Phase 2: Mechanistic Validation in Cellular Systems

With a putative target identified (let's hypothesize it's a kinase, "Kinase X"), we must rigorously validate this interaction and confirm it is responsible for the observed anti-proliferative effect.

Direct Target Engagement: Biochemical Assays

The first step is to confirm a direct, functional interaction between 1-Methyl-6-nitro-1H-indole and the purified target protein.[11]

  • Experiment : In vitro Kinase Assay.

  • Method : A purified, active Kinase X is incubated with its substrate (e.g., a peptide) and ATP. The degree of substrate phosphorylation is measured. The assay is run with varying concentrations of 1-Methyl-6-nitro-1H-indole to determine its inhibitory concentration (IC₅₀).

  • Trustworthiness : This cell-free system ensures that the observed inhibition is a direct result of the compound's interaction with the kinase, eliminating confounding factors from other cellular components.[12]

Table 2: Comparative Biochemical Inhibition of Hypothesized Target "Kinase X"

CompoundTargetBiochemical IC₅₀ (nM)
1-Methyl-6-nitro-1H-indoleKinase X150
Competitor Compound Y (Known Kinase X Inhibitor)Kinase X50
Control Compound Z (Inactive Structural Analog)Kinase X> 10,000
Cellular Target Validation: Linking Target to Phenotype

Next, we must demonstrate that inhibiting Kinase X inside living cells is what causes the anti-proliferative effect.

  • Experiment : Western Blot Analysis.

  • Method : Treat cancer cells (e.g., MCF-7) with 1-Methyl-6-nitro-1H-indole for various times and at different concentrations. Lyse the cells and perform a Western blot to probe for the phosphorylated form of a known downstream substrate of Kinase X (p-Substrate Y).

  • Rationale : A decrease in p-Substrate Y levels would confirm that the compound is engaging and inhibiting Kinase X within the cellular signaling network.[13]

G GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates (p-Substrate Y) TF Transcription Factor SubstrateY->TF Proliferation Cell Proliferation TF->Proliferation Compound 1-Methyl-6-nitro-1H-indole Compound->KinaseX Inhibits

Caption: Hypothesized signaling pathway inhibited by 1-Methyl-6-nitro-1H-indole.

This is the gold standard for confirming a target's role in a drug's MoA.[13]

  • Experiment : siRNA or CRISPR/Cas9 Knockdown.

  • Method : Use siRNA to transiently knock down the expression of Kinase X in the target cancer cells. Then, treat these "knockdown" cells and control cells with 1-Methyl-6-nitro-1H-indole and measure cell viability.

  • Expected Outcome : If Kinase X is the true target, the knockdown cells should become significantly less sensitive (resistant) to the compound. The drug cannot inhibit a target that is no longer there. This experimental design provides a self-validating system.[12]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay
  • Cell Seeding : Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of 1-Methyl-6-nitro-1H-indole (e.g., from 100 µM to 0.1 µM) in growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment : Culture cells to ~80% confluency. Harvest the cells and resuspend in PBS containing protease inhibitors. Divide the cell suspension into two tubes: one treated with 1-Methyl-6-nitro-1H-indole (at 5x IC₅₀) and one with vehicle control. Incubate at 37°C for 1 hour.

  • Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis : Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Centrifugation : Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot : Collect the supernatant and analyze the protein levels of the putative target (Kinase X) and a loading control (e.g., GAPDH) by Western blotting.

  • Analysis : Quantify the band intensities. Plot the percentage of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization.[8]

Conclusion

The validation of a small molecule's mechanism of action is a systematic, multi-step process that builds a logical and evidence-based case. For a novel compound like 1-Methyl-6-nitro-1H-indole, this journey begins with broad phenotypic screening to identify its biological function, followed by unbiased techniques like CETSA to identify its direct binding partners. The subsequent validation phase is crucial, requiring orthogonal biochemical, cellular, and genetic approaches to confirm that engagement of the identified target is directly responsible for the compound's therapeutic effect. By comparing outcomes against known agents and employing self-validating experimental designs like genetic knockdown, researchers can build a high-confidence profile of the compound's MoA, paving the way for further pre-clinical and clinical development.

References

  • University College London.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
  • BioAgilytix Labs.
  • News-Medical.Net. The role of cell-based assays for drug discovery.
  • Danaher Life Sciences.
  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • PMC - PubMed Central.
  • American Society for Microbiology. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Chemspace.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • MDPI.
  • NIH. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354.
  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • PMC - PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • International Journal of Pharmaceutical Sciences. A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities.
  • Chula Digital Collections.
  • ResearchGate. Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors | Request PDF.

Sources

A Researcher's Guide to Evaluating Off-Target Interactions: Cross-Reactivity Profiling of 1-Methyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Off-target interactions, or cross-reactivity, are a critical consideration, capable of dictating a compound's therapeutic window, toxicity profile, and ultimate clinical success. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel heterocyclic compound 1-Methyl-6-nitro-1H-indole as a case study. While specific enzymatic data for this compound is nascent, the principles and methodologies outlined herein represent a robust strategy for its preclinical evaluation.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1] The addition of a nitro group, as in 1-Methyl-6-nitro-1H-indole, significantly alters the electronic landscape of the molecule. This modification can enhance interactions with specific biological targets but also introduces the potential for broader reactivity. Nitro-containing compounds have a documented history of diverse biological activities, including enzyme inhibition, making a thorough assessment of their selectivity paramount.[2]

This guide will not only detail the "how" but also the "why" behind the experimental design, offering insights into the selection of a relevant enzyme panel, the execution of rigorous enzymatic assays, and the interpretation of comparative data.

Part 1: Designing the Cross-Reactivity Panel: A Logic-Driven Approach

The selection of enzymes for a cross-reactivity panel should not be arbitrary. It must be a carefully curated assembly of proteins chosen for their clinical and biological relevance. For a novel nitro-indole compound, the panel should encompass major enzyme families known for promiscuous interactions or those implicated in common adverse drug reactions.

Rationale for Enzyme Family Selection:

  • Cytochrome P450 (CYP) Family: As the primary drivers of drug metabolism, any interaction with CYPs can have profound pharmacokinetic consequences. Inhibition of key isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) can lead to drug-drug interactions and toxicity.

  • Protein Kinases: This vast family of enzymes is a frequent target in oncology and immunology. Due to conserved ATP-binding sites, off-target kinase inhibition is a common phenomenon and a source of both adverse effects and polypharmacology.

  • Proteases: Serine, cysteine, and metalloproteases are involved in a multitude of physiological processes. Unintended inhibition can disrupt coagulation, immune responses, and cellular homeostasis.

  • Monoamine Oxidase (MAO-A and MAO-B): These enzymes are critical in neurotransmitter metabolism. Inhibition can lead to significant neurological and cardiovascular side effects.

  • Nitric Oxide Synthase (NOS): Given the nitro-functionalization of the test compound, it is prudent to assess for any interaction with the isoforms of NOS (iNOS, eNOS, nNOS), which are themselves involved in redox signaling.[3]

The following DOT script visualizes the logic for selecting the enzyme panel for cross-reactivity screening.

G cluster_input Compound of Interest cluster_rationale Rationale for Panel Selection cluster_panel Selected Enzyme Panel 1-Methyl-6-nitro-1H-indole 1-Methyl-6-nitro-1H-indole Known Drug Metabolism Pathways Known Drug Metabolism Pathways 1-Methyl-6-nitro-1H-indole->Known Drug Metabolism Pathways Metabolic Stability Common Off-Target Families Common Off-Target Families 1-Methyl-6-nitro-1H-indole->Common Off-Target Families Safety Profiling Structurally/Functionally Related Targets Structurally/Functionally Related Targets 1-Methyl-6-nitro-1H-indole->Structurally/Functionally Related Targets Selectivity Assessment CYPs Cytochrome P450s (CYP3A4, CYP2D6, etc.) Known Drug Metabolism Pathways->CYPs Kinases Protein Kinases (e.g., Src, Abl, EGFR) Common Off-Target Families->Kinases Proteases Proteases (e.g., Trypsin, Thrombin) Common Off-Target Families->Proteases MAOs Monoamine Oxidases (MAO-A, MAO-B) Common Off-Target Families->MAOs NOS Nitric Oxide Synthases (iNOS, eNOS, nNOS) Structurally/Functionally Related Targets->NOS

Caption: Logic diagram for enzyme panel selection.

Part 2: Experimental Workflow for Cross-Reactivity Profiling

A robust experimental design is self-validating. This means incorporating appropriate controls and employing orthogonal assay formats where possible to confirm initial findings.

Initial High-Throughput Screening (HTS)

The first step is a broad screen at a single, high concentration (e.g., 10 µM) of 1-Methyl-6-nitro-1H-indole against the entire enzyme panel. This serves as a triage to identify potential "hits."

Experimental Protocol: General Enzymatic Assay

  • Enzyme and Substrate Preparation: Reconstitute recombinant human enzymes and their corresponding substrates in an assay buffer optimized for each enzyme's activity.

  • Compound Dispensing: In a 384-well microplate, dispense 1 µL of 1-Methyl-6-nitro-1H-indole (in DMSO) to achieve a final concentration of 10 µM. For control wells, dispense 1 µL of DMSO.

  • Enzyme Addition: Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Signal Detection: After a predetermined incubation period (e.g., 60 minutes), stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Calculate the percent inhibition relative to the DMSO controls. A common threshold for a "hit" is >50% inhibition.

The following DOT script illustrates the high-throughput screening workflow.

G start Start dispense_compound Dispense Compound (10 µM) & Controls start->dispense_compound add_enzyme Add Enzyme Panel dispense_compound->add_enzyme incubate1 Pre-incubation (15 min) add_enzyme->incubate1 add_substrate Initiate Reaction (Add Substrate) incubate1->add_substrate incubate2 Reaction Incubation (60 min) add_substrate->incubate2 detect_signal Detect Signal incubate2->detect_signal analyze Calculate % Inhibition detect_signal->analyze end Identify Hits (>50% Inhibition) analyze->end

Caption: High-throughput screening workflow.

Dose-Response and IC50 Determination

For any hits identified in the primary screen, the next step is to determine the potency of inhibition by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of 1-Methyl-6-nitro-1H-indole, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Execution: Perform the enzymatic assay as described above, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Interpreting the Data: A Comparative Analysis

The ultimate goal of these studies is to generate a selectivity profile. The data should be compiled into a clear, comparative table. For the purpose of this guide, we will use hypothetical data to illustrate the output of such a study.

Table 1: Hypothetical Cross-Reactivity Profile of 1-Methyl-6-nitro-1H-indole

Enzyme TargetPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Putative Primary Target
Target X 95%0.15 Yes
CYP3A425%> 100No
CYP2D615%> 100No
Src Kinase65%8.5No
Trypsin5%> 100No
MAO-A80%2.1No
MAO-B45%15.0No
iNOS30%> 100No

Analysis of Hypothetical Data:

In this hypothetical scenario, 1-Methyl-6-nitro-1H-indole is a potent inhibitor of its intended "Target X" (IC50 = 0.15 µM). However, it also shows moderate inhibitory activity against Src Kinase and MAO-A. The selectivity window can be calculated as the ratio of the IC50 of the off-target to the IC50 of the primary target.

  • Selectivity for Target X over Src Kinase: 8.5 µM / 0.15 µM = 57-fold

  • Selectivity for Target X over MAO-A: 2.1 µM / 0.15 µM = 14-fold

A selectivity window of less than 100-fold often warrants further investigation. The 14-fold selectivity over MAO-A, in this case, would be a point of concern and would necessitate further studies to understand the potential for clinical side effects related to MAO-A inhibition.

Part 4: Mechanism of Inhibition Studies

For significant off-target interactions, it is crucial to understand the mechanism of inhibition (e.g., competitive, non-competitive, irreversible).[4] This can be achieved through enzyme kinetics studies.

Experimental Protocol: Enzyme Kinetics

  • Vary Substrate Concentration: Perform the enzymatic assay with a fixed concentration of the inhibitor (e.g., at its IC50) and a range of substrate concentrations.

  • Data Analysis: Plot the reaction velocity against the substrate concentration and analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. Changes in Km and Vmax in the presence of the inhibitor will reveal the mode of inhibition.

Conclusion

The cross-reactivity profiling of a new chemical entity like 1-Methyl-6-nitro-1H-indole is a cornerstone of preclinical safety and efficacy assessment. A systematic approach, beginning with a broad, logically designed panel screen, followed by potency determination and mechanistic studies for identified hits, provides the necessary data to make informed decisions in the drug development process. The hypothetical data presented herein underscore the importance of quantitative analysis and the concept of the selectivity window. By adhering to these principles of scientific integrity and rigorous experimental design, researchers can build a comprehensive understanding of a compound's biological activity and navigate the complex path towards novel therapeutics.

References

  • BenchChem. (n.d.). Biological activity of substituted 3-nitroindoles.
  • BenchChem. (n.d.). Application Notes and Protocols: 6-Nitroindene Derivatives as Potential Enzyme Inhibitors.
  • PubChem. (n.d.). 1-Methyl-6-nitro-1H-indole.
  • El Moctar Abeidi, M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate.
  • Singh, R., & Sharma, P. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.
  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
  • PubChem. (n.d.). 6-Nitro-1H-indole.
  • National Center for Biotechnology Information. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • PubChem. (n.d.). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds.
  • Chemistry LibreTexts. (2014). Drugs as Enzyme Inhibitors.

Sources

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 1-Methyl-6-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have shown significant promise in oncology and microbiology, with researchers continuously exploring novel substitutions to enhance their therapeutic potential.[3][4][5] Among these, 1-Methyl-6-nitro-1H-indole derivatives have emerged as a class of interest, demonstrating potent activities in preliminary screenings. However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges, most notably the often-observed disparity between in vitro and in vivo efficacy.

This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 1-Methyl-6-nitro-1H-indole derivatives. Moving beyond a mere recitation of protocols, we will delve into the causal relationships behind experimental choices, the importance of self-validating systems, and the critical interpretation of data to bridge the translational gap.

The In Vitro Arena: Unveiling Intrinsic Potency

In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess the intrinsic biological activity of a compound. For 1-Methyl-6-nitro-1H-indole derivatives, these assays are crucial for determining their potential as anticancer or antimicrobial agents.

Anticancer Activity: Cellular Cytotoxicity Assays

A primary method to evaluate the anticancer potential of these derivatives is through cytotoxicity assays on various cancer cell lines.[6] The choice of cell lines is critical and should reflect the intended therapeutic target. For instance, evaluating efficacy against cell lines like HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) can provide a broad spectrum of a compound's potential.[6][7]

Key Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., HCT116, A549, A375) in an appropriate medium supplemented with fetal bovine serum and antibiotics, incubated at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1-Methyl-6-nitro-1H-indole derivatives and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Comparative IC50 Values

DerivativeHCT116 IC50 (µM)A549 IC50 (µM)A375 IC50 (µM)
Compound X6.43 ± 0.729.62 ± 1.148.07 ± 1.36
Erlotinib (Control)17.86 ± 3.2219.41 ± 2.3823.81 ± 4.17

This table presents hypothetical data based on similar indole derivatives to illustrate the comparative efficacy.[6]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

For assessing antimicrobial potential, the minimum inhibitory concentration (MIC) is a key parameter. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Key Experimental Protocol: Broth Microdilution Method

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, MRSA) or fungi (Candida albicans).[9]

  • Compound Dilution: Prepare serial twofold dilutions of the 1-Methyl-6-nitro-1H-indole derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

Data Presentation: Comparative MIC Values

DerivativeS. aureus MIC (µg/mL)MRSA MIC (µg/mL)C. albicans MIC (µg/mL)
Compound Y3.1253.1253.125
Ciprofloxacin (Control)≤ 0.5> 32N/A
Fluconazole (Control)N/AN/A≤ 1

This table presents hypothetical data based on similar indole derivatives to illustrate the comparative efficacy.[9]

The In Vivo Gauntlet: Assessing Efficacy in a Complex Biological System

While in vitro studies are invaluable, they represent a simplified system. In vivo studies are essential to evaluate a compound's efficacy within the complexity of a living organism, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.[10]

Anticancer Efficacy: Xenograft Models

The human tumor xenograft model is a cornerstone of preclinical oncology research.[8][11] This involves implanting human cancer cells into immunocompromised mice.

Key Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Preparation: Culture and harvest the desired human cancer cell line (e.g., RM1 prostate cancer cells). Ensure high viability (>90%).[8][12]

  • Animal Model: Use immunocompromised mice (e.g., C57BL/6).[12] All animal experiments must be approved by an Animal Ethics Committee.[12]

  • Tumor Induction: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a specific volume (e.g., ~100 mm³), randomize the mice into treatment and control groups.[8][12]

  • Compound Administration: Administer the 1-Methyl-6-nitro-1H-indole derivative and vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal injection).[12]

  • Data Collection: Measure tumor dimensions and body weights regularly throughout the study.[8][12]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis. Calculate the mean tumor volume for each group.[8][11]

Data Presentation: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control1200 ± 150-
Compound 14 (10 mg/kg)600 ± 8050
Compound 16 (10 mg/kg)480 ± 7060

This table presents hypothetical data based on similar indole derivatives to illustrate the comparative efficacy.[12]

Experimental Workflow for In Vivo Xenograft Model

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture & Harvesting Tumor_Induction 3. Subcutaneous Cell Injection Cell_Culture->Tumor_Induction Animal_Model 2. Immunocompromised Mice Animal_Model->Tumor_Induction Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Induction->Tumor_Monitoring Randomization 5. Group Randomization Tumor_Monitoring->Randomization Treatment 6. Compound Administration Randomization->Treatment Data_Collection 7. Tumor & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Study Endpoint & Tumor Excision Data_Collection->Endpoint Data_Analysis 9. Tumor Volume Analysis Endpoint->Data_Analysis

Caption: Workflow for an in vivo anticancer xenograft study.

Bridging the Divide: Understanding In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between in vitro and in vivo data, known as an in vitro-in vivo correlation (IVIVC).[13][14] For many compounds, including indole derivatives, a direct linear correlation is not always observed.[10][15]

Factors Contributing to Discrepancies:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or rapid excretion can lead to low bioavailability of the compound at the target site in vivo, even if it is potent in vitro.[10]

  • Lipophilicity: While high lipophilicity can enhance binding to target sites, it can also lead to poor solubility and absorption.[15]

  • Off-target Effects: In a complex biological system, a compound may have off-target effects that are not apparent in isolated cell cultures.

  • Tumor Microenvironment: The in vivo tumor microenvironment is vastly different from in vitro cell culture conditions, with factors like hypoxia and drug penetration barriers influencing efficacy.

Signaling Pathway Analysis: A Deeper Dive into Mechanism

Understanding the mechanism of action can help rationalize the observed efficacy. For instance, if a 1-Methyl-6-nitro-1H-indole derivative is found to induce apoptosis in vitro, this can be further investigated in vivo.

Apoptosis Induction Pathway

G Indole_Derivative 1-Methyl-6-nitro-1H- indole Derivative Cell Cancer Cell Indole_Derivative->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Upregulation Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Sources

A Researcher's Guide to Benchmarking 1-Methyl-6-nitro-1H-indole: A Comparative Analysis Against Established Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a new chemical entity is a critical step in its journey from a novel compound to a trusted research tool. This guide provides a comprehensive framework for benchmarking 1-Methyl-6-nitro-1H-indole, a molecule of interest whose biological activities are not yet fully characterized. In the absence of direct experimental data, we will infer its potential biological targets based on its structural motifs—the indole scaffold and the nitro group. We will then propose a rigorous, multi-faceted approach to compare its performance against well-established chemical probes for these inferred target classes. This guide is designed to ensure scientific integrity through self-validating experimental designs and is grounded in authoritative references.

The Rationale for Inferring Biological Targets

The chemical structure of 1-Methyl-6-nitro-1H-indole provides crucial clues to its potential biological functions. The indole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Notably, the indole scaffold is a common feature in a vast array of protein kinase inhibitors.[2] The nitro group, an electron-withdrawing moiety, is a known pharmacophore that can contribute to a range of biological activities, including anticancer and antimicrobial effects.[3] The presence of these two key features suggests that 1-Methyl-6-nitro-1H-indole could plausibly interact with protein kinases or other enzymes where the indole scaffold can form key interactions. Another class of enzymes that are known to interact with indole-containing compounds are monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism.[4]

Therefore, this guide will focus on benchmarking 1-Methyl-6-nitro-1H-indole against established chemical probes for two major enzyme families: protein kinases and monoamine oxidases . We will also include a fundamental assessment of its general cytotoxicity.

Selecting the Right Benchmarks: A Comparative Overview

A robust benchmarking strategy relies on comparing the test compound to well-characterized chemical probes with known potency, selectivity, and mechanisms of action. For this purpose, we have selected the following established probes.

Protein Kinase Inhibitors

To assess the potential kinase inhibitory activity of 1-Methyl-6-nitro-1H-indole, we will use two benchmark compounds with different selectivity profiles:

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor. Its promiscuity makes it an excellent tool for initial screens to determine if a compound has general kinase inhibitory activity.[5][6]

  • Dasatinib: A more selective, potent ATP-competitive inhibitor of BCR-ABL and Src family kinases.[7][8][9] Comparing our test compound to Dasatinib can provide initial insights into potential selectivity.

Benchmark ProbeTarget(s)Reported IC50 ValuesReference(s)
Staurosporine Protein Kinase C (PKC)3 nM
p60v-src Tyrosine Kinase6 nM
Protein Kinase A (PKA)7 nM
CaM Kinase II20 nM
Dasatinib BCR-ABL1 nM (in K562 cells)[7]
Src Family Kinases0.2 - 1.1 nM[8]
c-ABL9 nM[9]
Monoamine Oxidase Inhibitors

To investigate the potential for 1-Methyl-6-nitro-1H-indole to inhibit monoamine oxidases, we will use two well-characterized, isoform-selective inhibitors:

  • Clorgyline: A selective and irreversible inhibitor of Monoamine Oxidase A (MAO-A).[10][11]

  • Pargyline: A preferential and irreversible inhibitor of Monoamine Oxidase B (MAO-B).[4][12][13]

Benchmark ProbeTargetReported IC50/Ki ValuesReference(s)
Clorgyline MAO-AIC50: 1.2 nM; Ki: 0.054 µM[10][11]
MAO-BIC50: 1.9 µM; Ki: 58 µM[10][11]
Pargyline MAO-AKi: 13 µM[4][14]
MAO-BIC50: 8.2 nM; Ki: 0.5 µM[4][12]

Experimental Protocols for Rigorous Benchmarking

The following protocols are designed to provide a comprehensive evaluation of 1-Methyl-6-nitro-1H-indole's activity and to allow for direct comparison with the selected benchmark probes.

Foundational Assessment: Physicochemical Properties and Cytotoxicity

Before delving into specific enzyme assays, it is crucial to characterize the fundamental properties of a potential chemical probe. A good chemical probe should possess adequate solubility, stability, and cell permeability.[15][16][17] Furthermore, a baseline understanding of its general cytotoxicity is essential for interpreting the results of cell-based assays.

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21][22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-6-nitro-1H-indole and the benchmark probes in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

MTT Assay Workflow for Cytotoxicity Assessment.
Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays are essential for determining if a compound directly interacts with and inhibits the activity of a purified enzyme.

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15][23][24][25][26]

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serial dilutions of 1-Methyl-6-nitro-1H-indole or the benchmark kinase inhibitors. Incubate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection A Combine kinase, substrate, ATP, and inhibitor B Incubate for 1 hour A->B C Add ADP-Glo™ Reagent B->C D Incubate for 40 min C->D E Add Kinase Detection Reagent D->E F Incubate for 30-60 min E->F G Measure luminescence F->G

ADP-Glo™ Kinase Assay Workflow.

The MAO-Glo™ Assay is a luminescent method for measuring the activity of monoamine oxidases. It utilizes a luminogenic MAO substrate that is converted to luciferin in the presence of MAO.[1][3][27][28][29]

Protocol:

  • MAO Reaction: In a 96-well plate, combine the MAO enzyme (MAO-A or MAO-B) with serial dilutions of 1-Methyl-6-nitro-1H-indole or the benchmark MAO inhibitors.

  • Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and generate a stable luminescent signal.

  • Luminescence Measurement: Incubate for 20 minutes at room temperature and then measure the luminescence.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Cellular assays are therefore essential to confirm that a compound can cross the cell membrane and engage its target in a physiological setting.

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[30][31][32][33][34]

Protocol:

  • Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add serial dilutions of 1-Methyl-6-nitro-1H-indole or the benchmark kinase inhibitors to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase. Incubate for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence detection.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.

Signaling_Pathway_and_Inhibition cluster_pathway Generic Kinase Signaling Pathway Signal Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Substrate Substrate Protein Kinase_Cascade->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Kinase Activity Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor 1-Methyl-6-nitro-1H-indole or Benchmark Probe Inhibitor->Kinase_Cascade Inhibition

Inhibition of a generic kinase signaling pathway.

Synthesizing the Data: What Defines a Good Chemical Probe?

A thorough benchmarking analysis goes beyond simply measuring IC50 values. A high-quality chemical probe should exhibit a well-defined set of characteristics that engender trust in the data it generates.[16][17][35][36]

  • Potency: The compound should be potent enough to elicit a biological response at a concentration where off-target effects are minimized.

  • Selectivity: The probe should be highly selective for its intended target over other related proteins. Broad-spectrum inhibitors like staurosporine are useful for initial screening but not for dissecting the function of a specific kinase.

  • Mechanism of Action: The mode of inhibition (e.g., competitive, non-competitive, reversible, irreversible) should be understood.

  • Cellular Activity: The probe must be able to penetrate the cell membrane and engage its target in a cellular context.

  • Defined Physicochemical Properties: The compound should have adequate solubility and stability in aqueous solutions to ensure reliable and reproducible results.

Conclusion

While direct biological data for 1-Methyl-6-nitro-1H-indole is currently unavailable, its structural features provide a rational basis for investigating its potential as a kinase or monoamine oxidase inhibitor. The benchmarking strategy outlined in this guide provides a rigorous and comprehensive framework for characterizing its activity and selectivity. By comparing it head-to-head with well-established chemical probes like Staurosporine, Dasatinib, Clorgyline, and Pargyline, researchers can generate the high-quality data needed to determine the utility of 1-Methyl-6-nitro-1H-indole as a valuable tool for chemical biology and drug discovery. The faithful execution of these self-validating protocols will ensure that the resulting data is both reliable and insightful, paving the way for a deeper understanding of this novel compound's biological function.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]

  • ResearchGate. (n.d.). Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific MAO-B inhibitor) on the 5-HIAA production as a measure of MAO-A activity. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib.... [Link]

  • Wikipedia. (n.d.). Pargyline. [Link]

  • ASH Publications. (2006). Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. [Link]

  • ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated.... [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • NIH. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. [Link]

  • ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Promega Corporation. (n.d.). MAO-Glo™ Assay Systems (Japanese). [Link]

  • Wikipedia. (n.d.). Chemical probe. [Link]

  • ResearchGate. (n.d.). Properties of the best performing probes. [Link]

  • PubChem. (n.d.). 1-Methyl-6-nitro-1H-indole. [Link]

  • NIH. (n.d.). The era of high-quality chemical probes. [Link]

  • NIH. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. [Link]

Sources

A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer drug vincristine, has driven over a century of research into its synthesis. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to a target indole is a critical decision, balancing factors such as yield, substrate scope, scalability, and green chemistry principles. This guide provides an in-depth, head-to-head comparison of the most significant classical and modern indole synthesis methodologies, grounded in mechanistic understanding and supported by experimental data.

The Classical Workhorses: Enduring Strategies for Indole Construction

Classical indole syntheses, developed in the late 19th and early 20th centuries, remain relevant due to their simplicity, use of readily available starting materials, and the wealth of literature supporting their application.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1][2]

Mechanistic Causality: The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[1][3] The acid protonates the hydrazone, facilitating tautomerization to the key ene-hydrazine intermediate. This intermediate then undergoes a[4][4]-sigmatropic rearrangement, the stereoelectronics of which often dictate the regioselectivity of the final indole product.[4][5] For instance, the use of stronger acids can influence the rate of this rearrangement and suppress side reactions.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product A Arylhydrazine C Hydrazone Formation A->C B Ketone/Aldehyde B->C D Tautomerization (Ene-hydrazine) C->D + H⁺ E [3,3]-Sigmatropic Rearrangement D->E F Rearomatization & Cyclization E->F G Ammonia Elimination F->G - NH₃ H Indole G->H

Figure 1: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole [6]

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) is prepared.

  • Step 2: Cyclization. Anhydrous zinc chloride (200 mol%) is added to the mixture in a mortar, and a few drops of 0.1 N acetic acid are added with continuous mixing at room temperature for 10 minutes.[7] The resulting mixture is transferred to a round-bottomed flask and heated to 180 °C for approximately 15 minutes.[7]

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with dichloromethane and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography to yield 2-phenylindole.[7]

The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[8] Historically, this method required harsh conditions (e.g., sodium ethoxide at 200-400 °C), limiting its scope to the preparation of simple, robust indoles.[8]

Mechanistic Causality: The reaction proceeds via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, forming a dianion. This is followed by an intramolecular nucleophilic attack of the benzylic carbanion on the amide carbonyl. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over addition to the amide. Modern variations, such as the Madelung-Houlihan modification, utilize organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25 °C), significantly broadening the substrate scope.[8]

Madelung_Synthesis A N-acyl-o-toluidine B Dianion Formation A->B Strong Base (e.g., n-BuLi) C Intramolecular Cyclization B->C D Hydrolysis C->D E Indole D->E

Figure 2: Simplified mechanism of the Madelung Indole Synthesis.

Experimental Protocol: Synthesis of 2-Methylindole [9]

  • Step 1: Reaction Setup. In a 1-liter Claisen flask, place a mixture of 64 g of finely divided sodium amide and 100 g of acetyl-o-toluidine. Add approximately 50 ml of dry ether and sweep the apparatus with dry nitrogen.

  • Step 2: Reaction. With a slow stream of nitrogen passing through, heat the flask in a metal bath. Raise the temperature to 240–260 °C over 30 minutes and maintain for 10 minutes until the vigorous evolution of gas ceases.

  • Step 3: Work-up. Cool the flask and successively add 50 ml of 95% ethanol and 250 ml of warm water to decompose the sodium derivative of 2-methylindole and any excess sodium amide.

  • Step 4: Extraction and Purification. Extract the cooled reaction mixture with two 200-ml portions of ether. Filter the combined ether extracts, concentrate to about 125 ml, and distill. 2-methylindole distills at 119–126 °C / 3–4 mm, yielding 70–72 g (80–83%).[9]

The Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles from o-nitrotoluene and diethyl oxalate.[10] This two-step process involves an initial condensation followed by a reductive cyclization.

Mechanistic Causality: The first step is a base-catalyzed Claisen condensation, where the acidic methyl group of o-nitrotoluene attacks diethyl oxalate.[10] The subsequent reductive cyclization of the resulting o-nitrophenylpyruvate is typically achieved with zinc in acetic acid or other reducing agents like iron in acetic acid.[10][11] The choice of reducing agent can influence the reaction's efficiency and functional group tolerance.

Experimental Protocol: General Procedure [10]

  • Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base, such as potassium ethoxide in ethanol, to form ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization. The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which undergoes spontaneous intramolecular cyclization to yield indole-2-carboxylic acid.

  • Step 3: Decarboxylation (Optional). The indole-2-carboxylic acid can be decarboxylated upon heating to afford the parent indole.[10]

The Leimgruber-Batcho Indole Synthesis

A popular alternative to the Fischer synthesis, the Leimgruber-Batcho method offers high yields under mild conditions and is particularly useful for preparing indoles unsubstituted at the 2- and 3-positions.[11][12] It starts from an o-nitrotoluene and involves the formation of an enamine followed by reductive cyclization.[12]

Mechanistic Causality: The key to this synthesis is the formation of a β-dimethylamino-2-nitrostyrene intermediate by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[13] The electron-withdrawing nitro group enhances the acidity of the methyl protons, facilitating the condensation. The subsequent reductive cyclization of the nitro group can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., Pd/C), or chemical reductants like iron in acetic acid or sodium dithionite, allowing for a degree of tunability based on the substrate's functional groups.[13]

Experimental Protocol: General Procedure [12]

  • Step 1: Enamine Formation. A solution of the 2-nitrotoluene derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF is heated. Microwave irradiation can significantly reduce reaction times.

  • Step 2: Reductive Cyclization. The isolated enamine intermediate is subjected to catalytic hydrogenation using 10% Pd/C in methanol or reductive cyclization with Zn/AcOH for halogen-containing enamines.

  • Step 3: Work-up and Purification. The catalyst is filtered off, and the solvent is removed in vacuo to yield the corresponding indole.

The Modern Arsenal: Transition Metal-Catalyzed Indole Syntheses

The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and novel bond-forming strategies.

The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically an o-iodoaniline) with a disubstituted alkyne.[13]

Mechanistic Causality: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The regioselectivity of this insertion is a key feature, with the bulkier alkyne substituent generally ending up at the C2 position of the indole.[13] The subsequent intramolecular amination and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product. The choice of ligands and additives, such as LiCl, can significantly impact the reaction's efficiency.[13]

Experimental Protocol: General Procedure for Unnatural Tryptophans [14]

  • Reaction Setup: The reaction is conducted with an o-bromoaniline (1.0 equiv), an alkyne (2.0 equiv), and Cy₂NMe (2.5 equiv) in 1,4-dioxane (0.2 M).

  • Catalyst: Pd[P(tBu)₃]₂ is used as the catalyst.

  • Reaction Conditions: The mixture is heated at 60 °C.

  • Work-up and Purification: The product is isolated after an appropriate work-up and purification by chromatography.

The Hegedus Indole Synthesis

The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[15] This method is particularly useful for the synthesis of 2-substituted indoles.

Mechanistic Causality: The reaction proceeds via an intramolecular aminopalladation of the alkene, followed by β-hydride elimination to form the indole and a Pd(0) species. A stoichiometric amount of a re-oxidant, such as benzoquinone, is often required to regenerate the active Pd(II) catalyst. The nature of the substituent on the aniline nitrogen can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 2-Methylindole [15]

  • Starting Material: 2-Allylaniline is used as the substrate.

  • Reaction Conditions: The reaction is carried out in the presence of a catalytic amount of a palladium(II) salt, such as PdCl₂, and a re-oxidant.

The Buchwald-Hartwig Amination Approach

While not a direct indole ring-forming reaction in its classic sense, the Buchwald-Hartwig amination has been ingeniously applied to indole synthesis. This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[16] For indole synthesis, this typically involves an intramolecular cyclization of a suitably functionalized aniline derivative.

Mechanistic Causality: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The reaction is highly versatile, with a broad tolerance for functional groups on both the aryl halide and the amine components.

Experimental Protocol: General Procedure for Amination of 3-Chloroaniline Derivatives [17]

  • Catalyst System: A palladium precatalyst and a suitable phosphine ligand (e.g., a biarylphosphine) are used.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is employed.

  • Solvent: Anhydrous toluene or dioxane is typically used as the solvent.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere.

  • Work-up and Purification: The reaction is worked up by aqueous extraction, and the product is purified by chromatography.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of an appropriate indole synthesis methodology is a multi-faceted decision. The following table provides a comparative overview of the key features of the discussed methods.

MethodologyStarting MaterialsKey Reagents/CatalystsTypical ConditionsYieldsFunctional Group ToleranceScalabilityAtom Economy
Fischer Arylhydrazines, Ketones/AldehydesStrong acids (Brønsted or Lewis)High temperatures (often >150 °C)Moderate to ExcellentModerate; sensitive to acid-labile groupsWell-established for large-scale synthesisModerate
Madelung N-acyl-o-toluidinesStrong bases (alkoxides, organolithiums)Harsh (high temp) or mild (low temp with organolithiums)Good to ExcellentPoor in classical; good in modified versionsChallenging for classical due to harsh conditionsGood
Reissert o-Nitrotoluenes, Diethyl oxalateBase, Reducing agent (e.g., Zn/AcOH)Multi-step, moderate conditionsGoodGoodFeasibleModerate
Leimgruber-Batcho o-Nitrotoluenes, DMF-DMAReductants (e.g., Pd/C, Fe/AcOH)MildHigh to ExcellentGoodWell-suited for industrial applicationsGood
Larock o-Haloanilines, AlkynesPalladium catalyst, Ligands, BaseMild to moderate temperaturesGood to ExcellentExcellentGood, with catalyst cost as a factorGood
Hegedus o-AlkenylanilinesPalladium(II) catalyst, Re-oxidantMildGoodGoodLess common for large-scaleModerate
Buchwald-Hartwig Functionalized anilines (intramolecular)Palladium catalyst, Ligands, BaseMildGood to ExcellentExcellentGood, with catalyst cost as a factorGood

Workflow and Decision-Making

The process of selecting an indole synthesis methodology can be streamlined by considering a logical workflow.

Indole_Synthesis_Workflow A Define Target Indole (Substitution Pattern) B Assess Starting Material Availability & Cost A->B C Classical Methods (Fischer, Madelung, etc.) B->C Readily Available Simple Precursors D Modern Methods (Larock, Buchwald, etc.) B->D More Complex or Functionalized Precursors E Evaluate Functional Group Compatibility C->E D->E F Consider Reaction Conditions (Temp, Reagents, Safety) E->F G Assess Scalability and Atom Economy F->G H Select Optimal Methodology G->H I Experimental Optimization H->I

Figure 3: A decision-making workflow for selecting an indole synthesis methodology.

Conclusion and Future Outlook

The synthesis of indoles has evolved from classical, often harsh, methodologies to sophisticated and mild transition metal-catalyzed reactions. While classical methods like the Fischer and Leimgruber-Batcho syntheses remain highly valuable for their simplicity and scalability, modern techniques such as the Larock and Buchwald-Hartwig approaches offer unparalleled functional group tolerance and versatility. The choice of methodology is not a one-size-fits-all decision but rather a strategic process that requires a thorough understanding of the target molecule, the available starting materials, and the desired process parameters. As the demand for complex, functionalized indoles in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a vibrant area of chemical research.

References

  • Noey, E. L., et al. (2017).
  • Wikipedia. (n.d.). Madelung synthesis.
  • Chemistry Stack Exchange. (2020).
  • Development of madelung-type indole synthesis using copper-catalyzed amidation/condens
  • Dykstra, K. M., et al. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
  • Noey, E. L., et al. (2017).
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • chemeurope.com. (n.d.).
  • Clark, R. D. (n.d.).
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (n.d.).
  • Wikipedia. (n.d.). Hegedus indole synthesis.
  • Chemistry Stack Exchange. (2020).
  • Leimgruber–Batcho Indole Synthesis. (n.d.).
  • Reissert Indole Synthesis. (n.d.).
  • Reissert Indole Synthesis. (n.d.). Merck & Co..
  • The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. (2025).
  • Gribble, G. W. (n.d.).
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). NIH.
  • Synthesis of Medicinally Important Indole Deriv
  • ChemicalBook. (n.d.). 2-Phenylindole synthesis.
  • Baxendale Group - Durham University. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines.
  • Chemiz. (2024).
  • Wikiwand. (n.d.). Hegedus indole synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). NIH.
  • Organic Syntheses Procedure. (n.d.). 2-methylindole.
  • Hegedus indole synthesis. (n.d.).
  • Sterligov, G. K., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
  • Wikipedia. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Sterligov, G. K., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
  • Automated and Accelerated Synthesis of Indole Deriv
  • BenchChem. (2025).
  • Preparation of 2-phenylindole. (n.d.). Slideshare.
  • Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.
  • BenchChem. (2025).
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). NIH.
  • JOCPR. (n.d.). Atom Economy Green Synthesis in Organic Chemistry.
  • Madelung Indole Synthesis. (n.d.).
  • Recent Progress Concerning the N-Aryl
  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
  • ChemInform Abstract: Buchwald—Hartwig Indole Synthesis. (2025).
  • Comparison of Atom Economy, Calculated by Equation 1, of Different... (n.d.).
  • Monash University. (n.d.).
  • Atom economy in drug synthesis is a playground of functional groups. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and scientific integrity. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-6-nitro-1H-indole, grounded in established safety principles and regulatory standards.

The core principle of chemical waste management is that all laboratory chemical waste should be treated as hazardous unless it has been explicitly determined to be non-hazardous.[1] This "guilty until proven innocent" approach is the bedrock of a safe and compliant laboratory.

Understanding the Hazard Profile of 1-Methyl-6-nitro-1H-indole

Key inferred hazards include:

  • Skin and eye irritation.

  • Potential for harm if swallowed or inhaled.

  • Suspected long-term health effects.

  • Environmental toxicity.

The United States Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[3][4][5] This "cradle-to-grave" responsibility means that you, the generator, are accountable for the waste until it is properly treated or disposed of.[6]

Core Principles of Chemical Waste Management

Before detailing the specific protocol, let's review the essential rules for managing hazardous chemical materials in a laboratory setting:

  • Waste Minimization : The most effective way to manage waste is to reduce its generation at the source. This can be achieved by ordering the smallest necessary quantity of chemicals, maintaining a chemical inventory to avoid duplicate orders, and reducing the scale of experiments whenever feasible.[3][7]

  • Segregation : Never mix different types of chemical waste. Incompatible wastes can react violently, producing heat, toxic gases, or explosions. Keep acids segregated from bases, and oxidizers away from flammable organic materials.[8][9]

  • Proper Containment : Always use appropriate, chemically compatible containers for waste storage. Containers must be in good condition, leak-proof, and have tightly sealing caps.[9]

  • Clear Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name(s) of the contents and the associated hazards.[8]

  • Designated Storage : Store chemical waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area should be under the control of the laboratory personnel.

  • Closed Containers : Keep waste containers closed at all times, except when adding waste.[7]

Step-by-Step Disposal Protocol for 1-Methyl-6-nitro-1H-indole

This protocol provides a direct, actionable workflow for the safe disposal of 1-Methyl-6-nitro-1H-indole waste, including pure unused material, solutions, and contaminated labware.

Part 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The causality here is direct: proper PPE is your primary barrier against chemical exposure.

  • Eye Protection : Safety glasses with side-shields or chemical splash goggles are mandatory.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Part 2: Waste Segregation and Containerization
  • Characterize the Waste : All waste containing 1-Methyl-6-nitro-1H-indole, whether solid or liquid, must be classified as hazardous waste.

  • Select an Appropriate Container :

    • For Solid Waste (e.g., contaminated filter paper, gloves, weighing boats): Use a sealable, sturdy plastic bag or a wide-mouth container made of a compatible material like polyethylene.

    • For Liquid Waste (e.g., solutions in organic solvents): Use a chemically resistant bottle (glass or polyethylene) with a screw-top cap. Ensure the container material is compatible with the solvent used. Never use metal cans for corrosive materials.[9]

  • Segregate : This waste stream should be kept separate. Do not mix it with other waste types such as halogenated solvents, strong acids, or bases.

Part 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement and ensures that everyone who handles the container understands its contents and dangers.

  • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.

  • Fill out the tag completely and legibly:

    • Write "Hazardous Waste" clearly.

    • List all chemical constituents by their full name. For 1-Methyl-6-nitro-1H-indole, write the full name, not an abbreviation. If it is in a solvent, list the solvent as well (e.g., "1-Methyl-6-nitro-1H-indole in Methanol").

    • Indicate the approximate percentages of each constituent.

    • Check off the appropriate hazard characteristics (e.g., Toxic, Irritant).

    • Provide the name of the principal investigator and the laboratory location.

Part 4: Accumulation and Storage
  • Keep the Container Closed : The waste container must be securely sealed at all times, except when you are actively adding waste.

  • Store in a Satellite Accumulation Area (SAA) : Place the labeled waste container in your lab's designated SAA.[3] This area should be away from drains and high-traffic areas.

  • Use Secondary Containment : It is best practice to place liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[9]

  • Monitor Accumulation Limits : Regulations limit the amount of hazardous waste that can be stored in an SAA to a maximum of 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[1][3][7] While 1-Methyl-6-nitro-1H-indole is not expected to be P-listed, it is good practice to request a waste pickup well before these limits are reached.

Part 5: Arranging for Final Disposal
  • Once the container is full or you are finished generating this type of waste, contact your institution's EHS department to schedule a waste pickup.[7]

  • EHS personnel are trained to handle, transport, and arrange for the final disposal of the waste at a licensed Treatment, Storage, and Disposal Facility (TSDF), in compliance with all federal and state regulations.[6]

Disposal Summary Table

ParameterGuidelineRationale
Waste Classification Hazardous WasteInferred toxicity and environmental hazards based on the nitroaromatic structure.[2]
Personal Protective Equipment (PPE) Safety glasses, nitrile gloves, lab coat.To prevent skin and eye contact with the chemical.
Container Type Solid: Sealable plastic bag or container. Liquid: Glass or polyethylene bottle with screw cap.To ensure chemical compatibility and prevent leaks.[9]
Waste Segregation Store as a separate waste stream. Do not mix with other chemicals, especially incompatibles.To prevent dangerous chemical reactions.[8]
Labeling Use official EHS "Hazardous Waste" tag with full chemical names and hazard information.Regulatory compliance and safety for all handlers.[8]
Storage Location Designated Satellite Accumulation Area (SAA) within the lab, with secondary containment.To ensure safe, controlled storage prior to pickup.[3][7]
Final Disposal Method Collection by institutional EHS for disposal via a licensed hazardous waste facility.To comply with EPA "cradle-to-grave" regulations.[6]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[1]

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing any contaminated clothing. Seek medical attention if irritation persists.[10]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-Methyl-6-nitro-1H-indole.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation cluster_disposal Final Disposal start Start: Waste Generation (1-Methyl-6-nitro-1H-indole) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify select_container Select Compatible Waste Container classify->select_container segregate Segregate from Incompatible Wastes select_container->segregate label_waste Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label_waste store_saa Store in Designated SAA with Secondary Containment label_waste->store_saa keep_closed Keep Container Securely Closed store_saa->keep_closed request_pickup Request Pickup from EHS keep_closed->request_pickup ehs_disposal EHS Transports to Licensed Disposal Facility request_pickup->ehs_disposal end_process End of Process ehs_disposal->end_process

Caption: Disposal workflow for 1-Methyl-6-nitro-1H-indole waste.

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Properly Managing Chemical Waste in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
  • EPA Hazardous Waste Management.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET (for 1-methyl-1H-indole). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET (for 3-Nitroanisole). Sigma-Aldrich.
  • 6-Nitro-1H-indole Safety D

Sources

Navigating the Safe Handling of 1-Methyl-6-nitro-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-6-nitro-1H-indole, a compound of interest in various research and development applications. By understanding the inherent risks and implementing the robust protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your work.

Hazard Identification and Risk Assessment: Understanding the Compound

While a comprehensive toxicological profile for 1-Methyl-6-nitro-1H-indole is not extensively documented in publicly available literature, an analysis of its chemical structure and data from analogous compounds allows for a presumptive risk assessment. The presence of a nitro group on an indole scaffold suggests potential hazards that must be respected.

Based on available data for similar compounds, 1-Methyl-6-nitro-1H-indole is classified with the following hazards:

  • Harmful if swallowed (H302) [1]

  • May cause an allergic skin reaction (H317) [1]

Furthermore, the related compound 6-Nitro-1H-indole is known to cause skin and eye irritation.[2] Therefore, it is prudent to handle 1-Methyl-6-nitro-1H-indole with the assumption that it may also cause skin and eye irritation.

Table 1: Hazard Profile of 1-Methyl-6-nitro-1H-indole

Hazard StatementGHS PictogramPrecautionary Codes
H302: Harmful if swallowedGHS07 (Harmful)P264, P270, P301+P312, P330, P501
H317: May cause an allergic skin reactionGHS07 (Harmful)P261, P272, P280, P302+P352, P333+P313, P362+P364, P501
Presumptive Hazard: Causes skin irritation-P280, P302+P352, P332+P313, P362
Presumptive Hazard: Causes serious eye irritation-P280, P305+P351+P338, P337+P313

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 1-Methyl-6-nitro-1H-indole to minimize exposure. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.

Core PPE Requirements
  • Eye Protection : Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times in the laboratory.[3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are a suitable choice for short-term protection.[3] Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] For prolonged handling or when working with solutions, consider double-gloving.

  • Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned to protect against splashes and spills.[3]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] All handling of the solid compound should ideally be performed within a certified chemical fume hood.

Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as weighing and transferring large quantities or reactions under pressure, the following additional PPE is recommended:

  • Face Protection : A face shield should be worn in conjunction with safety goggles to provide an additional layer of protection against splashes.[3]

  • Specialized Gloves : For extended operations, consult glove manufacturer's compatibility charts to select gloves with appropriate breakthrough times for the solvents being used.

  • Disposable Coveralls : In situations with a high likelihood of contamination, disposable coveralls can protect personal clothing.[4]

PPE_Workflow cluster_ppe Standard PPE Protocol cluster_enhanced_ppe Enhanced PPE for High-Risk Tasks Goggles Chemical Goggles Gloves Nitrile Gloves LabCoat Lab Coat FaceShield Face Shield DoubleGloves Double Gloves Respirator Respirator Start Handling 1-Methyl-6-nitro-1H-indole SolidHandling Weighing/Handling Solid Start->SolidHandling SolutionHandling Working with Solutions Start->SolutionHandling SolidHandling->Goggles SolidHandling->Gloves SolidHandling->LabCoat SolidHandling->Respirator SolutionHandling->Goggles SolutionHandling->Gloves SolutionHandling->LabCoat HighRisk High-Risk Procedures (e.g., large scale, heating) SolutionHandling->HighRisk HighRisk->FaceShield HighRisk->DoubleGloves HighRisk->Respirator

Figure 1. Decision workflow for selecting appropriate PPE.

Operational Plan for Safe Handling

A systematic and well-documented approach to handling 1-Methyl-6-nitro-1H-indole is crucial for minimizing risk.

Preparation and Engineering Controls
  • Designated Area : Designate a specific area within a laboratory for handling this compound.

  • Fume Hood : All manipulations of the solid compound and concentrated solutions must be conducted in a properly functioning chemical fume hood to control potential dust and vapors.

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]

Step-by-Step Handling Protocol
  • Pre-use Inspection : Before handling, visually inspect the container for any signs of damage or leakage.

  • Donning PPE : Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula to handle the solid material, avoiding actions that could generate dust.

    • If transferring to a reaction vessel, do so carefully to prevent splashing.

  • Dissolution :

    • When preparing solutions, add the solid 1-Methyl-6-nitro-1H-indole to the solvent slowly while stirring.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[5]

    • Decontaminate all surfaces and equipment used.

Spill Management and Disposal Plan

Prompt and correct response to a spill is critical. All waste generated must be treated as hazardous.

Spill Management Protocol
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE : Put on appropriate PPE, including respiratory protection if the spill involves a significant amount of solid or a volatile solution.

  • Containment :

    • Solid Spill : Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid creating dust.

    • Liquid Spill : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6] Scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

Waste Disposal Plan
  • Chemical Waste : All solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions containing 1-Methyl-6-nitro-1H-indole must be disposed of in a clearly labeled hazardous waste container.

  • Follow Regulations : Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal_Pathway cluster_generation Waste Generation cluster_disposal Disposal Protocol SolidWaste Solid 1-Methyl-6-nitro-1H-indole WasteContainer Labeled Hazardous Waste Container SolidWaste->WasteContainer ContaminatedPPE Contaminated PPE (gloves, wipes) ContaminatedPPE->WasteContainer Solutions Solutions & Mother Liquor Solutions->WasteContainer EHS Consult Institutional EHS WasteContainer->EHS FinalDisposal Licensed Waste Disposal EHS->FinalDisposal

Figure 2. Waste disposal pathway for 1-Methyl-6-nitro-1H-indole.

By adhering to these guidelines, researchers can confidently and safely work with 1-Methyl-6-nitro-1H-indole, fostering a culture of safety and scientific excellence within the laboratory.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Indole Detection Reagent - Safety Data Sheet. (n.d.).
  • Sigma-Aldrich. (2025, October 16). Indole - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 21). 1-Methylindole - SAFETY DATA SHEET.
  • International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing.
  • Sigma-Aldrich. (n.d.). 1-Methyl-6-nitro-1H-indole.
  • PubChem. (n.d.). 6-Nitro-1H-indole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.